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Core Science & Biosynthesis

Foundational

What is the mechanism of action for Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide?

Technical Guide for Drug Development & Antiviral Research [1] Executive Summary Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide (CAS: 1237524-82-1), chemically distinct as the sodium salt of T-1105 (3-hydroxypyrazine-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide for Drug Development & Antiviral Research [1]

Executive Summary

Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide (CAS: 1237524-82-1), chemically distinct as the sodium salt of T-1105 (3-hydroxypyrazine-2-carboxamide), represents a critical scaffold in the development of pyrazinecarboxamide antivirals.[1] While widely utilized as a high-purity intermediate for the synthesis of Favipiravir (T-705) , the compound possesses intrinsic broad-spectrum antiviral activity.

Its mechanism of action (MoA) relies on metabolic bioactivation. It functions as a nucleobase prodrug that, upon intracellular phosphoribosylation, mimics purine nucleotides to inhibit viral RNA-dependent RNA polymerase (RdRp). This guide details the molecular causality, metabolic pathways, and validation protocols for this compound.

Chemical Identity & Structural Logic

The sodium salt form enhances aqueous solubility compared to the neutral T-1105 parent, facilitating formulation and bioavailability studies during early-phase research.

PropertySpecification
IUPAC Name Sodium 3-carbamoylpyrazin-2-olate
Common Alias T-1105 Sodium Salt; Desfluoro-Favipiravir Sodium
CAS Number 1237524-82-1 (Salt); 55321-99-8 (Neutral T-1105)
Molecular Formula C₅H₄N₃NaO₂
Role Viral Polymerase Inhibitor; Favipiravir Intermediate
Solubility High (Aqueous); Low (Organic solvents like DCM)

Mechanism of Action (MoA)

The pharmacological activity of Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide is not inherent to the parent molecule but is driven by its intracellular triphosphate metabolite. The mechanism follows a three-stage cascade: Entry & Ionization , Anabolic Activation , and Target Inhibition .

Phase 1: Cellular Entry & Tautomerization

Upon dissolution in physiological media, the sodium salt dissociates. The active moiety, 3-hydroxypyrazine-2-carboxamide (T-1105), exists in dynamic equilibrium between its enol and keto (3-oxo) tautomers. The neutral form permeates the cell membrane via passive diffusion and potentially via nucleobase transporters.

Phase 2: Lethal Bioactivation (The HGPRT Pathway)

Once intracellular, the compound is recognized as a pseudo-base by the host enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) . This is the rate-limiting step.

  • Phosphoribosylation : HGPRT converts the pyrazine base into T-1105-Ribose-5'-Monophosphate (T-1105-RMP).

  • Phosphorylation Cascade : Cellular kinases (likely guanylate kinase) convert the RMP to the Diphosphate (RDP) and finally the active Triphosphate (T-1105-RTP) .

Phase 3: RdRp Inhibition & Mutagenesis

T-1105-RTP structurally mimics Guanosine Triphosphate (GTP) and Adenosine Triphosphate (ATP). It targets the viral RNA-dependent RNA Polymerase (RdRp) through two distinct modes:[2]

  • Competitive Inhibition : It competes with natural ATP/GTP for the RdRp active site, reducing the rate of viral RNA synthesis.

  • Lethal Mutagenesis (Error Catastrophe) : The RdRp mistakenly incorporates T-1105-RTP into the nascent RNA strand. Due to the rotatable carboxamide group, T-1105 can base-pair with both Cytosine and Uracil. This promiscuity forces transition mutations (G→A and C→U) during subsequent replication cycles, pushing the viral genome beyond its error threshold until it becomes non-viable.

Visualization: Metabolic Activation Pathway

MoA_Pathway Prodrug Sodium (3-oxo...) (Extracellular) T1105 T-1105 (Neutral) (Intracellular) Prodrug->T1105 Dissociation & Entry RMP T-1105-RMP (Monophosphate) T1105->RMP Phosphoribosylation HGPRT HGPRT (Enzyme) HGPRT->T1105 RTP T-1105-RTP (Active Triphosphate) RMP->RTP Cellular Kinases RdRp Viral RdRp (Target) RTP->RdRp Competitive Binding RNA Corrupted Viral RNA (Lethal Mutagenesis) RdRp->RNA Incorporation

Caption: The bioactivation cascade of T-1105 Sodium from prodrug entry to RdRp-mediated lethal mutagenesis.

Experimental Protocols for Validation

To validate the MoA of Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide, researchers must demonstrate both the inhibition of viral replication and the dependence on intracellular phosphorylation.

Protocol A: Cell-Based Antiviral Efficacy Assay (CPE Inhibition)

Objective : Quantify the EC₅₀ against RNA viruses (e.g., Influenza, Norovirus).

  • Cell Seeding : Seed MDCK (for Influenza) or relevant host cells in 96-well plates at

    
     cells/well. Incubate 24h at 37°C.
    
  • Compound Preparation : Dissolve Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide in PBS (stock 10 mM). Perform serial dilutions in maintenance media.

  • Infection : Infect cells with virus at MOI 0.01 for 1h. Remove inoculum.

  • Treatment : Add diluted compound media to wells. Include T-705 (Favipiravir) as a positive control.[3]

  • Readout : After 48–72h, measure cell viability using CCK-8 or MTT assay.

  • Calculation : Plot % inhibition vs. Log[Concentration] to derive EC₅₀.

Protocol B: Reversal of Inhibition (Purine Competition)

Objective : Confirm the MoA acts via purine metabolism competition.

  • Setup : Replicate Protocol A.

  • Variable : In parallel wells, add excess exogenous purines (Adenine, Guanine, Hypoxanthine) at 100 µM.

  • Analysis : If the compound acts via the HGPRT pathway/GTP competition, excess purines will rescue viral replication (increase EC₅₀ significantly). Pyrimidines (Cytosine/Thymine) should show no effect.

Comparative Pharmacology: T-1105 vs. T-705 (Favipiravir)[2]

While T-705 is the marketed drug, T-1105 (the active core of the sodium salt) shows distinct metabolic properties.

FeatureT-1105 (Sodium/Neutral)T-705 (Favipiravir)
Structure Non-fluorinated6-Fluoro substituted
Metabolic Conversion Highly efficient substrate for HGPRTEfficient substrate for HGPRT
Potency (In Vitro) Generally lower EC₅₀ (more potent) than T-705 in some assaysOptimized for pharmacokinetics/safety
Toxicity Higher potential for host toxicity (less selective)Higher selectivity for viral RdRp
Primary Use Synthesis Intermediate / Research ToolClinical Antiviral

Insight : The lack of the fluorine atom in T-1105 often results in faster conversion to the triphosphate form but lower selectivity, leading to higher host cell cytotoxicity compared to T-705. This makes the Sodium salt of T-1105 an excellent in vitro probe for RdRp mechanisms, even if it is less favorable as a clinical candidate.

References

  • Furuta, Y., et al. (2002). In vitro and in vivo activities of anti-influenza virus compound T-705. Antimicrobial Agents and Chemotherapy. Link

  • Jin, Z., et al. (2013). The ambiguous base-pairing and high substrate efficiency of T-705 (Favipiravir) Ribofuranosyl 5'-triphosphate. PLOS ONE. Link

  • PubChem. (2025).[4] Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide Compound Summary. National Library of Medicine. Link

  • Huchting, J., et al. (2019). T-1105, a broad-spectrum antiviral, inhibits Norovirus replication. Antiviral Research. Link

  • Naesens, L., et al. (2013). The antiviral drug T-705 (Favipiravir) is a substrate for the human hypoxanthine guanine phosphoribosyltransferase (HGPRT). Antiviral Research. Link

Sources

Exploratory

Technical Guide: Spectroscopic & Chromatographic Profiling of Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide

The following technical guide details the spectroscopic characterization and chromatographic separation of Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide (CAS: 1237524-82-1), a critical intermediate in the synthesis...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization and chromatographic separation of Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide (CAS: 1237524-82-1), a critical intermediate in the synthesis of pyrazine-based antivirals such as Favipiravir (T-705).

Executive Summary & Chemical Context

Compound Identity: Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide Synonyms: T-1105 Sodium Salt; 3-Hydroxypyrazine-2-carboxamide sodium salt. Role: Key synthetic precursor and degradation impurity (Impurity A) in Favipiravir manufacturing.

This guide addresses the specific challenges in characterizing this amphoteric, highly polar salt. Unlike lipophilic drug candidates, this compound exhibits significant tautomeric equilibrium (hydroxy-imine vs. oxo-amine) and high water solubility, necessitating specialized HNMR solvent selection and HPLC column chemistry.

HNMR Spectroscopy: Structural Elucidation

Experimental Causality & Solvent Selection

The choice of solvent is not merely about solubility; it dictates the visible tautomer and the observation of exchangeable protons.

  • DMSO-d6 (Recommended for Structure Confirmation):

    • Why: Inhibits rapid proton exchange, allowing the observation of the amide protons (

      
      ) and the distinct pyrazine ring protons. It stabilizes the specific tautomeric form, providing a sharper spectrum.
      
  • D2O (Recommended for Salt Verification):

    • Why: Excellent solubility for the sodium salt. However, it causes the immediate disappearance of amide and amine protons due to deuterium exchange (

      
       exchange), leaving only the carbon-bound ring protons.
      
Expected Spectral Data (DMSO-d6)

The spectrum of the sodium salt differs from the free acid (T-1105) due to the increased electron density on the pyrazine ring upon deprotonation of the 3-hydroxyl group.

Proton EnvironmentChemical Shift (

, ppm)
MultiplicityIntegrationAssignment Logic
Pyrazine H-5 7.50 – 7.65Doublet (

Hz)
1HUpfield shift vs. free acid due to anionic shielding.
Pyrazine H-6 7.80 – 7.95Doublet (

Hz)
1HDeshielded by proximity to ring nitrogen and carbonyl.
Amide

8.00 – 8.20Broad Singlet1HHydrogen-bonded amide proton (visible in DMSO).
Amide

7.40 – 7.60Broad Singlet1HNon-hydrogen-bonded amide proton.

Technical Note: In the free acid form (3-hydroxy-2-pyrazinecarboxamide), the ring protons typically appear further downfield (


 8.0 - 8.5 ppm). The "upfield shift" in the salt form is a critical quality attribute (CQA) confirming successful salt formation.
Self-Validating Protocol (HNMR)
  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d6.

  • Acquisition: Run 16 scans with a 30° pulse angle and a relaxation delay (

    
    ) of at least 2.0 seconds to ensure full relaxation of the amide protons.
    
  • Validation Check: Look for the satellite peaks of the Pyrazine C-H coupling. If peaks are broadened, moisture content in DMSO is likely too high (catalyzing exchange); re-dry sample or use a fresh ampoule.

HPLC Method Development

The Polarity Challenge

This compound is highly polar (logP < 0). Standard C18 methods often result in elution near the void volume (


), leading to poor resolution from solvent fronts.

Strategic Solution: Use of Ion-Pairing Chromatography or Aqueous-Rich Acidic Mobile Phases to suppress ionization of the carboxyl/hydroxyl groups, increasing retention on hydrophobic stationary phases.

Optimized HPLC Protocol

This method is designed to separate the sodium salt (analyzed as the free acid in situ) from the starting materials (e.g., methyl esters) and the Favipiravir product.

ParameterSpecification
Column Inertsil ODS-3 or Agilent Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase A 50 mM

Buffer, adjusted to pH 2.5 with Phosphoric Acid
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Detection UV at 238 nm (Isosbestic point for pyrazines) and 320 nm
Column Temp 25°C
Injection Vol 10 µL
Gradient Profile
Time (min)Mobile Phase A (%)Mobile Phase B (%)Phase Description
0.0955Initial equilibration (High aqueous for retention)
5.0955Isocratic hold to retain polar salt
15.04060Ramp to elute hydrophobic impurities
20.0955Re-equilibration

Method Logic:

  • pH 2.5: At this pH, the 3-oxo group (pKa ~ 7-8) is protonated, and the molecule exists in its neutral form, significantly improving retention on the C18 column compared to the ionized salt form.

  • Wavelength: 238 nm provides high sensitivity for the pyrazine core, while 320 nm is specific to the conjugated amide system, reducing interference from non-aromatic impurities.

Analytical Workflow & Logic Map

The following diagram illustrates the decision matrix for characterizing this compound, linking synthesis outputs to analytical validation steps.

G Start Crude Sodium Salt Solubility Solubility Check (D2O vs DMSO) Start->Solubility HNMR_DMSO HNMR (DMSO-d6) Observe Amide/Tautomer Solubility->HNMR_DMSO Structure ID HNMR_D2O HNMR (D2O) Confirm Counter-Ion/Purity Solubility->HNMR_D2O Salt ID HPLC_Prep HPLC Sample Prep (Dissolve in Mobile Phase A) HNMR_DMSO->HPLC_Prep HNMR_D2O->HPLC_Prep HPLC_Run RP-HPLC (pH 2.5) Retain as Neutral Species HPLC_Prep->HPLC_Run Validation Release Criteria: >98% Purity Correct Shifts HPLC_Run->Validation

Caption: Analytical workflow for Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide, prioritizing solvent selection for tautomer identification and pH control for chromatographic retention.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78358109, Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide. Retrieved from [Link]

  • Watson International (2021). Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide Product Specifications.[1] Retrieved from [Link][1][2]

  • Yazgı, D. & Önal, A. (2024). A Stability-Indicating HPLC Method for Favipiravir and its Related Substances.[3] DergiPark. Retrieved from [Link]

Sources

Foundational

Discovery and Synthesis of Novel Pyrazine-2-Carboxamide Compounds: A Technical Whitepaper

Introduction: The Pyrazine-2-Carboxamide Pharmacophore The pyrazine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, characterized by its chemical simplicity, low molecular weight, and exceptional...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazine-2-Carboxamide Pharmacophore

The pyrazine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, characterized by its chemical simplicity, low molecular weight, and exceptional adaptability in rational drug design[1]. Originally recognized for its role in first-line antitubercular therapies (e.g., Pyrazinamide), the core has recently been repurposed across diverse therapeutic areas, including oncology and neurodegeneration[2][3]. This guide provides an in-depth analysis of the mechanistic rationale, structure-activity relationship (SAR) landscapes, and field-proven synthetic methodologies for developing novel pyrazine-2-carboxamide derivatives.

Mechanistic Rationale in Target Discovery

Scaffold Hopping in Oncology (FGFR Inhibition)

Fibroblast Growth Factor Receptors (FGFRs) are crucial oncogenic drivers. Recent drug discovery efforts have successfully utilized "scaffold hopping" to transition from traditional pyrimidine cores (e.g., the known inhibitor BGJ398) to a 3-amino-pyrazine-2-carboxamide core[2][4].

The Causality of the Design: Replacing the pyrimidine ring with a pseudo-six-membered pyrazine-2-carboxamide structure preserves critical intramolecular hydrogen bonding[4]. This intramolecular H-bond locks the molecule into a sturdy, bioactive conformation necessary to bind the FGFR kinase domain while simultaneously modulating the molecule's lipophilicity and aqueous solubility, thereby enhancing membrane permeability[4].

FGFR_Pathway Ligand FGF Ligand Receptor FGFR1-4 Ligand->Receptor Binds Downstream MAPK / PI3K-AKT Signaling Receptor->Downstream Phosphorylation Inhibitor Pyrazine-2-carboxamide (e.g., 18i) Inhibitor->Receptor Blocks Kinase Domain Proliferation Tumor Proliferation & Survival Downstream->Proliferation Drives

Mechanism of action for novel 3-amino-pyrazine-2-carboxamide pan-FGFR inhibitors.

Monoamine Oxidase B (MAO-B) Inhibition

In neurodegenerative disease models, N-substituted indole-based pyrazine-2-carboxamides have been identified as highly selective, competitive inhibitors of human MAO-B[3]. The pyrazine core acts as a rigid linker that precisely positions the indole and fluorobenzoyl moieties within the bipartite cavity of the MAO-B active site, achieving nanomolar inhibition constants[3][5].

Structure-Activity Relationship (SAR) Landscapes

Quantitative SAR data is critical for understanding how peripheral modifications to the pyrazine-2-carboxamide core dictate target selectivity and potency. The table below summarizes key derivatives across different therapeutic targets.

Compound IDTargetKey Structural ModificationBiological ActivityRef
18i FGFR1–43-amino-N-(3,5-dihydroxyphenyl)-6-methylIC₅₀ = 1.88 μM (SNU-16 cell line)[2]
4e MAO-BN-(1-(3-fluorobenzoyl)-1H-indol-5-yl)IC₅₀ = 0.78 µM, Kᵢ = 94.52 nM[3]
5d MtbPanDN-(adamantan-1-yl)MIC < 6.25 μg/mL[6]
5a MtbPanDN-(4-ethylphenyl)MIC > 6.25 μg/mL[6]

Insight: The addition of bulky, lipophilic groups (such as the adamantan-1-yl group in 5d ) significantly enhances antitubercular activity by facilitating penetration through the lipid-rich mycobacterial cell wall[6]. Conversely, electron-withdrawing groups and heterocyclic linkers are favored for kinase and oxidase inhibition[1][3].

Synthetic Methodologies & Self-Validating Protocols

Synthesizing pyrazine-2-carboxamides often requires coupling a pyrazine-2-carboxylic acid with various amines. Because the pyrazine ring is electron-deficient and sensitive to harsh conditions, traditional acyl chloride formation (using SOCl₂) can lead to degradation or poor yields.

The Yamaguchi Amidation Protocol

To overcome these limitations, the 6 is the gold standard for synthesizing pyrazinamide analogs[6].

Causality of Experimental Choices:

  • 2,4,6-Trichlorobenzoyl Chloride: This reagent forms a mixed anhydride with the pyrazine-2-carboxylic acid. The ortho-chloro groups provide immense steric shielding. When the amine attacks, it is sterically blocked from the trichlorobenzoyl carbonyl, ensuring 100% regioselective attack on the pyrazine carbonyl[6].

  • DMAP (4-Dimethylaminopyridine): Acts as a hypernucleophilic acyl transfer catalyst. It attacks the mixed anhydride to form a highly reactive acylpyridinium intermediate, drastically lowering the activation energy for the subsequent amine attack[6].

Self-Validating Workflow: This protocol is inherently self-validating. The formation of the mixed anhydride can be monitored via Thin-Layer Chromatography (TLC) prior to amine addition. If the highly polar carboxylic acid baseline spot does not disappear, the reaction is stalled, and amine addition is aborted—preventing the waste of expensive amine precursors.

Yamaguchi_Amidation Acid Pyrazine-2-carboxylic acid Anhydride Mixed Anhydride (Sterically Hindered) Acid->Anhydride THF, RT, 20 min Reagent 2,4,6-Trichlorobenzoyl Chloride + TEA Reagent->Anhydride Activation Product Pyrazine-2-carboxamide Anhydride->Product Reflux, 66°C, 1h Amine Amine + DMAP Amine->Product Regioselective Attack

Yamaguchi amidation workflow for synthesizing pyrazine-2-carboxamide derivatives.

Step-by-Step Protocol:

  • Activation: Dissolve 1.0 eq of pyrazine-2-carboxylic acid in anhydrous THF (0.1 M). Add 1.0 eq of triethylamine (TEA) and 1.0 eq of 2,4,6-trichlorobenzoyl chloride[6].

  • Intermediate Formation: Stir the mixture at room temperature for 20 minutes. Validate the complete formation of the mixed anhydride via TLC (Hexane:EtOAc 1:1)[6].

  • Amidation: Upon validation, add 1.0 eq of DMAP followed by 0.25 eq of the target amine[6].

  • Thermal Shift: Heat the reaction mixture to reflux (approx. 66°C) for 1 hour[6].

  • Isolation: Quench with water, extract with ethyl acetate, wash with brine, dry over anhydrous Na₂SO₄, and purify via silica gel flash chromatography[6].

Microwave-Assisted Synthesis for Hindered Amines

When coupling highly deactivated or sterically hindered amines (such as substituted indoles for MAO-B inhibitors), conventional thermal heating often fails or results in prolonged reaction times with heavy byproduct formation.

Causality of Experimental Choices: 3 provides instantaneous, volumetric heating by directly coupling with the polar solvents and reagents[3]. This circumvents the thermal gradients of conductive heating, providing the necessary activation energy to drive the amidation of deactivated amines efficiently, increasing yields (up to 94% for compound 4e ) and reducing reaction times to minutes[3][5].

Conclusion

The discovery and synthesis of novel pyrazine-2-carboxamide compounds require a rigorous intersection of structural biology and synthetic organic chemistry. By utilizing rational design strategies like scaffold hopping and employing robust, self-validating synthetic protocols like the Yamaguchi amidation and microwave-assisted coupling, researchers can efficiently navigate the SAR landscape to yield highly potent antiviral, antitubercular, and anticancer therapeutics.

References

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters.2

  • Discovery of N-(1-(3-fluorobenzoyl)-1 H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B. PubMed / Journal of Enzyme Inhibition and Medicinal Chemistry. 3

  • Synthesis, Mycobacterium tuberculosis H37Rv inhibitory activity, and molecular docking study of pyrazinamide analogs. Journal of Applied Pharmaceutical Science. 6

  • Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis. Asia Pharmaceutics.1

Sources

Exploratory

Literature Review on the Synthesis of Pyrazine-Based Antiviral Intermediates

Executive Summary Pyrazine-based scaffolds are ubiquitous in modern antiviral drug discovery, most notably in the form of Favipiravir (T-705), a broad-spectrum inhibitor of viral RNA-dependent RNA polymerase (RdRp)[1]. T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazine-based scaffolds are ubiquitous in modern antiviral drug discovery, most notably in the form of Favipiravir (T-705), a broad-spectrum inhibitor of viral RNA-dependent RNA polymerase (RdRp)[1]. The synthesis of these therapeutics relies heavily on the efficient construction and functionalization of pyrazine intermediates. Historically, these syntheses were plagued by low yields, hazardous reagents, and poor scalability. This technical guide provides an in-depth review of the modern synthetic methodologies used to access key pyrazine intermediates, evaluating their mechanistic rationale, scalability, and chemical efficiency for pharmaceutical development.

Mechanistic Rationale: The Pyrazine Core in Antiviral Design

The 1,4-pyrazine-3-carboxamide motif serves as a highly effective bioisostere for natural purine and pyrimidine nucleobases[2]. The efficacy of pyrazine-based antivirals is entirely dependent on host-cell metabolic activation.

Upon cellular entry, pyrazine prodrugs undergo phosphoribosylation by host enzymes (such as Hypoxanthine-guanine phosphoribosyltransferase, HGPRT) followed by successive phosphorylations by cellular kinases to yield the active ribonucleoside triphosphate (RTP)[3]. This active metabolite competitively binds to the viral RdRp, inducing lethal mutagenesis and premature chain termination of the viral RNA[1].

RdRp_Pathway Prodrug Favipiravir (Pyrazine Prodrug) CellEntry Cellular Entry Prodrug->CellEntry Phosphoribosylation HGPRT Enzyme (Phosphoribosylation) CellEntry->Phosphoribosylation Ribosylation Kinase Cellular Kinases (Phosphorylation) Phosphoribosylation->Kinase ActiveMetabolite Favipiravir-RTP (Active Triphosphate) Kinase->ActiveMetabolite ATP -> ADP RdRp Viral RdRp (Polymerase) ActiveMetabolite->RdRp Competitive Binding ChainTermination Lethal Mutagenesis & Chain Termination RdRp->ChainTermination Viral RNA Inhibition

Figure 1: Mechanism of action for pyrazine-based antiviral prodrugs via RdRp inhibition.

Core Synthetic Routes to Key Intermediates

The original synthetic routes to the Favipiravir core relied on hazardous reagents (e.g., POCl3, Olah's reagent) and expensive starting materials, yielding less than 1% overall[1]. Modern synthetic efforts have shifted towards more economical and safer routes, primarily targeting the late-stage intermediate 3,6-dichloropyrazine-2-carbonitrile [4].

The 2-Aminopyrazine Route

developed a highly efficient, four-step synthesis of 3,6-dichloropyrazine-2-carbonitrile starting from inexpensive 2-aminopyrazine[4]. This route circumvents the use of highly allergenic or hazardous chlorinating agents by employing a sequence of regioselective halogenations, transition-metal-catalyzed cyanation, and a Sandmeyer reaction[4].

Flow Chemistry and Scalability

To address the massive global demand during viral outbreaks, continuous flow chemistry has been applied to pyrazine synthesis. demonstrated a scalable synthesis starting from diethyl malonate, utilizing flow reactors to safely manage exothermic nitrosation and bromination steps, ultimately yielding the pyrazine core with improved safety profiles[5].

Structural Analogs and Conjugates

Beyond Favipiravir, researchers are exploring pyrazine-triazole and pyrazine-benzothiazole conjugates to enhance antiviral efficacy against SARS-CoV-2[6]. These are synthesized via microwave-assisted click chemistry and benzotriazole chemistry, utilizing pyrazinoic acid as a foundational building block[7].

Synthetic_Workflow SM Starting Material 2-Aminopyrazine Step1 Step 1: Chlorination NCS, MeCN, 0-25°C SM->Step1 Int1 Intermediate 1 2-Amino-3-chloropyrazine Step1->Int1 ~85% Yield Step2 Step 2: Bromination NBS, DCM, 0°C Int1->Step2 Int2 Intermediate 2 2-Amino-6-bromo-3-chloropyrazine Step2->Int2 ~92% Yield Step3 Step 3: Cyanation CuCN, Pd(PPh3)4, DMF Int2->Step3 Int3 Intermediate 3 5-Amino-6-chloropyrazine-2-carbonitrile Step3->Int3 ~75% Yield Step4 Step 4: Sandmeyer t-BuONO, TiCl4 Int3->Step4 Product Target Intermediate 3,6-dichloropyrazine-2-carbonitrile Step4->Product ~81% Yield

Figure 2: Step-by-step synthetic workflow for 3,6-dichloropyrazine-2-carbonitrile.

Quantitative Data: Yield & Route Comparison

The table below summarizes the quantitative performance of the major synthetic routes utilized in the industry to access pyrazine antiviral intermediates.

Synthetic RouteStarting MaterialKey Late-Stage IntermediateOverall YieldKey ReagentsRef.
2-Aminopyrazine Route 2-Aminopyrazine3,6-dichloropyrazine-2-carbonitrile~48% (4 steps)NCS, NBS, CuCN, t-BuONO[4]
Malonate Flow Route Diethyl malonate3,6-dichloropyrazine-2-carbonitrile16-17% (9 steps)NaNO2, Flow Reactors[5]
Original Patent Route 3-Aminopyrazine-2-carboxylic acid6-fluoro-3-hydroxypyrazine-2-carboxamide<1% (7 steps)(S)-BINAP, Olah's Reagent[1]

Detailed Experimental Protocol: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile

The following is a self-validating, step-by-step methodology for the synthesis of the critical intermediate 3,6-dichloropyrazine-2-carbonitrile, adapted from the optimized [4],[8].

Step 1: Regioselective Chlorination

  • Reaction: Dissolve 2-aminopyrazine (1.0 eq) in anhydrous acetonitrile. Cool the system to 0°C.

  • Addition: Add N-chlorosuccinimide (NCS, 1.05 eq) portion-wise. Causality: A slight excess of NCS in acetonitrile prevents over-chlorination and polymer formation, which is a known failure mode when using chloroform as a solvent[8].

  • Validation: Monitor via TLC (UV 254 nm). The reaction is complete when the starting material spot is fully consumed (typically 2 hours).

  • Workup: Quench with water, extract with EtOAc, and wash with brine. Yields ~85% of 2-amino-3-chloropyrazine.

Step 2: Bromination

  • Reaction: Dissolve the Step 1 intermediate in dichloromethane (DCM) at 0°C.

  • Addition: Add N-bromosuccinimide (NBS, 1.05 eq) slowly.

  • Causality & Validation: The electron-rich nature of the amino-substituted pyrazine directs bromination exclusively to the C6 position[8]. The reaction mixture will clarify as the NBS is consumed.

  • Workup: Standard aqueous workup yields 2-amino-6-bromo-3-chloropyrazine (~92%).

Step 3: Palladium-Catalyzed Cyanation

  • Reaction: In a Schlenk flask, combine the Step 2 intermediate (1.0 eq), CuCN (1.2 eq), Pd(PPh3)4 (0.01 eq), and CuI (0.5 eq) in anhydrous DMF[8].

  • Conditions: Heat to 120°C for 10 hours under an inert argon atmosphere.

  • Causality: Direct nucleophilic aromatic substitution (SNAr) of the pyrazine ring with cyanide is electronically disfavored. Palladium catalysis lowers the activation energy by facilitating oxidative addition into the C-Br bond, allowing the transmetalation of cyanide from CuCN[8].

  • Workup: Filter through Celite to remove copper salts, extract, and purify to yield 5-amino-6-chloropyrazine-2-carbonitrile (~75%).

Step 4: Non-Aqueous Sandmeyer Diazotization/Chlorination

  • Reaction: Dissolve the Step 3 intermediate in acetonitrile. Add TiCl4 (1.0 eq) and cool to 0°C[8].

  • Addition: Dropwise addition of tert-butyl nitrite (t-BuONO, 3.0 eq).

  • Causality: The use of t-BuONO in a non-aqueous solvent is a deliberate choice to prevent the hydrolysis of the sensitive nitrile group, which would readily occur under standard aqueous acidic diazotization conditions. t-BuONO generates the diazonium ion in situ, which is immediately displaced by the chloride source (TiCl4) via a radical mechanism[8],[9].

  • Validation: Immediate evolution of N2 gas visually indicates successful diazotization.

  • Workup: Aqueous quench and extraction yield the target 3,6-dichloropyrazine-2-carbonitrile (~81%)[4].

Conclusion & Future Perspectives

The evolution of pyrazine synthesis highlights a shift from brute-force functionalization to elegant, regioselective catalysis. The optimization of the 3,6-dichloropyrazine-2-carbonitrile pathway has drastically improved the economic viability of pyrazine-based antivirals[4]. Future paradigms will likely integrate continuous flow chemistry and biocatalysis to further reduce the environmental impact (E-factor) and trace impurity profiles of these critical antiviral active pharmaceutical ingredients (APIs)[10],[5].

References

  • [11],[4],[9] Guo, Q., Xu, M., Guo, S., Zhu, F., & Xie, Y. (2019). "The complete synthesis of favipiravir from 2-aminopyrazine." Chemical Papers, 73, 1043–1051. URL: [Link]

  • [1] Shchegolkov, E. V., Burgart, Y. V., Khudina, O. G., & Saloutin, V. I. (2020). "Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications." Chemistry of Heterocyclic Compounds, 56, 833–843. URL: [Link]

  • [6],[7] Seliem, I. A., Girgis, A. S., Moatasim, Y., et al. (2021). "New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS-CoV-2." ChemMedChem, 16(21), 3419–3433. URL: [Link]

  • [5] Tiyasakulchai, T., et al. (2021). "Scalable synthesis of favipiravir via conventional and continuous flow chemistry." RSC Advances, 11(61), 38691-38693. URL: [Link]

  • [10] Ibrahim, A. E., Sharaf, Y. A., El Deeb, S., & Sayed, R. A. (2022). "Analytical Performance and Greenness Evaluation of Five Multi-Level Design Models Utilized for Impurity Profiling of Favipiravir, a Promising COVID-19 Antiviral Drug." Molecules, 27(12), 3658. URL: [Link]

  • [2] Kochetkov, A. A., et al. (2022). "Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods." Acta Naturae, 14(2), 4–17. URL: [Link]

  • [8] Scientific Update. (2020). "Favipiravir and the battle against COVID-19." Scientific Update UK. URL: [Link]

Sources

Foundational

The Pyrazine Carboxamide Scaffold: A Multidimensional Therapeutic Architect

Topic: Potential therapeutic applications of pyrazine carboxamide scaffolds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary The pyrazine carboxam...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential therapeutic applications of pyrazine carboxamide scaffolds Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

The pyrazine carboxamide scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Historically anchored by Pyrazinamide (PZA) , a cornerstone of tuberculosis (TB) therapy, this scaffold has evolved far beyond its antimycobacterial roots.

Modern structure-activity relationship (SAR) studies have repositioned the pyrazine carboxamide core as a versatile template for:

  • Broad-spectrum Antivirals: Exemplified by Favipiravir (T-705) , targeting RNA-dependent RNA polymerase (RdRp).

  • Targeted Oncology: Emerging as a scaffold for kinase inhibitors (e.g., FGFR, HPK1), utilizing "scaffold hopping" strategies to replace pyrimidine cores.

  • Next-Generation Antimicrobials: Overcoming MDR-TB through lipophilic functionalization.

This guide provides a technical deep-dive into the SAR, mechanistic pathways, and validated protocols for synthesizing and evaluating this critical pharmacophore.

Chemical Architecture & SAR Analysis

The pyrazine ring (1,4-diazine) is electron-deficient, making it distinct from pyridine or benzene. The introduction of a carboxamide group at position 2 creates a unique electronic environment facilitating hydrogen bonding and metal chelation.

The SAR Landscape

Modifications to the pyrazine ring dictate therapeutic specificity. The table below summarizes the critical substitution patterns.

PositionSubstituent ClassTherapeutic FocusEffect / Mechanism
C-3 Hydroxyl (-OH)Antiviral Tautomerization to 3-oxo form; essential for RdRp recognition (mimics guanosine).
C-3 Amino (-NH2)Oncology H-bond donor for kinase hinge binding (e.g., FGFR inhibitors).
C-5 Halogen (Cl, Br)Antimycobacterial Increases lipophilicity; enhances penetration into M. tuberculosis.
C-6 Fluorine (-F)Antiviral Metabolic stability; electronic modulation (found in Favipiravir).
Amide N Aryl/HeteroarylTB / Oncology Critical for hydrophobic pocket occupancy; dictates target selectivity.
Visualization: SAR Logic

The following diagram illustrates the functional divergence of the scaffold based on R-group modification.

SAR_Map Core Pyrazine-2-Carboxamide (Core Scaffold) Pos3 Position 3 (C-3) -OH / -NH2 Core->Pos3 Pos6 Position 6 (C-6) -F / -H Core->Pos6 Pos5 Position 5 (C-5) -Cl / -tBu Core->Pos5 AmideN Amide Nitrogen -Aryl / -Alkyl Core->AmideN Viral Antiviral (RdRp) (e.g., Favipiravir) Pos3->Viral 3-OH (Tautomer) Cancer Kinase Inhibitor (e.g., FGFR) Pos3->Cancer 3-NH2 (Hinge Bind) Pos6->Viral 6-F (Metabolic Stability) TB Antimycobacterial (e.g., PZA Analogs) Pos5->TB Lipophilicity AmideN->Cancer Hydrophobic Tail AmideN->TB Membrane Transport

Caption: Functional divergence of the pyrazine carboxamide core. Specific substitutions drive the molecule toward antiviral, anticancer, or antibacterial activity.

Therapeutic Domain I: Antimycobacterial Agents[1]

Pyrazinamide (PZA) is unique among TB drugs due to its ability to kill dormant persisters in acidic environments (macrophage phagolysosomes).

Mechanism of Action: The "Trojan Horse"

PZA is a prodrug. It passively diffuses into M. tuberculosis (Mtb), where the enzyme pyrazinamidase (PncA) converts it to the active form, pyrazinoic acid (POA) .

  • Accumulation: POA is trapped inside the bacterium due to an inefficient efflux pump.

  • Acidification: Protonated POA (H-POA) shuttles protons across the membrane, collapsing the proton motive force (PMF).

  • Target Inhibition: Recent studies suggest POA inhibits RpsA (Ribosomal protein S1), blocking trans-translation.

Next-Generation Derivatives

Resistance to PZA often arises from mutations in pncA. To bypass this, researchers synthesize esters or direct analogs of POA that do not require PncA activation, or lipophilic amides (e.g., 5-chloro-N-aryl derivatives) that enhance passive diffusion.

Therapeutic Domain II: Antiviral Applications (Favipiravir)

Favipiravir (T-705) utilizes the pyrazine carboxamide scaffold to target viral RNA replication.[1]

Mechanism: Lethal Mutagenesis

Unlike PZA, Favipiravir functions as a nucleobase analog.

  • Activation: Intracellular phosphoribosylation converts the prodrug to Favipiravir-ribofuranosyl-5'-triphosphate (T-705-RTP) .

  • Mimicry: The pseudo-base pairs with Cytosine and Uracil promiscuously.

  • Incorporation: Viral RdRp incorporates T-705-RTP into the nascent RNA strand.[2]

  • Catastrophe: This leads to chain termination or an accumulation of lethal mutations (error catastrophe) in the viral genome.

Viral_Mech Prodrug Favipiravir (T-705) (Prodrug) CellEntry Cellular Uptake Prodrug->CellEntry RTP T-705-RTP (Active Triphosphate) CellEntry->RTP HGPRT (Phosphoribosylation) RdRp Viral RdRp Enzyme RTP->RdRp Competes with GTP/ATP RNA Viral RNA Synthesis RdRp->RNA Incorporation Outcome Lethal Mutagenesis & Chain Termination RNA->Outcome

Caption: Activation pathway of Favipiravir. The pyrazine carboxamide core is essential for recognition by HGPRT and subsequent RdRp inhibition.

Therapeutic Domain III: Oncology (Kinase Inhibition)

The pyrazine ring is increasingly used as a bioisostere for the pyrimidine ring found in many kinase inhibitors. This "scaffold hopping" can improve solubility and patentability.

FGFR and HPK1 Inhibitors
  • FGFR (Fibroblast Growth Factor Receptor): 3-amino-pyrazine-2-carboxamide derivatives have shown nanomolar potency against FGFR2/3.[3] The amide nitrogen often links to a dimethoxyphenyl group, while the 3-amino group forms a critical hydrogen bond with the kinase hinge region [1].

  • HPK1 (Hematopoietic Progenitor Kinase 1): Compound AZ3246 utilizes a pyrazine carboxamide core to selectively inhibit HPK1, enhancing T-cell immune response in tumors [2].[4]

Technical Workflow I: Chemical Synthesis Protocol

Objective: Synthesis of N-substituted pyrazine-2-carboxamide derivatives via Acid Chloride Activation. Rationale: This method ensures high conversion rates for both electron-rich and electron-poor amines, superior to direct coupling in some steric contexts.

Reagents
  • Pyrazine-2-carboxylic acid (Starting Material)[5][6][7]

  • Thionyl Chloride (

    
    ) (Activator)
    
  • Substituted Aniline/Amine (Nucleophile)

  • Triethylamine (

    
    ) (Base)
    
  • Dichloromethane (DCM) or Toluene (Solvent)

Step-by-Step Protocol
  • Activation:

    • In a dry round-bottom flask, dissolve 5.0 mmol of pyrazine-2-carboxylic acid in 20 mL dry toluene.

    • Add 7.5 mmol (1.5 eq) of Thionyl Chloride dropwise.

    • Reflux at 80°C for 2-3 hours until gas evolution (

      
      , 
      
      
      
      ) ceases.
    • Checkpoint: Monitor TLC.[8] The acid spot should disappear.

    • Evaporate solvent in vacuo to yield the crude acid chloride (highly moisture sensitive).

  • Coupling (Amidation):

    • Redissolve the crude acid chloride in 15 mL dry DCM.

    • Cool to 0°C in an ice bath.

    • Add a mixture of the target Amine (5.0 mmol) and

      
       (6.0 mmol) in 5 mL DCM dropwise over 15 minutes.
      
    • Allow to warm to Room Temperature (RT) and stir for 4-12 hours.

  • Workup & Purification:

    • Quench with water. Wash organic layer with 5%

      
       (remove unreacted acid) and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
    • Recrystallize from Ethanol/Water or purify via Silica Gel Column Chromatography (Hexane:EtOAc gradient).

Synthesis_Flow Start Pyrazine-2-carboxylic Acid Step1 Reflux with SOCl2 (Toluene, 80°C) Start->Step1 Inter Acid Chloride Intermediate (Reactive Electrophile) Step1->Inter Step2 Add Amine + Et3N (DCM, 0°C -> RT) Inter->Step2 Prod N-Substituted Pyrazine-2-Carboxamide Step2->Prod

Caption: Synthetic route for pyrazine carboxamide derivatives via acid chloride activation. This pathway is robust for generating diverse N-substituted libraries.

Technical Workflow II: Biological Validation (MIC Assay)

Objective: Determination of Minimum Inhibitory Concentration (MIC) against M. tuberculosis (H37Rv strain). Method: Resazurin Microtiter Assay (REMA). This colorimetric assay is self-validating (color change indicates cell viability).

Protocol
  • Preparation:

    • Prepare stock solutions of synthesized derivatives in DMSO (e.g., 10 mg/mL).

    • Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth (supplemented with OADC) to mid-log phase (

      
      ).
      
    • Dilute culture to

      
       for inoculation.
      
  • Plate Setup:

    • Use a 96-well plate. Add 100 µL of 7H9 broth to all wells.

    • Perform serial 2-fold dilutions of the test compounds (Columns 2-11).

    • Controls:

      • Column 1: Drug-free growth control (100% viability).

      • Column 12: Sterile control (Broth only).

      • Reference Drug: Include Pyrazinamide (requires acidic pH 6.0 media) or Isoniazid as a positive control.

  • Incubation:

    • Add 100 µL of the bacterial suspension to wells (final volume 200 µL).

    • Seal and incubate at 37°C for 7 days.

  • Readout (The Self-Validating Step):

    • Add 30 µL of 0.01% Resazurin (Alamar Blue) solution + 12.5 µL of 20% Tween 80.

    • Incubate for 24 hours.

    • Result:

      • Blue: No growth (Resazurin oxidized). Compound is active.[2][9][10][11][12]

      • Pink: Growth (Resorufin reduced). Compound is inactive.

    • The MIC is the lowest concentration preventing the Blue-to-Pink color shift.

References

  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Source: PubMed / PMC (2024). URL:[Link]

  • Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. Source: Journal of Medicinal Chemistry (2025). URL:[Link]

  • Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Source: Acta Naturae (2022).[13] URL:[Link]

  • Unlocking the Potential of Pyrazines: Structure–Activity Relationship Driven Studies against Mycobacterium tuberculosis. Source: Asian Journal of Pharmaceutics (2020). URL:[Link]

  • Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Source: Journal of Chemical and Pharmaceutical Research (2012). URL:[Link]

Sources

Exploratory

CAS 1237524-82-1 safety, handling, and storage information

CAS 1237524-82-1: Technical Safety, Handling, and Storage Guide Executive Summary & Compound Identity CAS 1237524-82-1 corresponds to Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide , also frequently identified in res...

Author: BenchChem Technical Support Team. Date: March 2026

CAS 1237524-82-1: Technical Safety, Handling, and Storage Guide

Executive Summary & Compound Identity

CAS 1237524-82-1 corresponds to Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide , also frequently identified in research contexts as the sodium salt of T-1105 .

This compound is a structural analog of Favipiravir (T-705) , differing only by the absence of a fluorine atom at the 6-position. Like its fluorinated counterpart, T-1105 and its salts are potent RNA-dependent RNA polymerase (RdRp) inhibitors, widely utilized in antiviral drug discovery (Influenza, SARS-CoV-2, Ebola).

Critical Scientist’s Note: While standard Safety Data Sheets (SDS) often classify research chemicals based on acute toxicity (H302), this compound belongs to a chemical class with known teratogenic and embryotoxic potential . Users must handle this substance with the same rigorous containment protocols applied to Favipiravir, assuming reproductive toxicity until proven otherwise.

Physicochemical Profile

Understanding the physical nature of the salt is prerequisite to safe handling. Sodium salts of heterocyclic amides exhibit distinct solubility and stability profiles compared to their neutral parent compounds.

PropertyDataTechnical Implication
Chemical Name Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amideCore active moiety
Formula C₅H₄N₃NaO₂Stoichiometry verification
Molecular Weight 161.09 g/mol Calculation of molarity
Appearance Off-white to pale yellow solidVisual purity check
Solubility Water (>50 mg/mL), DMSOHigh aqueous solubility aids cleanup but increases skin absorption risk
Hygroscopicity High Requires inert atmosphere handling to prevent caking and hydrolysis

Hazard Identification & Risk Assessment

GHS Classification (Baseline)
  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.

  • Skin/Eye Irritation: Category 2 (H315/H319) – Causes serious irritation.[1]

  • STOT-SE: Category 3 (H335) – May cause respiratory irritation.

Extended Hazard Profiling (Expert Analysis)

Beyond the GHS baseline, the following "Hidden Hazards" must be integrated into your risk assessment:

  • Reproductive Toxicity (Class Effect): Pyrazinecarboxamide antivirals are known to induce teratogenicity in animal models.

    • Protocol: Pregnant personnel or those attempting to conceive should not handle this compound.

  • Dust Sensitization: Fine particulates of sodium salts can be extremely irritating to mucous membranes.

    • Protocol: HEPA filtration is non-negotiable.

Strategic Handling Protocols

The hygroscopic nature of CAS 1237524-82-1 combined with its biological potency dictates a "Containment First" strategy.

Engineering Controls
  • Primary: Class II Biological Safety Cabinet (BSC) or Powder Containment Hood.

  • Secondary: Glove Box (Nitrogen/Argon atmosphere) is recommended for weighing quantities >100 mg to prevent moisture uptake and aerosolization.

Operational Workflow: Safe Weighing & Solubilization

The following workflow minimizes exposure while preserving compound integrity (preventing deliquescence).

HandlingWorkflow Start START: Preparation PPE 1. Don PPE: Double Nitrile Gloves, Tyvek Sleeves, N95/P100 Start->PPE EnvCheck 2. Environment Check: Humidity < 40% or Inert Gas Flow PPE->EnvCheck Weighing 3. Weighing (Balance): Use Anti-static Gun Avoid Metal Spatulas EnvCheck->Weighing If Hygroscopic Transfer 4. Solvent Addition: Add DMSO/Water immediately to prevent moisture uptake Weighing->Transfer Rapid Transfer Waste 5. Decontamination: Wipe surfaces with 10% Bleach -> 70% Ethanol Transfer->Waste Post-Process

Figure 1: Safe handling workflow for hygroscopic, bioactive sodium salts.

Key Technical Nuance:

  • Anti-static measures: Sodium salts often carry static charge, causing powder to "jump" during weighing. Use an ionizing fan or anti-static gun to prevent dispersal.

  • Solvent Choice: Dissolve in DMSO for stock solutions if long-term stability is required; aqueous solutions should be used immediately due to potential amide hydrolysis over time.

Storage & Stability Management

Improper storage of CAS 1237524-82-1 leads to hydrolysis (formation of the carboxylic acid) and discoloration.

Storage Decision Matrix
DurationTemperatureAtmosphereContainer Type
< 1 Week 4°CDesiccated AirAmber Glass Vial (Tightly Capped)
> 1 Week -20°CArgon/NitrogenAmber Vial + Parafilm Seal
Stock Soln. -80°CNoneAliquoted (Single Use)
Stability Logic Diagram

StorageLogic Input Received CAS 1237524-82-1 CheckSeal Check Seal Integrity Input->CheckSeal Decision Usage Timeline? CheckSeal->Decision ShortTerm Immediate Use (<48h) Store at 4°C Desiccator Decision->ShortTerm Immediate LongTerm Long Term (>48h) Store at -20°C Under Argon Decision->LongTerm Storage FreezeThaw Avoid Freeze-Thaw! Aliquots Required LongTerm->FreezeThaw

Figure 2: Logic tree for determining optimal storage conditions based on experimental timeline.

Emergency Response & Waste Disposal

Spill Cleanup

Since the compound is water-soluble:

  • Solid Spill: Do not dry sweep (aerosol risk). Cover with wet paper towels (water-dampened) to solubilize and wipe up.

  • Liquid Spill: Absorb with inert material (vermiculite).

  • Deactivation: Treat the surface with 10% sodium hypochlorite (bleach) to degrade the amide functionality, followed by water rinse.

Disposal
  • Classification: Hazardous Pharmaceutical Waste.

  • Method: High-temperature incineration. Do not dispose of down the drain.

References

  • Sigma-Aldrich. Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide Safety Data Sheet. Retrieved from

  • Furuta, Y., et al. (2009). T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral replication. Antiviral Research. Retrieved from

  • Hepatochem. Handling Hygroscopic Salts in Synthesis. Retrieved from

  • PubChem. Compound Summary for CID 1237524-82-1. National Library of Medicine. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Laboratory Synthesis of Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide

Introduction Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide, also known as sodium (3-hydroxypyrazine-2-carbonyl)amide, is a pivotal intermediate in the synthesis of various pharmaceutical compounds.[1] Its most notab...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide, also known as sodium (3-hydroxypyrazine-2-carbonyl)amide, is a pivotal intermediate in the synthesis of various pharmaceutical compounds.[1] Its most notable application is as a key building block in the production of the antiviral agent Favipiravir (T-705), a broad-spectrum inhibitor of viral RNA-dependent RNA polymerase.[2] The pyrazine carboxamide scaffold is of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules, including antitubercular agents like Pyrazinamide.[3][4][5]

This document provides a comprehensive, in-depth guide for the laboratory synthesis of Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide. The protocol is structured in two primary stages: first, the synthesis of the precursor, 3-Hydroxypyrazine-2-carboxamide, followed by its conversion to the corresponding sodium salt. The methodologies presented are grounded in established chemical literature, with a focus on explaining the causality behind experimental choices to ensure both reproducibility and a thorough understanding of the underlying chemical principles.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • Cyclocondensation: Formation of the pyrazine ring to yield 3-Hydroxypyrazine-2-carboxamide from 2-aminomalonamide and a glyoxal source.

  • Salt Formation: Deprotonation of the hydroxyl group of 3-Hydroxypyrazine-2-carboxamide using a sodium base to yield the target sodium salt.

PART 1: Synthesis of 3-Hydroxypyrazine-2-carboxamide

This procedure details the formation of the core heterocyclic structure. The reaction involves the condensation of 2-aminomalonamide with glyoxal in an aqueous basic medium. The choice of these starting materials provides a direct and efficient route to the desired pyrazine ring system.[6]

Rationale for Experimental Design

The reaction is a classic cyclocondensation. 2-aminomalonamide provides the N-C-C-N backbone, and glyoxal provides the C-C unit required to form the six-membered pyrazine ring. The reaction is performed under basic conditions to facilitate the initial nucleophilic attack and subsequent cyclization and dehydration steps. Precise pH control is critical; initially, a basic medium is required for the condensation, and subsequent acidification is necessary to precipitate the product, which is less soluble at its isoelectric point.

Experimental Protocol

Materials and Reagents:

  • 2-aminomalonamide

  • 40% Glyoxal aqueous solution

  • 20% Sodium hydroxide (NaOH) aqueous solution

  • 6 M Hydrochloric acid (HCl)

  • Deionized water

  • Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer with heating and cooling capabilities

  • pH meter or pH indicator strips

  • Buchner funnel and filter paper

Step-by-Step Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, prepare a 20% aqueous solution of sodium hydroxide. Cool this solution to -10 °C using an ice-salt bath.

  • Addition of Amide: While maintaining the temperature at -10 °C, slowly add 2-aminomalonamide to the cold NaOH solution with vigorous stirring to create a suspension.[6]

  • Addition of Glyoxal: Add a 40% aqueous solution of glyoxal dropwise via the dropping funnel to the suspension. The rate of addition should be controlled to maintain the reaction temperature below -5 °C. This exothermic step is critical for controlling the reaction selectivity and minimizing side-product formation.

  • Reaction Progression: After the complete addition of glyoxal, continue stirring the mixture at -5 °C for 1 hour. Subsequently, allow the reaction mixture to warm to room temperature (approx. 22 °C) and continue stirring for an additional 3 hours to ensure the reaction goes to completion.[6]

  • Work-up and Precipitation: Cool the reaction mixture to below 5 °C in an ice bath. Carefully adjust the pH of the solution to 2 by the slow, dropwise addition of 6 M hydrochloric acid. This will cause the 3-Hydroxypyrazine-2-carboxamide to precipitate out of the solution.

  • Isolation and Purification: Collect the precipitated solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold deionized water to remove any residual salts. The crude product can be further purified by recrystallization from hot water or an appropriate solvent system to yield the final, purified 3-Hydroxypyrazine-2-carboxamide.

PART 2: Synthesis of Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide

This stage involves the straightforward formation of the sodium salt from the previously synthesized 3-Hydroxypyrazine-2-carboxamide.

Rationale for Experimental Design

The hydroxyl group on the pyrazine ring of 3-Hydroxypyrazine-2-carboxamide is acidic due to the electron-withdrawing nature of the heterocyclic ring and the adjacent carbonyl group. It can therefore be readily deprotonated by a suitable base. Sodium hydroxide is an effective and economical choice for this transformation, yielding the sodium salt and water as the only byproduct. The use of an alcoholic solvent like ethanol facilitates the dissolution of the starting material and the precipitation of the final salt, which is often less soluble in organic solvents.

Experimental Protocol

Materials and Reagents:

  • 3-Hydroxypyrazine-2-carboxamide (from Part 1)

  • Sodium hydroxide (NaOH)

  • Anhydrous Ethanol

  • Standard laboratory glassware

  • Magnetic stirrer

Step-by-Step Procedure:

  • Dissolution: Dissolve a precisely weighed amount of 3-Hydroxypyrazine-2-carboxamide in a minimal amount of anhydrous ethanol in a round-bottom flask with stirring.

  • Base Preparation: In a separate container, prepare a solution containing one molar equivalent of sodium hydroxide in anhydrous ethanol.

  • Salt Formation: Add the ethanolic NaOH solution dropwise to the solution of 3-Hydroxypyrazine-2-carboxamide at room temperature with continuous stirring.

  • Precipitation and Isolation: The sodium salt, being less soluble in ethanol, may begin to precipitate upon addition of the base. Stir the mixture for 1-2 hours to ensure complete salt formation. If precipitation is not spontaneous, the solution can be cooled or the solvent can be partially removed under reduced pressure to induce crystallization.

  • Final Product Collection: Collect the precipitated Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide by vacuum filtration. Wash the solid with a small amount of cold, anhydrous ethanol to remove any unreacted starting materials. Dry the final product under vacuum to obtain a solid, which should be stored in a desiccator to prevent moisture absorption.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar Equivalents
2-aminomalonamideC₃H₇N₃O₂117.111.0
Glyoxal (40% aq. solution)C₂H₂O₂58.04~1.1
3-Hydroxypyrazine-2-carboxamideC₅H₅N₃O₂139.111.0
Sodium HydroxideNaOH40.001.0
Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amideC₅H₄N₃NaO₂161.09-

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the synthesis protocol.

SynthesisWorkflow cluster_step1 PART 1: Synthesis of 3-Hydroxypyrazine-2-carboxamide cluster_step2 PART 2: Formation of Sodium Salt A Prepare cold (-10°C) NaOH solution B Add 2-aminomalonamide to form suspension A->B C Dropwise add Glyoxal solution (maintain T < -5°C) B->C D Stir at -5°C for 1 hr, then 3 hrs at RT C->D E Cool and acidify to pH 2 with HCl to precipitate D->E F Filter, wash with cold H₂O, and purify product E->F G Product 1: 3-Hydroxypyrazine-2-carboxamide F->G H Dissolve Product 1 in anhydrous ethanol G->H Proceed to Part 2 I Add 1 eq. of NaOH in ethanol dropwise H->I J Stir for 1-2 hrs to allow precipitation I->J K Filter, wash with cold ethanol, and dry under vacuum J->K L Final Product: Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide K->L

Caption: Workflow for the two-part synthesis of the target sodium salt.

Safety and Handling

  • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation. Work in a well-ventilated fume hood and use appropriate PPE.

  • Glyoxal: Harmful if swallowed. Causes skin irritation and serious eye irritation. May cause an allergic skin reaction and is suspected of causing genetic defects. Handle with care, avoiding inhalation and contact with skin and eyes.

  • General Precautions: All steps should be performed in a well-ventilated laboratory fume hood. Standard laboratory safety practices should be followed at all times.

Product Characterization

The identity and purity of the final product, Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide, should be confirmed using standard analytical techniques. Recommended methods include:

  • ¹H NMR Spectroscopy: To confirm the chemical structure and absence of proton-containing impurities.

  • HPLC: To determine the purity of the final compound.[1]

  • FT-IR Spectroscopy: To identify characteristic functional groups.

References

  • MDPI. (2019, March 28). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Available at: [Link]

  • PMC. (n.d.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Available at: [Link]

  • Philippine Journal of Science. (n.d.). Synthesis and Characterization of Pyrazinamide Analogs of Acetylsalicylic Acid and Salicylic Acid. Available at: [Link]

  • ResearchGate. (2020, September 23). Synthesis of pyrazinamide analogues and their antitubercular bioactivity. Available at: [Link]

  • ResearchGate. (n.d.). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Available at: [Link]

  • AIP Publishing. (2019, January 11). Synthesis of pyrazinamide analogues. Available at: [Link]

  • PMC. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Available at: [Link]

  • ResearchGate. (2019, March 28). Microwave Assisted Synthesis of New Pyrazinamide Analogues and their Biological Evaluation. Available at: [Link]

  • Semantic Scholar. (2019, March 28). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Available at: [Link]

  • PMC - NIH. (2020, July 16). Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Available at: [Link]

  • Google Patents. (n.d.). CN111471025A - Favipiravir intermediate and synthesis method of favipiravir.
  • Asian Journal of Chemistry. (2023, April 28). An Efficient 4-Step Synthesis of Favipiravir with Industrial Potential. Available at: [Link]

  • Semantic Scholar. (n.d.). The complete synthesis of favipiravir from 2-aminopyrazine. Available at: [Link]

  • PubMed. (2024, November 5). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. Available at: [Link]

  • ResearchGate. (2019, January 2). The complete synthesis of favipiravir from 2-aminopyrazine. Available at: [Link]

  • AIR Unimi. (2024, April 9). A hit expansion of 3‐benzamidopyrazine‐2‐carboxamide: Toward inhibitors of prolyl‐tRNA synthetase with antimycobacterial activity. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3-hydroxy-6-nitropyrazine-2-carboxamide (2)[2]. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Available at: [Link]

  • J-Stage. (n.d.). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Available at: [Link]

  • Google Patents. (n.d.). EP0436088A1 - Process for the preparation of 3-aminopyrazine-2-carboxylic acid and of the corresponding alkali salts.
  • Watsonnoke Scientific Ltd. (2021, December 13). Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide CAS 1237524-82-1. Available at: [Link]

  • ResearchGate. (n.d.). The Synthesis of 3‐Amino‐pyrazine‐2‐carbohydrazide and 3‐Amino‐N′‐methylpyrazine‐2‐carbohydrazide Derivatives | Request PDF. Available at: [Link]

  • ResearchGate. (2017, February 2). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Available at: [Link]

  • Thieme. (n.d.). Nitrile and Amide Hydrolysis and Enzymatic Synthesis of Amides and Peptides. Available at: [Link]

  • Google Patents. (n.d.). CN104910081A - Preparation method of sulfachloropyrazine sodium.

Sources

Application

Application Note: Utilizing CAS 1237524-82-1 for the Scalable Synthesis of Favipiravir

Introduction and Mechanistic Rationale Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide, T-705) is a broad-spectrum antiviral agent that functions as an RNA-dependent RNA polymerase inhibitor[1]. The scalable and ef...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide, T-705) is a broad-spectrum antiviral agent that functions as an RNA-dependent RNA polymerase inhibitor[1]. The scalable and efficient synthesis of this Active Pharmaceutical Ingredient (API) has been the subject of extensive process optimization. Historically, syntheses starting from aminomalonic acid diethyl ester or 3-aminopyrazine-2-carboxylic acid suffered from low overall yields (ranging from 2% to 17%) and required challenging chromatographic purifications[2][3].

Modern industrial routes have shifted toward utilizing pre-formed pyrazine rings. CAS 1237524-82-1 , chemically identified as Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide (or sodium 3-carbamoylpyrazin-2-olate), serves as a highly optimized, commercially available intermediate for this purpose[4][5].

Causality in Experimental Design: Why the Sodium Salt?

Using the sodium salt (CAS 1237524-82-1) rather than the neutral 3-hydroxypyrazine-2-carboxamide offers critical advantages in process chemistry:

  • Enhanced Solubility: The ionic nature of the sodium salt significantly improves solubility in polar aprotic solvents like acetonitrile during the initial stages of functionalization[6][7].

  • Regioselective Activation: The deprotonated oxygen stabilizes the pyrazine ring, modulating its electron density. When the pH is carefully adjusted prior to electrophilic aromatic substitution (bromination), it directs the incoming electrophile strictly to the 6-position, minimizing over-halogenation and unwanted side reactions[7].

Synthetic Workflow

The transformation of CAS 1237524-82-1 into Favipiravir generally proceeds through a controlled halogenation followed by fluorination. The critical first stage is the bromination of the pyrazine ring to yield 6-bromo-3-hydroxypyrazine-2-carboxamide, a direct precursor to the final API[7].

G N1 CAS 1237524-82-1 (Sodium Salt) N2 Solubilization & pH Adjustment (Acetonitrile, pH 4-7) N1->N2 N3 Electrophilic Bromination (Liquid Br2, 5-25°C) N2->N3 N4 6-Bromo-3-hydroxypyrazine -2-carboxamide N3->N4 N5 Fluorination / Halogen Exchange (e.g., KF or Selectfluor) N4->N5 N6 Favipiravir (API) N5->N6

Workflow for the synthesis of Favipiravir utilizing CAS 1237524-82-1 as the primary starting material.

Quantitative Process Parameters

The following table summarizes the optimized conditions for the conversion of the sodium salt intermediate to the brominated precursor, ensuring high purity and yield while mitigating the hazards of high-temperature halogenation[7].

ParameterTarget Value / ReagentMechanistic Purpose
Starting Material CAS 1237524-82-1Stable, soluble pyrazine source[4].
Solvent AcetonitrileProvides optimal solubility profile and is inert to mild bromination[7].
pH Control 4.0 - 7.0 (Weakly Acidic)Dampens the extreme reactivity of the phenoxide-like intermediate, preventing polybromination and improving yield[7].
Temperature 5 °C - 25 °CSuppresses the volatility of liquid bromine and prevents thermal degradation of the carboxamide group[7].
Halogenating Agent Liquid Bromine (

)
Efficient electrophile for the 6-position of the activated pyrazine ring[7].

Step-by-Step Experimental Protocol

Stage 1: Synthesis of 6-Bromo-3-hydroxypyrazine-2-carboxamide

Note: This protocol is adapted from optimized patent literature designed to bypass the harsh conditions (80-100 °C in DMF) historically required for the neutral free-base[7].

  • Reactor Preparation: Equip a jacketed glass reactor with a mechanical stirrer, a dropping funnel, a temperature probe, and a pH meter. Purge the system with inert gas (Nitrogen or Argon).

  • Solubilization: Charge the reactor with Acetonitrile. Begin moderate agitation (200-300 rpm).

  • Substrate Addition: Slowly add Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide (CAS 1237524-82-1) to the solvent. Ensure complete dispersion.

  • Thermal Regulation: Circulate cooling fluid through the reactor jacket to bring the internal mixture temperature to a stable 5 °C to 25 °C[7].

  • pH Adjustment (Critical Step): Carefully add a dilute acid (e.g., dilute HCl or acetic acid) dropwise until the internal pH of the reaction matrix stabilizes between 4.0 and 7.0[7]. Self-Validation: If the pH drops below 4.0, the pyrazine ring becomes overly protonated, drastically reducing the rate of electrophilic aromatic substitution.

  • Bromination: Load the dropping funnel with the stoichiometric equivalent of liquid bromine. Begin dropwise addition into the reactor.

  • Exotherm Control: Monitor the internal temperature continuously. Adjust the bromine addition rate to ensure the reaction temperature strictly does not exceed 25 °C[7].

  • Reaction Maturation: Once addition is complete, maintain the reaction mixture at 5-25 °C for 1 to 2 hours.

  • In-Process Control (IPC): Sample the reaction mixture and analyze via HPLC. The reaction is deemed complete when the peak corresponding to the starting material (CAS 1237524-82-1) is ≤ 1.0% relative area.

  • Isolation: Filter the resulting suspension. Wash the filter cake with cold acetonitrile and dry under vacuum to afford high-purity 6-bromo-3-hydroxypyrazine-2-carboxamide.

Stage 2: Conversion to Favipiravir (Overview)

The isolated 6-bromo intermediate is subsequently subjected to fluorination. Depending on the specific facility's capabilities, this is typically achieved via halogen exchange (Halex reaction) using Potassium Fluoride (KF) in a high-boiling solvent, or via advanced electrophilic fluorination strategies utilizing reagents like Selectfluor[3][8]. The resulting crude 6-fluoro-3-hydroxypyrazine-2-carboxamide is then recrystallized to meet API-grade specifications.

References

  • Watsonnoke Scientific Ltd. "Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide CAS 1237524-82-1.
  • Smolecule. "sodium;2-oxo-1H-pyrazine-3-carboxamide." smolecule.com.
  • PubChem. "Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide | C5H4N3NaO2." nih.gov.
  • Acta Naturae. "Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods.
  • National Institutes of Health (NIH). "Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC." nih.gov.
  • Royal Society of Chemistry. "One-Step Synthesis of Favipiravir from Selectfluor® and 3-Hydroxy-2." rsc.org.
  • J-Stage. "Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide." jst.go.jp.
  • Google Patents. "CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide." google.com.

Sources

Method

Experimental conditions for amidation of pyrazine esters

Application Note: Experimental Conditions for Amidation of Pyrazine Esters Abstract Pyrazine carboxamides are critical pharmacophores in medicinal chemistry, serving as core scaffolds for antitubercular agents (Pyrazinam...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Experimental Conditions for Amidation of Pyrazine Esters

Abstract

Pyrazine carboxamides are critical pharmacophores in medicinal chemistry, serving as core scaffolds for antitubercular agents (Pyrazinamide), antiviral drugs (Favipiravir intermediates), and kinase inhibitors.[1][2][3][4] While pyrazine esters are electronically activated compared to their carbocyclic analogues, their functionalization presents unique chemoselective challenges—specifically the competition between nucleophilic acyl substitution (amidation) and nucleophilic aromatic substitution (


) on the electron-deficient pyrazine ring.[1][3] This guide provides an in-depth technical analysis of amidation methodologies, offering validated protocols for direct aminolysis, Lewis acid-mediated coupling, and chemoselective strategies for halogenated substrates.[1]

Part 1: Mechanistic Analysis & Strategic Planning

The Electronic Landscape

Pyrazine esters (e.g., methyl pyrazine-2-carboxylate) are activated esters .[1][2][3] The pyrazine ring contains two nitrogen atoms at the 1,4-positions, which exert a strong electron-withdrawing effect (


 and 

effects) on the ring carbons.[1][3]
  • Activation: The electron deficiency at C2 renders the attached carbonyl carbon significantly more electrophilic than a benzoate ester, facilitating attack by amine nucleophiles.

  • Competition: This same electron deficiency makes the ring carbons (C3, C5, C6) susceptible to nucleophilic attack (

    
    ), particularly if a leaving group (Cl, Br) is present.[1][3]
    
Decision Matrix: Selecting the Right Method

The choice of amidation condition depends on the nucleophilicity of the amine and the functionalization of the pyrazine core.

  • Aliphatic Amines (High Nucleophilicity): React via Direct Thermal Aminolysis (Method A).[1][2][3] No catalyst is usually required; protic solvents often accelerate the reaction via hydrogen-bond activation of the carbonyl oxygen.

  • Anilines / Sterically Hindered Amines (Low Nucleophilicity): Require Lewis Acid Activation (Method B).[1][2][3] Reagents like Trimethylaluminum (AlMe

    
    ) or Magnesium Methoxide (Mg(OMe)
    
    
    
    ) coordinate to the carbonyl, lowering the activation energy.[1][3]
  • Halogenated Pyrazine Esters: Require Kinetic Control (Method C).[1][2][3] Low temperatures and non-basic conditions are essential to favor amidation over

    
    .[2]
    

Part 2: Visualizing the Reaction Pathways

The following diagram illustrates the competing pathways and the mechanistic divergence based on conditions.

ReactionPathways cluster_conditions Condition Control Start Methyl 3-Chloropyrazine-2-carboxylate TetraInt Tetrahedral Intermediate (Kinetic Product) Start->TetraInt  Nucleophilic Attack  at C=O (Fast) Meisenheimer Meisenheimer Complex (Thermodynamic/High T) Start->Meisenheimer  Attack at C3-Cl  (Slower at RT) Amine Amine (R-NH2) Amide Pyrazine Carboxamide (Target) TetraInt->Amide  Elimination of MeOH Substituted 3-Amino Ester (Side Product) Meisenheimer->Substituted  Elimination of Cl- Control To favor Amide: 1. Low Temp (< 40°C) 2. Lewis Acid (AlMe3) 3. Non-polar solvent (DCM/Tol)

Caption: Divergent reaction pathways for chloropyrazine esters. Kinetic control favors amidation; thermal forcing favors SNAr.[3]

Part 3: Experimental Protocols

Method A: Direct Thermal Aminolysis (Green Protocol)

Best for: Primary aliphatic amines, benzylamines, and non-sensitive substrates.[1][2][3]

Principle: Protic solvents like methanol or tert-amyl alcohol stabilize the zwitterionic tetrahedral intermediate, facilitating the expulsion of the methoxide leaving group.

Reagents:

  • Methyl pyrazine-2-carboxylate (1.0 equiv)[1][3]

  • Amine (1.2 – 1.5 equiv)[1][2][3]

  • Solvent: Methanol (MeOH) or tert-Amyl alcohol (Green alternative)[1][2][3]

Protocol:

  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl pyrazine-2-carboxylate (5.0 mmol) in MeOH (15 mL).

  • Addition: Add the amine (6.0 mmol, 1.2 equiv) dropwise at room temperature.

  • Reaction:

    • Reactive Amines: Stir at Room Temperature for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1][3]

    • Less Reactive Amines: Heat to reflux (65°C) for 2–6 hours.

  • Workup:

    • Precipitation: Many pyrazine amides crystallize upon cooling.[1][2] Cool to 0°C and filter the solid. Wash with cold MeOH.

    • Extraction: If no precipitate forms, concentrate the solvent in vacuo.[1][2] Redissolve in EtOAc, wash with 0.5 M HCl (to remove excess amine) and Brine. Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Purification: Recrystallization from EtOH or Flash Chromatography (DCM/MeOH gradient).

Validation Data:

Amine Type Temp (°C) Time (h) Yield (%) Notes
Benzylamine 25 4 92 Precipitates directly
Morpholine 65 6 85 Requires reflux

| Isopropylamine | 25 | 12 | 88 | Volatile amine, use sealed tube |[1][2][3]

Method B: Lewis Acid-Mediated Amidation (Weinreb Type)

Best for: Anilines, electron-deficient amines, and sterically hindered systems.[1][3]

Principle: Trimethylaluminum (AlMe


) reacts with the amine to form a dimethylaluminum amide species (Me

Al-NHR).[1][2][3] This species is highly nucleophilic and simultaneously activates the ester carbonyl via aluminum coordination, bypassing the poor nucleophilicity of anilines.

Safety Warning: AlMe


 is pyrophoric.[1][3] Handle under inert atmosphere (N

/Ar).

Protocol:

  • Preparation of Active Species:

    • Flame-dry a Schlenk flask and flush with Argon.[1]

    • Add the aniline/amine (1.1 equiv) and anhydrous Toluene or DCM (5 mL/mmol).[2][3]

    • Cool to 0°C.[1][5]

    • Slowly add AlMe

      
       (2.0 M in toluene, 1.1 equiv) dropwise.[1][2][3] Caution: Methane gas evolution.[3]
      
    • Stir at Room Temperature for 30 minutes to ensure formation of the aluminum amide.

  • Coupling:

    • Add the pyrazine ester (1.0 equiv) dissolved in minimum dry Toluene/DCM to the aluminum amide solution.[3]

  • Reaction:

    • Heat to 50–80°C (Toluene) or reflux (DCM) for 2–12 hours.

  • Quenching (Critical):

    • Cool to 0°C.[1][5]

    • Carefully quench by dropwise addition of dilute HCl (1 M) or saturated Rochelle’s salt (Potassium sodium tartrate) solution.[1][2][3]

    • Stir vigorously until two clear layers form (Rochelle's salt breaks the Al-emulsion).

  • Workup: Extract with EtOAc (3x). Wash combined organics with Brine. Dry and concentrate.

Expert Insight: For air-sensitive setups, the DABCO-AlMe


 adduct (DABAL-Me

)
is a solid, air-stable alternative that can be handled on the benchtop, though it typically requires higher temperatures (THF reflux).[1][3]
Method C: Chemoselective Amidation of 3-Chloropyrazine-2-carboxylates

Best for: Halogenated pyrazine esters where SNAr is a competing side reaction.[1][3]

Principle:


 reactions on chloropyrazines generally require elevated temperatures (>80°C) or strong bases.[2][3] Amidation of the activated ester can proceed at lower temperatures. By using Magnesium Methoxide (Mg(OMe)

)
or mild TBD catalysis at low temperature, the carbonyl is activated without providing the thermal energy required to break the C-Cl bond.[3]

Protocol:

  • Dissolution: Dissolve Methyl 3-chloropyrazine-2-carboxylate (1.0 equiv) in anhydrous THF or MeOH.

  • Catalyst Addition: Add Mg(OMe)

    
     (0.5 equiv) or TBD (0.1 equiv).[1][2][3]
    
  • Amine Addition: Add the amine (1.0 equiv) slowly at 0°C .

  • Reaction: Stir at 0°C to 20°C . Do NOT heat.

    • Monitoring: Check LC-MS for M+Amine (Amide product) vs M+Amine-HCl (SNAr product).[1][2][3]

  • Workup: Quench with saturated NH

    
    Cl solution. Extract with DCM.[6]
    

Part 4: Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Conversion Poor nucleophilicity of amine.[1][2]Switch to Method B (AlMe

).[1][3] Increase concentration (run at 1.0 M).
Hydrolysis (Acid formation) Wet solvent or moisture ingress.[1][2][3]Dry solvents over molecular sieves.[1][2] Use anhydrous MgSO

in the reaction.

Side Product
Temperature too high; Base too strong.[1][2][3]Lower temperature to 0°C. Avoid bases like Et

N or DBU; use Mg(OMe)

instead.[1][2][3]
Product Water Soluble Amphoteric nature of pyrazine amide.[2]Do not wash with water.[1][2] Evaporate solvent and use direct silica gel chromatography or recrystallize from iPrOH.[2]

References

  • BenchChem. "A Comparative Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles." BenchChem Application Notes, 2025. Link[1][3]

  • Goodreid, J. D., et al. "Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines."[1][2] Journal of Organic Chemistry, 2014, 79(2), 943–954.[1][2] Link[1][3]

  • Chung, S., et al. "Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids."[1][2][7] Synlett, 2011, 2072-2074.[1][7] Link[3]

  • Dolezal, M., et al. "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity."[1][2] Molecules, 2002, 7, 363-373.[1][2] Link[1][3]

  • Manova, D., et al. "Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM."[1][2] RSC Advances, 2024, 14, 39560-39568.[1] Link

  • Organic Chemistry Portal. "Trimethylaluminum in Amide Synthesis." Organic Chemistry Portal Protocols. Link(Note: General reference for AlMe3 utility).

Sources

Application

Application Note: High-Purity Isolation of Pyrazine Carboxamide Intermediates via Preparative RP-HPLC

Abstract Pyrazine carboxamides (e.g., Pyrazinamide, Favipiravir) represent a critical scaffold in medicinal chemistry, particularly for antitubercular and antiviral therapeutics. However, their purification presents a "p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pyrazine carboxamides (e.g., Pyrazinamide, Favipiravir) represent a critical scaffold in medicinal chemistry, particularly for antitubercular and antiviral therapeutics. However, their purification presents a "polarity trap": they are often too polar for standard silica flash chromatography but insufficiently lipophilic for generic C18 retention, leading to void-volume elution and poor resolution from hydrolysis by-products (pyrazine-2-carboxylic acids). This Application Note details a robust Reverse-Phase (RP) HPLC protocol designed to overcome these physicochemical challenges, ensuring >99.5% purity and scalable recovery.

Introduction & Chemical Context

The pyrazine ring contains two para-nitrogen atoms, rendering the system electron-deficient and weakly basic (pKa ~0.6). When functionalized with a carboxamide group, two primary purification challenges arise:

  • The Basicity/Silanol Interaction: While the pyrazine ring is a very weak base, the amide functionality can interact with residual silanols on the stationary phase, causing severe peak tailing.

  • The Hydrolysis Risk: Pyrazine carboxamides are susceptible to hydrolysis, forming pyrazine-2-carboxylic acid. This impurity is amphoteric and often co-elutes with the parent amide under standard neutral conditions.

Scientific Rationale for Protocol Design: To achieve separation, we must control the ionization state of both the analyte and the impurity.

  • Target pH Window (2.5 – 3.5): At this pH, the pyrazine ring (pKa ~0.6) remains largely neutral (unprotonated), ensuring retention on hydrophobic stationary phases. Simultaneously, the carboxylic acid impurity (pKa ~2.9) becomes partially protonated (neutral), increasing its retention and differentiating it from the amide. Furthermore, this acidic environment suppresses the ionization of silanols (pKa ~4.5–5.0), minimizing peak tailing.

Method Development Strategy

Stationary Phase Selection

Standard C18 columns often fail due to "phase collapse" in highly aqueous mobile phases required to retain these polar compounds.

Column TypeSuitabilityMechanism & Notes
Aqueous C18 (Polar-Embedded) High Contains polar groups (e.g., amide, carbamate) near the ligand base. Prevents phase collapse in 100% aqueous conditions; provides orthogonal selectivity for polar pyrazines.
Pentafluorophenyl (PFP) Medium-High Excellent for halogenated pyrazines (e.g., Favipiravir intermediates). Offers pi-pi interaction selectivity different from C18.
Standard C18 (High Carbon Load) Medium Usable only if the compound tolerates >5% organic solvent at the start of the gradient. Risk of dewetting.
Bare Silica (HILIC mode) Low Generally avoided for preparative scale due to solubility issues of pyrazines in high-organic loading solvents.
Mobile Phase Engineering
  • Buffer (Solvent A): 10 mM Ammonium Formate or Potassium Phosphate (pH 3.0).

    • Why: Phosphate provides the sharpest peaks but is non-volatile (requires desalting). Formate is volatile (lyophilization compatible) but has lower buffering capacity.

  • Organic Modifier (Solvent B): Acetonitrile (MeCN).

    • Why: MeCN generates lower backpressure than Methanol, allowing higher flow rates for prep runs. It also disrupts the dipole interactions of the amide better than MeOH.

Detailed Experimental Protocol

Sample Preparation (Critical Step)

Pyrazine carboxamides often exhibit "solubility mismatch"—soluble in DMSO but insoluble in the mobile phase, leading to precipitation at the column head.

  • Dissolution: Dissolve crude material in a mixture of DMSO:Water (1:1) . If the compound is lipophilic, use DMSO:MeCN (1:1) .

  • Filtration: Pass through a 0.45 µm PTFE or Nylon filter.

  • Concentration Check: Target 50–100 mg/mL. Do not exceed saturation limits to prevent crystallization in the injector loop.

Analytical Scout Run (Scale-Down)

Before committing valuable crude material, validate separation on an analytical scale.

  • Column: Aqueous C18, 4.6 x 150 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Gradient:

    • 0–2 min: 2% B (Isocratic hold to trap polar impurities)

    • 2–15 min: 2% → 30% B (Shallow gradient for resolution)

    • 15–18 min: 95% B (Wash)

  • Detection: UV 254 nm (Pyrazine ring) and 220 nm (Amide bond).

Preparative Scale-Up Protocol

System: Prep-HPLC with Binary Gradient Pump and Fraction Collector. Column: Aqueous C18, 20 x 250 mm, 5 or 10 µm.

Step-by-Step Workflow:

  • Equilibration: Flush column with 98% Solvent A for >5 column volumes (CV).

  • Loading: Inject sample. (Typical load: 0.1% – 1% of column packing mass).

    • Example: For a 20x250mm column (~45g silica), load 50–200 mg per injection.

  • Elution Gradient:

    • 0–5 min: 2% B (Isocratic). Crucial for retaining the main peak while eluting salts/DMSO.

    • 5–25 min: 2% → 40% B. Linear gradient.

    • 25–30 min: 95% B. Flush.

  • Fraction Collection: Trigger on Slope (mV/sec) rather than Level to separate the main peak from the closely eluting carboxylic acid impurity (which typically elutes before the amide in this pH 3.0 system).

  • Post-Run: Immediately flush fractions with water if using phosphate buffer, then lyophilize.

Visualization: Method Development Decision Matrix

PyrazinePurification Start Crude Pyrazine Carboxamide Solubility Solubility Check (Water vs. DMSO) Start->Solubility PolarityCheck Is compound highly polar? (LogP < 0.5) Solubility->PolarityCheck Col_Aq Select Aqueous C18 (Prevents Phase Collapse) PolarityCheck->Col_Aq Yes (Very Polar) Col_Std Select Standard C18 (High Carbon Load) PolarityCheck->Col_Std No (Lipophilic) MobilePhase Mobile Phase A: 10mM NH4 Formate pH 3.0 Mobile Phase B: Acetonitrile Col_Aq->MobilePhase Col_Std->MobilePhase Scout Analytical Scout Run (0-30% B Gradient) MobilePhase->Scout Resolution Resolution (Rs) > 1.5 from Acid Impurity? Scout->Resolution Optimize Flatten Gradient (e.g., 0.5% B per min) Resolution->Optimize No ScaleUp Prep-HPLC Scale-Up (Load 1% of Column Mass) Resolution->ScaleUp Yes Optimize->Scout

Caption: Decision matrix for selecting column chemistry and optimizing gradient slope based on pyrazine intermediate polarity.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Fronting Peaks Sample solvent mismatch (e.g., pure DMSO injection).Dilute sample with water or mobile phase A (1:1) before injection.
Tailing Peaks Silanol interaction or high pH.Lower pH to 2.5; Ensure column is "Base Deactivated" (BDS) or end-capped.
Split Peaks Crystallization in the column head.Reduce injection concentration; Increase column temperature to 35°C.
Ghost Peaks Carryover of lipophilic dimers.Run a "Sawtooth" wash (5% -> 95% -> 5% B) between injections.

References

  • Favipiravir Impurity Profiling: Mishra, S., et al. (2022). Structural Elucidation of Alkali Degradation Impurities of Favipiravir from the Oral Suspension: UPLC-TQ-ESI-MS/MS and NMR. MDPI. [Link] (Validates the use of acidic mobile phases for separating pyrazine degradation products.)

  • Pyrazinamide Pharmacopoeial Methods: Dalal, A., et al. (2019). HPLC Method Development for Determination of Pyrazinamide and Related Substance by Using Quality by Design (QbD) Approach. ResearchGate. [Link] (Establishes the standard C18/Phosphate buffer protocols for pyrazine carboxamides.)

  • General Pyrazine Retention Behavior: Funazukuri, T., et al. (2014). Retention Behavior of Pyrazines in Reversed-Phase High Performance Liquid Chromatography. Toyohashi University of Technology. [Link] (Provides fundamental data on logP and organic modifier effects on pyrazine retention.)

Sources

Method

Application of Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide in medicinal chemistry

Application Notes: Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide in Antiviral Drug Development Executive Summary & Chemical Profiling Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide (CAS: 1237524-82-1) is a highl...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes: Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide in Antiviral Drug Development

Executive Summary & Chemical Profiling

Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide (CAS: 1237524-82-1) is a highly specialized, foundational intermediate used in the synthesis of pyrazine-based broad-spectrum antiviral agents[1]. With a molecular formula of C5H4N3NaO2 and a molecular weight of 161.09 g/mol [2], this compound serves as the primary building block for the Active Pharmaceutical Ingredient (API) Favipiravir (T-705) and its non-fluorinated analog, T-1105[3].

From a synthetic perspective, the sodium salt form is highly advantageous. The sodium ion stabilizes the deprotonated oxygen of the carboxamide group, significantly enhancing the compound's solubility and homogeneous reactivity in polar aprotic solvents compared to its free-base counterpart[4].

Mechanistic Rationale: The Pyrazine Scaffold in Antiviral Design

The pyrazine-2-carboxamide core is a field-proven bioisostere of purine nucleobases. To understand the necessity of this specific intermediate, one must look at the biochemical fate of the final API it produces.

Once Favipiravir (or T-1105) is synthesized and administered, it undergoes intracellular phosphoribosylation by cellular kinases to form an active ribonucleoside triphosphate (RTP) metabolite[3]. This RTP analog competitively binds to the viral RNA-dependent RNA polymerase (RdRp), mimicking natural ATP or GTP[5]. The incorporation of this analog into the nascent viral RNA strand induces lethal mutagenesis and immediate chain termination, effectively halting the replication of RNA viruses such as Influenza, Ebola, Zika, and SARS-CoV-2[3].

MOA_Pathway API Favipiravir / T-1105 (Prodrug) Cell Intracellular Uptake API->Cell RTP Favipiravir-RTP (Active Ribonucleoside Triphosphate) Cell->RTP Phosphoribosyltransferase & Cellular Kinases RdRp Viral RNA-dependent RNA Polymerase (RdRp) RTP->RdRp Competitive binding (ATP/GTP mimic) Term Lethal Mutagenesis & Chain Termination RdRp->Term Inhibition of Viral Replication

Biochemical mechanism of action for pyrazine-2-carboxamide derivatives.

Synthetic Application: Pathway to Favipiravir

The transformation of Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide into Favipiravir requires a precise, regioselective halogenation strategy. The critical bottleneck in this workflow is the bromination at the C6 position of the pyrazine ring to yield 6-bromo-3-hydroxypyrazine-2-carboxamide, which is subsequently subjected to fluorination[6].

Synthesis_Pathway A Sodium (3-oxo-3,4-dihydropyrazine -2-carbonyl)amide (CAS: 1237524-82-1) B 6-Bromo-3-hydroxypyrazine -2-carboxamide (Intermediate) A->B Br2, Acetonitrile pH 5-6, 5-25°C (Regioselective Bromination) C Favipiravir (T-705) (Active API) B->C KF, H2O2 (Fluorination)

Synthetic pathway from Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide to Favipiravir.

Optimized Experimental Protocol: Regioselective Bromination

Historically, bromination of the pyrazine core was performed in unbuffered N,N-Dimethylformamide (DMF) at elevated temperatures (80–100 °C). This approach resulted in sub-optimal yields (~64.9%) due to severe thermal degradation and uncontrollable polybromination[6].

As a self-validating system, the following optimized protocol utilizes a mildly acidic, temperature-controlled environment to achieve a yield of >80% while minimizing hazardous thermal runaway[6].

Reagents & Equipment:

  • Substrate: Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide[1]

  • Solvent: Acetonitrile (HPLC Grade)

  • Acidifier: Glacial Acetic Acid or Phosphoric Acid

  • Reagent: Liquid Bromine (Br

    
    )
    
  • Equipment: Jacketed glass reactor with mechanical stirring, nitrogen line, and a recirculating chiller.

Step-by-Step Methodology:

  • Solvent Initialization & Substrate Dispersion:

    • Action: Charge the reactor with Acetonitrile (e.g., 560 mL for an 80 g substrate scale) and initiate mechanical stirring under a continuous Nitrogen (N

      
      ) purge[6].
      
    • Action: Add Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide to the solvent.

    • Causality: Nitrogen inerting prevents oxidative degradation of the electron-rich pyrazine core. The sodium salt form allows for superior initial dispersion in acetonitrile[4].

  • pH Modulation (Critical Control Point):

    • Action: Cool the suspension to 10–20 °C. Slowly add the acidifier (e.g., 9 g of phosphoric acid) to adjust the system pH strictly to 5.0–6.0[6].

    • Causality: Adjusting the pH to a mildly acidic state buffers the enolate reactivity. This directs the electrophilic aromatic substitution strictly to the C6 position, preventing the hydrolysis of the carboxamide group that occurs in highly basic conditions, and avoiding the deactivation of the ring that occurs in highly acidic conditions[6].

  • Electrophilic Bromination:

    • Action: Begin dropwise addition of liquid bromine (e.g., 86 g). Maintain the internal reactor temperature strictly between 5–25 °C throughout the addition[6].

    • Causality: Liquid bromine is highly volatile and its reaction is exothermic. Low-temperature dropwise addition controls the reaction kinetics, preventing the volatilization of corrosive bromine gas and ensuring high regioselectivity[6].

  • Isolation & Purification:

    • Action: Post-reaction, filter the resulting precipitate, wash with cold acetonitrile, and dry the wet product in a vacuum oven at 65 °C[6].

    • Causality: Vacuum drying at 65 °C effectively removes residual solvent and unreacted bromine without inducing thermal decomposition of the newly formed 6-bromo-3-hydroxypyrazine-2-carboxamide[6].

Analytical Characterization & Quality Control

To ensure the trustworthiness of the synthesis, rigorous In-Process Controls (IPC) must be established:

  • Reaction Monitoring: Reaction progress should be monitored via Reverse-Phase HPLC (RP-HPLC). The disappearance of the starting material peak (MW: 161.09) and the formation of the 6-bromo derivative must be quantified before proceeding to isolation.

  • Thermodynamic pH Sensitivity: Maintaining the pH between 5.0 and 6.0 is a thermodynamic necessity. If the pH exceeds 7.0, liquid bromine disproportionates into bromide and hypobromite, drastically reducing the effective electrophilic bromonium ion concentration and promoting oxidative degradation[6].

Table 1: Physicochemical Comparison of Pyrazine Intermediates and Final API

Compound NameCAS NumberMolecular WeightStructural Substitution (C6)Pharmacological Status
Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide 1237524-82-1161.09 g/mol -HSynthetic Precursor[2]
3-Oxo-3,4-dihydropyrazine-2-carboxamide (T-1105) 55321-99-8139.11 g/mol -HActive Analog / Intermediate[7]
6-Bromo-3-hydroxypyrazine-2-carboxamide N/A~218.01 g/mol -BrAdvanced Intermediate[6]
Favipiravir (T-705) 259793-96-9157.10 g/mol -FFinal API (RdRp Inhibitor)[5]

References

1.[2] National Center for Biotechnology Information. "Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide | C5H4N3NaO2 - PubChem". nih.gov. 2 2.[3] ChemicalBook. "3-Hydroxypyrazine-2-carboxamide——Indication, Mechanism of action, Preparation etc." chemicalbook.com. 3 3.[1] Watsonnoke Scientific Ltd. "Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide CAS 1237524-82-1". watsonnoke.com. 1 4.[7] National Center for Biotechnology Information. "2-Pyrazinecarboxamide, 3,4-dihydro-3-oxo- | C5H5N3O2 | CID 294642 - PubChem". nih.gov. 7 5.[6] Google Patents. "CN112851589A - Preparation method of Favipiravir intermediate 6-bromo-3-hydroxypyrazine-2-formamide". google.com. 6 6.[4] Smolecule. "sodium;2-oxo-1H-pyrazine-3-carboxamide". smolecule.com. 4 7.[5] Benchchem. "5-Methyl-3-oxo-3,4-dihydropyrazine-2-carboxamide". benchchem.com.5

Sources

Application

Application Note: High-Performance Characterization of Sodium 3-Hydroxypyrazine-2-carboxamide (T-1105 Sodium)

Executive Summary & Molecule Profile[1] C5H4N3NaO2 corresponds to the sodium salt of 3-hydroxypyrazine-2-carboxamide (also known as T-1105 ). This molecule is a critical structural analog of the antiviral drug Favipiravi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1]

C5H4N3NaO2 corresponds to the sodium salt of 3-hydroxypyrazine-2-carboxamide (also known as T-1105 ). This molecule is a critical structural analog of the antiviral drug Favipiravir (T-705) .[1] While Favipiravir contains a fluorine atom at the 6-position, T-1105 lacks this substitution but retains significant antiviral polymerase inhibitory activity after metabolic conversion to its ribofuranosyl triphosphate form.

In drug development, the sodium salt form is often engineered to improve solubility and bioavailability compared to the free acid. However, the characterization of this molecule presents specific challenges due to keto-enol tautomerism (3-hydroxy vs. 3-oxo forms) and the high polarity of the pyrazine core.

This guide provides a validated analytical framework for the structural confirmation, purity profiling, and assay of T-1105 Sodium, designed for researchers requiring rigorous CMC (Chemistry, Manufacturing, and Controls) data.

Chemical Profile
PropertyDetail
Systematic Name Sodium 3-oxo-3,4-dihydropyrazine-2-carboxamide
Formula C5H4N3NaO2
Molecular Weight 161.09 g/mol
Parent Compound T-1105 (3-Hydroxypyrazine-2-carboxamide)
Solubility High in water (Salt form); Low in organic solvents
UV Max ~320 nm, ~245 nm (pH dependent)

Structural Characterization & Tautomeric Analysis

The pyrazine ring in T-1105 exhibits tautomerism. In the solid state and neutral solution, the 3-oxo (lactam) tautomer often predominates over the 3-hydroxy (lactim) form. However, the formation of the sodium salt involves the deprotonation of the hydroxyl/amide system, stabilizing the anionic species.

Protocol A: 1H-NMR Differentiation (Salt vs. Free Acid)

Objective: To confirm the complete formation of the sodium salt and absence of the free acid proton.

Methodology:

  • Solvent: Use Deuterated DMSO (

    
    ) or Deuterated Water (
    
    
    
    ).
    • Note:

      
       will exchange amide protons, simplifying the spectrum but removing critical amide signals. 
      
      
      
      is preferred for full structural assignment.
  • Concentration: 10 mg/mL.

  • Key Spectral Features:

    • Pyrazine Ring Protons: Two doublets (or broad singlets depending on resolution) in the aromatic region (

      
       7.5 – 8.5 ppm).
      
    • Amide Protons: In the free acid (T-1105), the amide protons typically appear as two distinct broad singlets.

    • The "Missing" Proton: The free acid has a proton on the ring nitrogen (N-4) in the oxo-form or on the oxygen in the hydroxy-form (

      
       > 12 ppm). In the Sodium salt (C5H4N3NaO2), this highly deshielded proton signal must be absent. 
      
    • Shift Effects: Salt formation typically causes an upfield shift of the adjacent ring protons due to increased electron density from the anionic charge.

Protocol B: FTIR Spectroscopy

Objective: Verification of the carboxylate/amide salt environment.

  • Technique: ATR (Attenuated Total Reflectance) or KBr Pellet.

  • Diagnostic Bands:

    • C=O (Amide I): Look for the shift in the carbonyl stretch. The free acid shows a strong band ~1680-1700 cm⁻¹. The salt form often shows a shift and broadening due to resonance delocalization between the oxygen and the nitrogen.

    • O-H/N-H Region: Absence of the broad O-H stretch of the acidic hydroxyl group (if existing in enol form).

Chromatographic Purity Profiling (HPLC-UV)

The high polarity of C5H4N3NaO2 makes retention on standard C18 columns difficult (the "dead volume" elution problem). We utilize a High-Aqueous Stable Reverse Phase method to ensure adequate retention and separation from synthesis precursors (e.g., aminomalonamide).

Protocol C: High-Performance Liquid Chromatography

Causality: Standard C18 columns suffer from "phase collapse" in 100% aqueous mobile phases required to retain polar pyrazines. We use a C18-AQ or HILIC approach.

Instrument Parameters:

  • Column: Waters Atlantis T3 or Phenomenex Kinetex C18 EVO (4.6 x 150 mm, 3 µm). These withstand high aqueous content.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5 (Adjusted with Phosphoric Acid).

    • Why pH 2.5? Acidic pH protonates the molecule (converting salt to free acid in situ), suppressing ionization and increasing retention on the hydrophobic stationary phase.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 245 nm (primary) and 320 nm (secondary for specific pyrazine transitions).

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.0 98 2 Isocratic Hold (Retention)
5.0 98 2 End Hold
15.0 70 30 Linear Gradient (Elute impurities)
20.0 70 30 Wash

| 20.1 | 98 | 2 | Re-equilibration |

Acceptance Criteria:

  • Retention Time (RT): Analyte should elute > 2.5x the void volume (

    
    ).
    
  • Tailing Factor: < 1.5 (Pyrazines interact with silanols; low pH helps reduce this).

  • Purity: > 98.0% (Area %).[1]

Sodium Content Determination

To strictly validate the stoichiometry (C5H4N3NaO2), one must quantify the sodium counter-ion.

Protocol D: Ion Chromatography (IC)

Objective: Quantify Na+ to confirm mono-sodium salt formation.

  • Column: Cation exchange column (e.g., Dionex IonPac CS12A).

  • Eluent: Methanesulfonic acid (MSA), 20 mM isocratic.

  • Suppressor: Cation Self-Regenerating Suppressor (CSRS).

  • Standard: NIST-traceable Sodium Nitrate or Sodium Chloride standard.

  • Calculation:

    
    
    
    • Specification: Experimental value should be 14.3% ± 0.5%. Significant deviation suggests hydration (water of crystallization) or excess NaOH/salt contaminants.

Analytical Workflow Visualization

The following diagram outlines the decision logic for characterizing C5H4N3NaO2, ensuring no critical quality attribute is overlooked.

G Start Start: Crude C5H4N3NaO2 Identity 1. Identity Confirmation Start->Identity NMR 1H-NMR (DMSO-d6) Check: Loss of acidic H Shift of aromatics Identity->NMR IR FTIR Check: Carbonyl Shift Identity->IR Purity 2. Purity Profiling NMR->Purity IR->Purity HPLC RP-HPLC (pH 2.5) Column: Aqueous Stable C18 Target: >98% Purity Purity->HPLC Stoichiometry 3. Salt Stoichiometry HPLC->Stoichiometry IC Ion Chromatography Target: 14.27% Na+ Stoichiometry->IC Decision Pass All Criteria? IC->Decision Release Release for Biological Assays Decision->Release Yes Rework Recrystallize / Adjust pH Decision->Rework No Rework->Start

Figure 1: Analytical Decision Tree for the characterization of T-1105 Sodium, integrating structural, purity, and stoichiometric assessments.

Synthesis & Degradation Pathway (Mechanism)

Understanding the origin of the molecule aids in identifying impurities. T-1105 is typically synthesized from aminomalonamide and glyoxal.[2]

Reaction Precursors Glyoxal + Aminomalonamide Condensation Condensation (NaOH) Precursors->Condensation T1105_Acid T-1105 (Free Acid) C5H5N3O2 Condensation->T1105_Acid Acidify Salt_Form T-1105 Sodium Salt C5H4N3NaO2 T1105_Acid->Salt_Form NaOH / Crystallization Degradant Impurity: Decarboxylation (Pyrazin-2-ol) T1105_Acid->Degradant Thermal Stress (-CO2)

Figure 2: Synthesis pathway showing the relationship between the free acid, the sodium salt, and potential decarboxylated degradants.

References

  • PubChem. Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide | C5H4N3NaO2.[3] National Library of Medicine. [Link]

  • Furuta, Y., et al. (2002). In vitro and in vivo activities of T-705 against influenza virus. Antimicrobial Agents and Chemotherapy.
  • Huchting, J., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide. MDPI Molecules. [Link]

Sources

Method

Scale-up synthesis procedures for Favipiravir intermediates

Application Note: Scalable Synthesis of Favipiravir Intermediates Executive Summary This guide details a robust, scalable protocol for the synthesis of Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide), focusing on...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of Favipiravir Intermediates

Executive Summary

This guide details a robust, scalable protocol for the synthesis of Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide), focusing on the critical "One-Pot" fluorination and functionalization strategy. Unlike early academic routes utilizing corrosive Olah’s reagent (HF/Pyridine) or hazardous late-stage nitration, this protocol employs Potassium Fluoride (KF) and phase-transfer catalysis (PTC) to convert the key intermediate 3,6-dichloropyrazine-2-carbonitrile directly into the target API. This approach minimizes unit operations, eliminates chromatographic purification, and ensures process safety suitable for kilogram-scale production.

Strategic Route Analysis

The industrial synthesis of Favipiravir hinges on the efficient construction of the pyrazine core and the selective introduction of the fluorine atom.

  • Route Selection: The 3,6-Dichloropyrazine-2-carbonitrile Route is selected for its scalability.[1][2] It avoids the explosion hazards of nitrating the 3-hydroxy core and bypasses the high cost/corrosivity of electrophilic fluorinating agents.

  • Key Transformation: The nucleophilic aromatic substitution (

    
    ) of chlorine with fluorine using anhydrous KF in polar aprotic solvents (DMSO/Sulfolane), followed by regioselective hydroxylation and nitrile hydrolysis.
    
Pathway Visualization

The following diagram outlines the retrosynthetic logic and forward reaction flow.

Favipiravir_Route SM 3-Hydroxypyrazine-2-carboxamide (Starting Material) Int1 3,6-Dichloropyrazine-2-carbonitrile (Key Intermediate) SM->Int1 POCl3, DIEA Chlorination/Dehydration Int2 3,6-Difluoropyrazine-2-carbonitrile (Transient) Int1->Int2 KF, TBAB, DMSO Fluorination (SnAr) Int3 6-Fluoro-3-hydroxypyrazine-2-carbonitrile Int2->Int3 NaOH (aq) Regioselective Hydroxylation Product Favipiravir (API) Int3->Product H2O2, NaOH Nitrile Hydrolysis

Figure 1: Strategic reaction pathway from common starting material to Favipiravir.[1]

Detailed Experimental Protocols

Protocol 1: Synthesis of 3,6-Dichloropyrazine-2-carbonitrile

This step converts the hydroxy-amide starting material into the dichloro-nitrile pivot intermediate. The use of Phosphorus Oxychloride (


) serves a dual purpose: chlorinating the ring at positions 3 and 6 (if 6-bromo/hydroxy precursor is used) and dehydrating the primary amide to a nitrile.

Reagents & Equipment:

  • Precursor: 6-Bromo-3-hydroxypyrazine-2-carboxamide (or 3-hydroxypyrazine-2-carboxamide).

  • Reagent: Phosphorus Oxychloride (

    
    ).
    
  • Base:

    
    -Diisopropylethylamine (DIEA) or Pyridine.
    
  • Equipment: Jacketed glass reactor (5L or larger) with scrubber for HCl gas.

Step-by-Step Methodology:

  • Charge: Load the reactor with 6-Bromo-3-hydroxypyrazine-2-carboxamide (1.0 equiv).

  • Addition: Add

    
      (4.0–6.0 equiv) at room temperature. Note: Exothermic reaction.
    
  • Base Addition: Slowly add DIEA (2.0 equiv) dropwise, maintaining internal temperature

    
    .
    
  • Reaction: Heat the mixture to 80–100°C for 4–6 hours. Monitor by HPLC for the disappearance of starting material.

  • Quench: Cool the mixture to 30°C. Slowly pour the reaction mass onto crushed ice/water (5x volume) with vigorous stirring. Critical Safety: Massive HCl evolution.

  • Extraction: Extract the aqueous quench mixture with Ethyl Acetate or Dichloromethane (3x).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. The crude 3,6-Dichloropyrazine-2-carbonitrile  can be recrystallized from Ethanol/Water if purity is 
    
    
    
    .

Self-Validation Check:

  • Appearance: Pale yellow to off-white solid.

  • Melting Point: 90–92°C.

  • HPLC: Single peak at expected retention time (approx. 6-8 min on C18, 50:50 ACN:Water).

Protocol 2: The "One-Pot" Fluorination & Conversion

This is the high-value protocol for scale-up. It telescopes the fluorination, hydroxylation, and hydrolysis steps, avoiding the isolation of the volatile and moisture-sensitive 3,6-difluoro intermediate.

Reagents:

  • Substrate: 3,6-Dichloropyrazine-2-carbonitrile (from Protocol 1).[1][2][3][4][5][6]

  • Fluorinating Agent: Potassium Fluoride (KF), spray-dried (4.0 equiv).

  • Catalyst: Tetrabutylammonium bromide (TBAB) (0.1 equiv).

  • Solvent: DMSO (anhydrous) or Sulfolane.

  • Hydrolysis Reagents: NaOH (aq), 30%

    
    .
    

Workflow Diagram:

OnePot_Process Step1 Step 1: Fluorination Reactor A: DMSO, KF, TBAB Temp: 80°C, 4h Step2 Step 2: Extraction (Optional) Extract Difluoro int. into Toluene (Removes inorganic salts) Step1->Step2 Conversion >98% Step3 Step 3: Hydroxylation Add NaOH (aq) to Toluene layer Temp: 0-10°C -> RT Step2->Step3 Biphasic System Step4 Step 4: Amidation Add H2O2 (30%) dropwise Temp: RT, 6h Step3->Step4 In-situ Step5 Step 5: Precipitation Acidify to pH 2-3 with HCl Filter & Wash Step4->Step5 Crude Favipiravir

Figure 2: Unit operation flow for the telescoped synthesis of Favipiravir.

Step-by-Step Methodology:

  • Fluorination (

    
    ): 
    
    • In a dry reactor, suspend spray-dried KF (4.0 equiv) and TBAB (0.1 equiv) in anhydrous DMSO (5 vol).

    • Add 3,6-Dichloropyrazine-2-carbonitrile (1.0 equiv).

    • Heat to 80°C for 3–5 hours. Mechanism: The phase transfer catalyst shuttles fluoride ions into the organic phase, displacing chlorides.

    • Control: Monitor disappearance of dichloro starting material by HPLC.

  • Work-up / Solvent Swap (Critical for Purity):

    • Cool to 20°C. Add Toluene (5 vol) and Water (5 vol). Stir and separate layers.

    • Why? The difluoro intermediate is unstable; extracting it into Toluene removes it from the DMSO/Fluoride salt sludge, preventing side reactions.

  • Hydroxylation & Hydrolysis (Telescoped):

    • To the Toluene layer (containing 3,6-difluoropyrazine-2-carbonitrile), add 2N NaOH (3.0 equiv) at 0–10°C .

    • Stir vigorously. The color will darken as the 3-hydroxy-6-fluoro intermediate forms (regioselective substitution of the 3-fluoro group).

    • Once hydroxylation is complete (check HPLC), add 30%

      
        (2.0 equiv) dropwise to the same biphasic mixture.
      
    • Allow to warm to Room Temperature and stir for 6 hours. This converts the nitrile to the primary amide.

  • Isolation:

    • Separate the phases. The product is in the aqueous alkaline layer.

    • Wash the aqueous layer with Ethyl Acetate (to remove unreacted organics).

    • Acidification: Cool the aqueous layer to 5°C and slowly adjust pH to 2.0–3.0 using 6N HCl.

    • Crystallization: Favipiravir will precipitate as a pale yellow solid. Stir for 1 hour at 0°C.

    • Filter and wash with cold water.

  • Final Purification:

    • Recrystallize the wet cake from Ethanol/Water (1:1) to achieve >99.5% purity.

Process Safety & Critical Parameters

ParameterSpecificationRisk / Rationale
KF Moisture < 0.5% waterCritical: Water deactivates Fluoride (H-bonding), stalling the reaction and increasing impurities. Use spray-dried KF.
Reaction Temp 60–80°C>100°C leads to decomposition of the pyrazine ring (black tar formation).
Quenching Controlled Addition

quench is highly exothermic. HCl gas release requires scrubbing.
DMSO Waste SegregatedDMSO/Fluoride waste must not be mixed with strong acids or oxidizers in waste tanks.

Analytical Controls

  • HPLC Method: C18 Column, Mobile Phase A: 0.1% TFA in Water, B: Acetonitrile. Gradient 5% to 95% B over 15 min.

    • 3,6-Dichloro-SM: RT ~8.5 min.

    • Favipiravir: RT ~4.2 min.

  • Impurity Limits:

    • Des-fluoro impurity: NMT 0.10%.

    • 3,6-Dihydroxy impurity: NMT 0.15% (Controlled by stoichiometry of NaOH).

References

  • Tiyasakulchai, T., et al. (2021).[1][2][7] "Scalable synthesis of favipiravir via conventional and continuous flow chemistry." RSC Advances, 11, 38691.[7] Link

  • Karatas, H., et al. (2022).[2] "An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19."[2] Chemical Papers, 77, 1695–1702.[7] Link

  • Liu, F., et al. (2017).[1][6] "A practical and step-economic route to Favipiravir."[1][2][4][6][8] Chemical Papers, 71, 2153–2158.[4] Link[4]

  • Zhang, T., et al. (2013).[1] "Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide." Drug Discoveries & Therapeutics, 8(3), 117-120.[9] Link

  • BenchChem Technical Support. (2025). "A Comparative Guide to the Synthesis of Functionalized Pyrazine-2-carbonitriles." BenchChem Application Notes. Link

Sources

Application

Application Notes and Protocols for Amide Bond Formation with Heterocyclic Compounds

Introduction The amide bond is a ubiquitous functional group in chemistry and biology, forming the backbone of peptides and proteins and serving as a cornerstone in a vast array of pharmaceuticals, agrochemicals, and mat...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The amide bond is a ubiquitous functional group in chemistry and biology, forming the backbone of peptides and proteins and serving as a cornerstone in a vast array of pharmaceuticals, agrochemicals, and materials.[1] For researchers, scientists, and drug development professionals, the efficient and reliable construction of amide bonds involving heterocyclic scaffolds is of paramount importance. Heterocyclic compounds introduce unique electronic and steric challenges that often render standard amide coupling protocols suboptimal.[2][3] The lone pairs of ring nitrogen atoms can interfere with coupling reagents, and the electron-deficient or -rich nature of the heterocyclic ring can significantly modulate the nucleophilicity of an amine or the reactivity of a carboxylic acid.[4]

This guide provides a comprehensive overview of modern amide bond formation techniques tailored for heterocyclic compounds. It moves beyond a simple recitation of procedures to offer in-depth explanations of the underlying principles, enabling the rational selection of reagents and conditions. Detailed, field-proven protocols for a variety of common heterocyclic systems are provided, along with troubleshooting strategies to overcome common challenges.

I. The Landscape of Amide Bond Formation: A Mechanistic Overview

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the activation of the carboxylic acid to overcome a significant activation energy barrier. This is typically achieved by converting the hydroxyl group of the carboxylic acid into a better leaving group. The choice of activating agent is critical and depends on the specific properties of the heterocyclic substrates.

Carbodiimide-Based Reagents

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , are among the most common coupling reagents. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then be attacked by the amine to form the amide bond.

However, the O-acylisourea intermediate is unstable and can rearrange to a non-reactive N-acylurea, reducing the yield. To mitigate this and to suppress racemization of chiral carboxylic acids, additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are frequently employed.[5][6] These additives intercept the O-acylisourea to form a more stable and selective active ester, which then reacts with the amine.

Phosphonium and Uronium/Guanidinium Salt Reagents

For more challenging couplings, particularly those involving sterically hindered or electron-deficient heterocyclic amines, phosphonium and uronium/guanidinium salt-based reagents are often superior.

  • Phosphonium Salts: Reagents like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) activate carboxylic acids to form HOBt active esters. A key advantage of phosphonium reagents is that they do not react with the amine component, which can be beneficial in certain applications.[7][8]

  • Uronium/Guanidinium Salts: This class includes widely used reagents such as HBTU , TBTU , and HATU . HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is particularly effective due to the formation of a highly reactive HOAt active ester, which benefits from anchimeric assistance from the pyridine nitrogen, accelerating the coupling reaction and minimizing racemization.[8][9] However, a potential side reaction with uronium reagents is the guanidinylation of the amine, which can be problematic in some cases.[10]

Other Activating Agents
  • Propylphosphonic Anhydride (T3P®): T3P is a versatile and mild coupling reagent that is particularly effective for racemization-prone substrates and difficult couplings, including those with non-nucleophilic anilines.[11][12][13] Its byproducts are water-soluble, simplifying purification.[14][15]

  • Boc Anhydride (Boc₂O) with DMAPO: A novel one-pot method utilizing di-tert-butyl dicarbonate (Boc₂O) and 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) has been developed for the N-acylation of less nucleophilic N-heterocycles like indoles, pyrroles, and carbazoles with carboxylic acids, offering high yields under mild conditions.[5][16][17][18]

  • Acyl Halide Formation: Conversion of the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride is a classic approach. For more sensitive substrates, milder reagents like Ghosez's reagent (1-chloro-N,N,2-trimethyl-1-propenylamine) can be employed to generate the acyl chloride under neutral conditions.[19]

II. Strategic Selection of Coupling Reagents for Heterocyclic Substrates

The choice of coupling reagent and conditions should be guided by the electronic and steric properties of the heterocyclic amine and carboxylic acid.

Decision-Making Workflow for Reagent Selection

G start Start: Amide Coupling with Heterocycle is_amine_hindered Is the heterocyclic amine sterically hindered or electron-deficient? start->is_amine_hindered is_acid_hindered Is the carboxylic acid sterically hindered? is_amine_hindered->is_acid_hindered No potent_reagents Potent Reagents: HATU, HCTU, PyBOP, COMU is_amine_hindered->potent_reagents Yes is_racemization_prone Is the carboxylic acid prone to racemization? is_acid_hindered->is_racemization_prone No is_acid_hindered->potent_reagents Yes is_n_acylation Is the target an N-acylation of a low-nucleophilicity N-heterocycle (e.g., indole)? is_racemization_prone->is_n_acylation No low_rac_reagents Low Racemization Reagents: HATU, T3P/Pyridine, COMU is_racemization_prone->low_rac_reagents Yes standard_conditions Standard Conditions: EDC/HOBt or EDC/HOAt is_n_acylation->standard_conditions No specialty_reagents Specialty Reagents: Boc2O/DMAPO is_n_acylation->specialty_reagents Yes acyl_halide Consider Acyl Halide Route: SOCl2, Oxalyl Chloride, Ghosez's Reagent potent_reagents->acyl_halide If still low yield

Caption: Decision tree for selecting a coupling reagent.

Comparative Data of Common Coupling Reagents for Heterocyclic Amines
Heterocyclic AmineCarboxylic AcidCoupling SystemBaseSolventTime (h)Temp (°C)Yield (%)Reference
2-AminopyridineRacemization-prone acidT3P / PyridinePyridineEtOAc-0High[14]
2-AminothiazoleSubstituted Benzoic AcidHATU / DIPEADIPEADMF96RTLow[20]
2-AminothiazoleSubstituted Benzoic AcidAcyl Fluoride (BTFFH)-Dioxane12-2480Good[2]
N-Cyclopropyl-2-aminothiazoleDiphenylacetic acidHATU / DIPEADIPEADMF4 daysRTUnsatisfactory[21]
2-Amino-5-nitropyridineDiphenylacetic acidBTFFH / NMINMIDioxane-8081[20]
Aniline DerivativeBoc-ValineEDC/DMAP/HOBt(cat)DIPEACH₃CN402372[3]

III. Detailed Experimental Protocols

The following protocols are provided as general guidelines and may require optimization for specific substrates. Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: HATU-Mediated Coupling of a Carboxylic Acid with 2-Aminopyridine

This protocol is suitable for coupling various carboxylic acids with moderately nucleophilic heterocyclic amines like 2-aminopyridine. HATU is chosen for its high efficiency and ability to suppress racemization.[4][18]

Materials:

  • Carboxylic Acid (1.0 equiv)

  • 2-Aminopyridine (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv), HATU (1.1 equiv), and anhydrous DMF (to achieve a concentration of 0.1-0.5 M).

  • Cool the mixture to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

  • Add a solution of 2-aminopyridine (1.1 equiv) in a minimal amount of anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with EtOAc.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: T3P®-Mediated Coupling for Racemization-Prone Heterocyclic Carboxylic Acids

This protocol is particularly useful for coupling racemization-prone acids, such as certain α-substituted heterocyclic carboxylic acids, with various amines. The use of pyridine as the base has been shown to be crucial for minimizing epimerization.[12][13]

Materials:

  • Racemization-prone Heterocyclic Carboxylic Acid (1.0 equiv)

  • Amine (1.1 equiv)

  • T3P® (50% solution in EtOAc) (1.5 equiv)

  • Pyridine (as solvent and base)

  • Ethyl acetate (EtOAc)

  • 0.5 M aqueous HCl

Procedure:

  • In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) and the amine (1.1 equiv) in pyridine and EtOAc.

  • Cool the mixture to 0 °C.

  • Add the T3P® solution (1.5 equiv) dropwise to the stirred mixture, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C, monitoring its progress by TLC or LC-MS. Reaction times can vary from 1 to 12 hours.

  • Once the reaction is complete, quench by adding 0.5 M aqueous HCl. This will precipitate the product while dissolving the pyridine and phosphonic acid byproducts.[13]

  • Filter the precipitated solid product and wash with cold water.

  • If the product is not a solid, extract the mixture with EtOAc. Wash the organic layer with 0.5 M HCl (to remove pyridine), followed by saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 3: N-Acylation of Indole with a Carboxylic Acid using Boc₂O/DMAPO

This modern, one-pot protocol is highly effective for the N-acylation of low-reactivity N-heterocycles, which are often poor nucleophiles in traditional coupling reactions.[22]

Materials:

  • Indole (1.0 equiv)

  • Carboxylic Acid (1.1 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.5 equiv)

  • 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) (0.2 equiv)

  • Anhydrous Acetonitrile (MeCN)

Procedure:

  • To a dry flask under an inert atmosphere, add the indole (1.0 equiv), carboxylic acid (1.1 equiv), DMAPO (0.2 equiv), and anhydrous MeCN.

  • Add Boc₂O (1.5 equiv) to the mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by flash column chromatography on silica gel to afford the N-acyl indole.

Protocol 4: Enzymatic Amide Bond Formation with a Heterocyclic Amine

Enzymatic methods offer a green and highly selective alternative for amide bond formation, proceeding under mild conditions without the need for coupling reagents and often avoiding side reactions.[10][23] Lipases, such as Candida antarctica Lipase B (CALB), are particularly versatile.[24]

Materials:

  • Heterocyclic Amine (e.g., Furfurylamine) (1.0 equiv)

  • Ester (e.g., Ethyl acetate) (as acyl donor and solvent)

  • Immobilized Lipase (e.g., Novozym 435 - CALB)

  • Molecular sieves (optional, for anhydrous conditions)

Procedure:

  • In a flask, combine the heterocyclic amine (1.0 equiv) and the ester (which can serve as both the acyl donor and the solvent).

  • Add the immobilized lipase (e.g., 10-50% by weight of the limiting reagent).

  • If anhydrous conditions are required, add activated molecular sieves.

  • Stir the suspension at a controlled temperature (e.g., 30-60 °C).

  • Monitor the reaction progress by TLC, GC, or HPLC.

  • Once the reaction reaches the desired conversion, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Remove the excess ester/solvent under reduced pressure.

  • The product is often pure enough for subsequent steps, but can be purified by column chromatography if necessary.

IV. Troubleshooting and Advanced Considerations

Common Challenges and Solutions
ChallengePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Insufficiently reactive coupling reagent. 2. Poor nucleophilicity of the heterocyclic amine. 3. Steric hindrance. 4. Hydrolysis of activated intermediate.1. Switch to a more potent reagent (e.g., EDC/HOBt → HATU or PyBOP). 2. Increase reaction temperature or use microwave irradiation. 3. For low-nucleophilicity N-heterocycles, consider the Boc₂O/DMAPO method. 4. Ensure all reagents and solvents are anhydrous.
Racemization 1. Formation of an oxazolone intermediate. 2. Intramolecular base catalysis (e.g., with histidine).[5][6]1. Use racemization-suppressing additives (HOAt is generally superior to HOBt). 2. Use reagents known for low racemization (HATU, T3P/Pyridine, COMU).[12][13][25] 3. For histidine, protect the imidazole side-chain π-nitrogen (e.g., with a Boc group).[5][10]
Side Reactions 1. Guanidinylation of the amine (with uronium reagents). 2. N-acylation of a ring nitrogen (e.g., in imidazole). 3. Polymerization or decomposition of starting materials.1. Pre-activate the carboxylic acid before adding the amine. Use a phosphonium reagent like PyBOP instead.[8] 2. Use protecting groups on other reactive nitrogens if necessary. 3. Optimize reaction temperature and time; consider a milder coupling agent.
Difficult Purification 1. Water-insoluble byproducts (e.g., DCU from DCC). 2. Excess coupling reagent or base.1. Use a reagent with water-soluble byproducts (e.g., EDC, T3P).[14] 2. Use stoichiometric amounts of reagents where possible. Perform aqueous workup to remove water-soluble impurities.
Visualization of Key Mechanisms
General Mechanism of Uronium Salt (HATU) Activation

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the yield of Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide synthesis

Technical Support Center: Yield Optimization for Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to addr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Yield Optimization for Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide (CAS: 1237524-82-1). This compound, the sodium salt of 3-hydroxy-2-pyrazinecarboxamide (also known as T-1105), is a foundational intermediate in the development of broad-spectrum antiviral agents like Favipiravir (T-705)[1][2].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and optimized protocols to help you maximize your cyclization yields and salt recovery.

Mechanistic Workflow

To understand where yield losses occur, we must map the logical relationship between your reaction conditions and the chemical pathways. The condensation of aminomalonamide with glyoxal is highly sensitive to pH and temperature, making the difference between a high-yield cyclization and total degradation[3][4].

SynthesisWorkflow A Aminomalonamide (Aqueous Solution) B Aqueous Glyoxal + Base (Simultaneous Dropwise Addition) A->B C Controlled Condensation (pH 7-8, 20-40°C) B->C Optimal Control D Uncontrolled Addition (High pH, >50°C) B->D Poor Control F 3-hydroxy-2-pyrazinecarboxamide (Free Base / T-1105) C->F Cyclization E Glyoxal Polymerization & Cannizzaro Degradation D->E Yield Loss G NaOMe in Anhydrous Methanol (Stoichiometric Deprotonation) F->G Salt Formation H Sodium (3-oxo-3,4-dihydropyrazine -2-carbonyl)amide G->H High Yield Recovery

Caption: Logical workflow for the synthesis and salt formation of T-1105, highlighting optimal vs. degradation pathways.

Standardized Experimental Protocol

Self-Validating System: This protocol utilizes a simultaneous addition technique to prevent transient concentration spikes, ensuring the pH remains stable. During execution, monitor the pH continuously; an unexpected drop indicates acid formation from glyoxal degradation, validating that your addition rate is too fast.

Step 1: Condensation (Free Base Formation)

  • Dissolve 1.0 equivalent of aminomalonamide in deionized water. Cool the reactor to 20°C.

  • Prepare two separate addition funnels: one containing 1.1 equivalents of 40% aqueous glyoxal, and another containing 2.0 N NaOH.

  • Critical Step: Begin simultaneous dropwise addition of both the glyoxal and the base into the aminomalonamide solution[4]. Adjust the flow rates dynamically to maintain the internal pH strictly between 7.0 and 8.0.

  • Maintain the internal temperature between 20°C and 40°C during the entire addition process.

  • Stir for an additional 2 hours. Cool the mixture to 0–5°C to precipitate the 3-hydroxy-2-pyrazinecarboxamide (T-1105) free base. Filter, wash with cold water, and dry under vacuum.

Step 2: Sodium Salt Formation

  • Suspend the purified T-1105 free base in anhydrous methanol.

  • Slowly add 1.0 equivalent of Sodium Methoxide (NaOMe) as a 25% solution in methanol under an inert atmosphere (N₂/Ar).

  • Stir at room temperature for 1 hour. The suspension will briefly clarify before the sodium salt begins to precipitate.

  • Add a non-polar anti-solvent (e.g., cold acetone or diethyl ether) to maximize precipitation.

  • Filter the solid, wash with cold anti-solvent, and dry under high vacuum to yield Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide.

Troubleshooting & FAQs

Q1: Why am I getting low cyclization yields (<40%) and dark, tarry byproducts during the glyoxal condensation? A1: This is the most common failure point and is caused by the disproportionation (Cannizzaro reaction) and polymerization of glyoxal under uncontrolled basic conditions[4]. If you add all the base or all the glyoxal at once, localized high pH or high concentration spikes cause the glyoxal to self-react rather than condense with the aminomalonamide. Causality & Solution: Implement the "simultaneous addition" method[4]. By adding the glyoxal and the base concurrently at room temperature, you keep the steady-state concentration of unreacted glyoxal low and prevent the pH from spiking, entirely bypassing the degradation pathway.

Q2: How does temperature affect the purity of the pyrazine intermediate? A2: The condensation is highly temperature-sensitive. While elevated temperatures (>80°C) can drive certain substituted pyrazine reactions, for unsubstituted glyoxal, temperatures above 50°C accelerate the degradation of the aliphatic intermediates and promote the formation of colored oligomers[3]. Keep the reaction strictly between 20°C and 40°C to preserve the integrity of the pyrazine ring.

Q3: What is the most efficient way to convert the free base to the sodium salt without hydrolyzing the carboxamide group? A3: The free base exhibits keto-enol tautomerism (3-oxo-3,4-dihydropyrazine-2-carboxamide ⇌ 3-hydroxy-2-pyrazinecarboxamide), with the enol form dominating in solution[5]. The pKa of this hydroxyl/amide proton is approximately 5.1, making it reasonably acidic[6]. Causality & Solution: Do not use excess aqueous NaOH for salt formation. Aqueous base can catalyze the hydrolysis of the primary carboxamide group (-CONH₂) into a carboxylic acid (-COOH). Instead, use a stoichiometric amount of Sodium Methoxide (NaOMe) in anhydrous methanol. Methoxide is a strong enough base to quantitatively deprotonate the acidic proton without introducing water, protecting the carboxamide group and ensuring a near-quantitative yield of the sodium salt.

Q4: My final sodium salt product is highly soluble in water; how can I prevent yield loss during the final isolation? A4: The sodium salt of T-1105 is highly hygroscopic and water-soluble. If you attempt to isolate it from an aqueous system, you will suffer massive yield losses. Causality & Solution: Perform the salt formation in a lower alcohol (like methanol) and use an anti-solvent precipitation strategy. Adding cold acetone or diethyl ether reduces the dielectric constant of the medium, forcing the ionic sodium salt out of solution and allowing for easy filtration.

Yield Optimization Data

The following table summarizes the impact of reaction parameters on the isolated yield of the free base (prior to salt formation), validating the simultaneous addition methodology.

Condensation MethodTemperature (°C)pH ControlObserved ByproductsIsolated Yield (%)
Sequential Batch Addition60°CUncontrolled (>9)Heavy dark tar, polymers25 - 35%
Glyoxal Bisulfite Adduct80°CMildly acidicTrace unreacted starting material45 - 55%
Simultaneous Addition 20 - 40°C Strict (pH 7.0 - 8.0) Minimal (pale yellow filtrate) 75 - 85%

References

  • Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide Source: ResearchGate URL:[Link]

  • The complete synthesis of favipiravir from 2-aminopyrazine Source: ResearchGate URL:[Link]

  • Compounds in the current study (Tautomerism Analysis) Source: ResearchGate URL:[Link]

  • Fabric phase sorptive extraction-gas chromatography-mass spectrometry for the determination of favipiravir Source: NIH / PMC URL:[Link]

  • Green synthesis of structural analogs of favipiravir Source: RSC Publishing URL:[Link]

  • Method for producing 3-hydroxy-2-pyrazinecarboxamide (JP5739618B2)

Sources

Optimization

Troubleshooting side reactions in the synthesis of Favipiravir

Technical Support Center: Favipiravir (T-705) Synthesis & Process Optimization Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Subject: Troubleshooting Critical Side Reactions & Yield L...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Favipiravir (T-705) Synthesis & Process Optimization

Status: Online Operator: Senior Application Scientist (Process Chemistry Division) Subject: Troubleshooting Critical Side Reactions & Yield Loss in T-705 Synthesis

Executive Summary: The Pyrazine Challenge

The synthesis of Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) is deceptively simple in structure but notoriously difficult in process execution.[1] The electron-deficient nature of the pyrazine ring makes nucleophilic aromatic substitution (


) difficult to control, while the final amide functionality is prone to over-hydrolysis.[2]

This guide focuses on the 3,6-dichloropyrazine-2-carbonitrile route (Route B), currently the most scalable industrial approach, while addressing pitfalls in the classical aminopyrazine route (Route A).[2]

Module 1: The Fluorination Bottleneck (HALEX Reaction)

Context: The conversion of 3,6-dichloropyrazine-2-carbonitrile to 3,6-difluoropyrazine-2-carbonitrile (or the 6-fluoro-3-chloro intermediate) using Potassium Fluoride (KF) is the single most common point of failure.[1]

Common Issue: "The Black Tar" Scenario

Symptom: The reaction mixture turns dark black/brown, and TLC/HPLC shows a smear of products with low conversion to the fluoro-intermediate.[1]

Root Cause Analysis:

  • Moisture Sensitivity: Fluoride ions (

    
    ) are heavily solvated by water.[1] Even trace moisture ( >500 ppm) in the solvent (DMSO/Sulfolane) or hygroscopic KF "cages" the fluoride, killing its nucleophilicity.[2]
    
  • Polymerization: At the high temperatures required for fluorination (>80°C), the electron-deficient pyrazine ring is susceptible to oligomerization if the substitution is sluggish.[1]

Troubleshooting Protocol:

ParameterStandard ProtocolOptimization / Fix
Reagent Standard KFSpray-dried KF is non-negotiable. Its increased surface area boosts reactivity.[1]
Drying Vacuum ovenAzeotropic Distillation: Reflux KF in toluene/cyclohexane to remove water before adding the solvent/substrate.[1]
Catalyst NonePhase Transfer Catalyst (PTC): Add tetrabutylammonium bromide (TBAB) or 18-crown-6 (1-5 mol%).[1] This pulls

into the organic phase.[1]
Solvent DMSOSulfolane: Often superior thermal stability at the required 120°C+ reaction temperatures.[1]

Expert Insight:

"Do not simply add more KF if the reaction stalls. Excess KF at high temperatures promotes the formation of defluorinated byproducts and tars.[1] Check water content by Karl Fischer titration before starting.[1] If


, stop and re-dry."

Module 2: Visualization of Reaction Pathways

The following diagram maps the critical "Dichloro" route and the specific side-reactions that occur at each junction.

Favipiravir_Synthesis_Map Start 3,6-dichloropyrazine- 2-carbonitrile Fluorination Step 1: Fluorination (KF, PTC, DMSO) Start->Fluorination Side_Desfluoro IMPURITY B: Des-fluoro analog (Reductive defluorination) Start->Side_Desfluoro Impure Reagents Inter_Fluoro 3,6-difluoropyrazine- 2-carbonitrile Fluorination->Inter_Fluoro S_NAr (Ideal) Side_Oligomer SIDE REACTION: Black Tar/Oligomers (High Temp + Moisture) Fluorination->Side_Oligomer Slow kinetics Hydrolysis Step 2: Partial Hydrolysis (H2O2, NaOH) Inter_Fluoro->Hydrolysis Target Favipiravir (T-705) (6-fluoro-3-hydroxy...) Hydrolysis->Target Controlled Cond. Side_Acid IMPURITY A: Pyrazine-2-carboxylic acid (Over-hydrolysis) Hydrolysis->Side_Acid pH > 12 or High Temp

Figure 1: Reaction pathway analysis for the 3,6-dichloro route, highlighting critical divergence points where impurities are generated.[2]

Module 3: The Hydrolysis Balance (Nitrile to Amide)

Context: Converting the nitrile group (-CN) to the amide (-CONH2) without hydrolyzing it all the way to the carboxylic acid (-COOH).

Common Issue: Low Potency / Acid Impurity Symptom: Final product has a melting point deviation and shows a peak at M+1 (relative to amide) in MS, indicating the carboxylic acid derivative (Impurity A).[2]

Mechanism of Failure: Standard acid or base hydrolysis is often too aggressive.[1] The pyrazine ring activates the nitrile, making it hyper-reactive.[1]

Corrective Action (The Peroxide Method): Instead of strong acid reflux, use the Radziszewski reaction conditions:

  • Reagents: 30%

    
     and mild base (
    
    
    
    or dilute
    
    
    ).
  • Temperature: Keep strictly below 40°C.

  • Quenching: Quench with sodium thiosulfate immediately upon disappearance of the starting material (monitor via HPLC).[1]

Self-Validating Check:

"Perform a micro-workup on a 100 µL aliquot. If the aqueous layer pH is < 3 after acidification and no precipitate forms, you have likely over-hydrolyzed to the water-soluble carboxylic acid."[1]

Module 4: Purification & The "T-705-OH" Impurity

Context: Separation of the active API from the 3-hydroxy-pyrazine byproduct (T-705-OH) is the most challenging downstream processing step.[1]

Protocol: The Dicyclohexylamine (DCHA) Salt Shunt Direct crystallization often traps impurities.[1][2] An intermediate salt formation is recommended for high purity (>99.5%).[1]

  • Salt Formation: Treat the crude reaction mixture with Dicyclohexylamine (DCHA) in acetone/ethanol.[1]

  • Filtration: The DCHA-Favipiravir salt crystallizes out, leaving the des-fluoro and oligomeric impurities in the mother liquor.[1]

  • Release: Resuspend the salt in water and acidify with HCl to release pure Favipiravir.

FAQ: Troubleshooting Specific Failures

Q1: Why am I seeing a 6-chloro analog in my final product?

  • Diagnosis: Incomplete Halogen Exchange (HALEX).[1][2]

  • Fix: The exchange of Cl for F is reversible. You must drive the reaction. Ensure your KF is anhydrous (spray-dried) and consider using 18-crown-6 to complex the potassium, leaving a "naked," highly reactive fluoride ion.[1]

Q2: My reaction yield dropped significantly when I scaled up from 1g to 50g.

  • Diagnosis: Heat transfer lag.

  • Fix: The fluorination is exothermic but requires high activation energy.[1] On a larger scale, prolonged heating times to reach setpoint can cause the "tarring" side reaction mentioned in Module 1.[1] Use a pre-heated oil bath or continuous flow reactor for better thermal control [1].[1]

Q3: Can I use the Sandmeyer reaction (Route A) to avoid the expensive dichloro-starting material?

  • Diagnosis: Yes, but expect diazotization issues.[1][2]

  • Risk: The diazonium intermediate is unstable.[1] If the temperature rises above -5°C during the addition of

    
    , the diazonium salt decomposes to phenols (hydrolysis) or couples to form azo-dyes (colored impurities) [2].
    
  • Protocol: Maintain -10°C and add nitrite sub-surface to avoid local hotspots.[1]

Troubleshooting Logic Tree

Troubleshooting_Tree Problem Start: Low Yield / Impurity Check_Color Is reaction dark black? Problem->Check_Color Check_MS Check MS/HPLC Check_Color->Check_MS No (Brown/Yellow) Moisture Moisture in KF/Solvent Action: Azeotropic dry Check_Color->Moisture Yes Check_Impurity Identify Impurity Mass Check_MS->Check_Impurity Imp_Acid Mass = Acid (+1) Over-hydrolysis Action: Lower Temp/Use H2O2 Check_Impurity->Imp_Acid Imp_Chloro Mass = Chloro (+16) Incomplete HALEX Action: Add PTC/Crown Ether Check_Impurity->Imp_Chloro

Figure 2: Decision support tree for rapid diagnosis of synthetic failures.

References

  • Tiyasakulchai, T., et al. (2021).[1][2][3][4][5] "Scalable synthesis of favipiravir via conventional and continuous flow chemistry." RSC Advances, 11, 38691-38693.[1][2][3][4] Link

  • Guo, Q., et al. (2019).[1][2][6] "The complete synthesis of favipiravir from 2-aminopyrazine." Chemical Papers, 73, 1043–1051.[1][2] Link

  • Zhang, T., et al. (2014).[1][2] "Efficient Synthesis of Favipiravir." Advanced Materials Research, 1033-1034, 383-386.[1][2]

  • Nakamura, Y., et al. (2013).[1][2] "Process for producing pyrazinecarboxamide derivative." US Patent 2013/0053599 A1.[1][2] Link

Sources

Troubleshooting

🔬 Technical Support Center: Pyrazine Amidation Optimization

The following guide is structured as a Technical Support Center for the optimization of pyrazine amidation. It is designed to function as a dynamic knowledge base for medicinal chemists and process engineers.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center for the optimization of pyrazine amidation. It is designed to function as a dynamic knowledge base for medicinal chemists and process engineers.

Status: Operational | Tier: Advanced Chemical Support Ticket Scope: Reaction parameters, catalytic cycles, and troubleshooting for pyrazine functionalization.

📋 Method Selection: The Triage Desk

User Query: "Which amidation pathway should I choose for my pyrazine substrate?"

Before optimizing parameters, you must select the correct mechanistic entry point based on your starting material's oxidation state and functional handles.

Workflow Visualization: Method Selector

MethodSelection Start Start: Identify Substrate Halide Substrate: Halopyrazine (Cl/Br/I) Start->Halide Acid Substrate: Pyrazine Carboxylic Acid Start->Acid H_Atom Substrate: Unfunctionalized Pyrazine (C-H) Start->H_Atom Buchwald Method A: Pd-Catalyzed Amination (Buchwald-Hartwig) Halide->Buchwald Nucleophilic Amine Source Coupling Method B: Peptide Coupling (Activation Agents) Acid->Coupling Nucleophilic Amine Source Minisci Method C: Radical Amidation (Minisci Type) H_Atom->Minisci Radical Amide Source

Figure 1: Decision matrix for selecting the appropriate amidation strategy based on pyrazine starting material.

🛠 Module A: Metal-Catalyzed Amination (Buchwald-Hartwig)

Applicability: Reaction of 2-chloropyrazine or 2-bromopyrazine with primary/secondary amines.

The Core Challenge: Catalyst Poisoning

Pyrazines are electron-deficient and possess excellent coordinating nitrogens.

  • The Problem: The pyrazine nitrogen competes with the phosphine ligand for the Pd center, leading to catalyst deactivation (formation of stable Pd-bis(pyrazine) complexes).

  • The Solution: Use bulky, electron-rich biaryl phosphine ligands that sterically prevent N-coordination while facilitating oxidative addition into the C-Cl bond.

Optimized Protocol (Self-Validating)

This protocol includes "Checkpoints" to validate the reaction in real-time.

Reagents:

  • Catalyst Precursor: Pd₂(dba)₃ (1–2 mol%) or Pd(OAc)₂.

  • Ligand: BrettPhos (Primary amines) or RuPhos (Secondary amines).

  • Base: NaOtBu (Standard) or Cs₂CO₃ (Sensitive substrates).

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous, degassed).

Step-by-Step Workflow:

  • Inerting: Flame-dry the reaction vial. Cycle Argon/Vacuum 3x.

  • Pre-complexation (Checkpoint 1): Mix Pd source and Ligand (1:1.2 ratio) in solvent at RT for 5 mins.

    • Validation: Solution should change color (often to a deep red/orange), indicating active L-Pd(0) formation. If precipitate remains, catalyst activation failed.

  • Addition: Add Halopyrazine (1.0 equiv), Amine (1.2 equiv), and Base (1.5 equiv).

  • Heating: Heat to 80–100°C.

  • Monitoring (Checkpoint 2): Check LCMS at 1 hour.

    • Pass: Conversion >20%.[1][2]

    • Fail: If <5% conversion, add 5 mol% water (activates boronic acids in Suzuki, but in Buchwald, it can solubilize inorganic bases) or switch to LHMDS (soluble base).

Troubleshooting Guide: Pd-Catalysis
SymptomProbable CauseCorrective Action
Reaction Stalls <50% Catalyst poisoning by product or substrate.Switch to BrettPhos G3 palladacycle precatalyst (ensures 1:1 Pd:L ratio and fast initiation).
Dehalogenation (H-sub)

-hydride elimination from amine.
Switch solvent to t-Amyl alcohol . Lower temperature.
Pyrazine Dimerization Homocoupling.Ensure strictly anaerobic conditions (O₂ promotes homocoupling).

🧪 Module B: Direct Amidation of Carboxylic Acids

Applicability: Reaction of Pyrazine-2-carboxylic acid with amines.

The Core Challenge: Epimerization & Reactivity

Pyrazine carboxylic acids are prone to decarboxylation under high heat. Furthermore, standard coupling agents (EDC/HOBt) often struggle with the low nucleophilicity of amines when deactivated by the electron-withdrawing pyrazine ring.

The "Gold Standard" Reagent: T3P (Propylphosphonic Anhydride)

Why T3P? Unlike HATU, T3P generates water-soluble byproducts (easy purification) and operates in a cyclic transition state that minimizes epimerization.

Optimized Protocol
  • Dissolution: Dissolve Pyrazine-COOH (1.0 equiv) and Amine (1.1 equiv) in EtOAc or 2-MeTHF (Green solvents preferred over DMF).

  • Base Addition: Add DIPEA or N-Methylimidazole (NMI) (3.0 equiv).

    • Note: T3P is acidic; excess base is mandatory to drive the equilibrium.

  • Activation: Add T3P (50% w/w in EtOAc, 1.5 equiv) dropwise at 0°C.

  • Reaction: Warm to RT. Stir 2–4 hours.

  • Workup (Self-Validating): Wash organic layer with water, then NaHCO₃, then Brine.

    • Validation: T3P byproducts are water-soluble.[2][3][4] If the organic layer contains significant impurities by TLC, the wash was insufficient.

Comparative Data: Coupling Agents
ReagentYield (Pyrazine Substrate)Epimerization RiskWorkup Difficulty
T3P High (85-95%) LowVery Low (Extraction)
HATU High (80-90%)ModerateHigh (Tetramethylurea removal)
EDC/HOBt Moderate (60-75%)ModerateModerate
SOCl₂ VariableHighHigh (Acid sensitive)

⚡ Module C: Radical Functionalization (Minisci)

Applicability: Adding an amide/alkyl group directly to an unfunctionalized pyrazine C-H bond.

The Core Challenge: Regioselectivity

Radical addition is sensitive to the electronic environment.[5] In pyrazines, the C2/C3/C5/C6 positions are often equivalent unless substituted.

Mechanism Visualization

Minisci R_COOH Carboxylic Acid (R-COOH) Radical Alkyl Radical (R•) R_COOH->Radical Oxidant (Persulfate/Ag+) Intermediate Radical Cation Intermediate Radical->Intermediate + Pyrazine Pyrazine Protonated Pyrazine Pyrazine->Intermediate Product Alkylated Pyrazine Intermediate->Product -H+ (Oxidation)

Figure 2: The Minisci cycle. Protonation of the pyrazine is critical to lower the LUMO energy for radical attack.

Optimized Protocol (Modern Minisci)
  • Solvent: H₂O/DCM biphasic system or TFA/Water.

  • Reagents: Pyrazine (1 equiv), Carboxylic Acid (2–3 equiv), AgNO₃ (0.2 equiv), (NH₄)₂S₂O₈ (3 equiv).

  • Temperature: 40–60°C.

  • Critical Step: Vigorous stirring is required for biphasic efficiency.

❓ FAQ & Troubleshooting Matrix

Q: Why is my pyrazine ring opening during amidation? A: Pyrazines are electron-deficient and susceptible to nucleophilic attack at the C-position or ring opening if strong nucleophiles (like hydroxide or methoxide) are used at high temperatures.

  • Fix: Use non-nucleophilic bases (Cs₂CO₃, DIPEA) and avoid protic solvents at reflux.

Q: I see the product on LCMS, but I lose it during silica purification. A: Aminopyrazines are polar and basic. They often streak or stick to acidic silica silanols.

  • Fix: Pre-treat the silica column with 1% Triethylamine in the eluent to neutralize acidic sites, or use Alumina (neutral) stationary phase.

Q: In Pd-coupling, the reaction turns black immediately and yields are low. A: "Pd-Black" formation indicates the ligand is detaching, and Pd(0) is aggregating into inactive nanoparticles.

  • Fix: Increase Ligand:Pd ratio to 2:1. Ensure the reaction is strictly oxygen-free. Switch to a pre-formed catalyst like XPhos Pd G4 .

📚 References

  • BenchChem. (2025).[6][7] Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides. Link

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science. Link

  • Dunetz, J. R., et al. (2016). T3P (Propylphosphonic Anhydride): A Reagent for the Future. Pfizer Global R&D. Link

  • Minisci, F., et al. (1971).[8][9] Nucleophilic character of alkyl radicals: substitution of heterocycles. Tetrahedron. Link

  • Duncton, M. A. (2011).[8] Minisci reactions: Versatile tools for the functionalization of heterocycles. Med. Chem. Commun. Link

Sources

Optimization

Technical Guide: Purification &amp; QC of Sodium 3-Carbamoylpyrazin-2-olate (CAS 1237524-82-1)

[1] Executive Summary & Compound Identity This guide addresses the purification and quality control of Sodium 3-carbamoylpyrazin-2-olate (CAS 1237524-82-1), a critical intermediate often utilized in the synthesis of anti...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Compound Identity

This guide addresses the purification and quality control of Sodium 3-carbamoylpyrazin-2-olate (CAS 1237524-82-1), a critical intermediate often utilized in the synthesis of antiviral agents such as Favipiravir (T-705) and its analog T-1105 .[1]

  • Chemical Name: Sodium 3-oxo-3,4-dihydropyrazine-2-carboxamide[1][2]

  • Molecular Formula: C₅H₄N₃NaO₂[2]

  • Molecular Weight: 161.09 g/mol [2]

  • Key Characteristic: The compound exists in tautomeric equilibrium (hydroxy- vs. oxo- form).[1] In the salt form, the negative charge is delocalized, enhancing water solubility but making the compound sensitive to pH fluctuations.

Core Challenge: The primary impurities encountered are hydrolysis by-products (carboxylic acids), unreacted starting materials (glyoxal derivatives), and oxidative dimers that cause yellow/brown discoloration.[1]

Diagnostic Workflow: Identifying the Impurity Profile

Before initiating purification, you must diagnose the specific impurity profile. Use the following decision matrix.

Impurity Identification & Removal Decision Tree

ImpurityWorkflow Start Crude CAS 1237524-82-1 CheckColor Visual Inspection: Is it Yellow/Brown? Start->CheckColor CheckHPLC HPLC Analysis: Identify Peaks CheckColor->CheckHPLC Sample Prep Action_Carbon Protocol B: Activated Carbon Treatment (Best for C) CheckColor->Action_Carbon Yes (High Color) Imp_Acid Impurity A: 3-Hydroxypyrazine-2-carboxylic acid (Hydrolysis Product) CheckHPLC->Imp_Acid RT < Main Peak Imp_Start Impurity B: 2-Aminomalonamide / Glyoxal (Starting Materials) CheckHPLC->Imp_Start RT > Main Peak (typ.) Action_AcidBase Protocol A: Acid-Base Swing (Best for A & B) Imp_Acid->Action_AcidBase Imp_Start->Action_AcidBase Imp_Color Impurity C: Oxidative Dimers (Chromophores) Imp_Color->Action_Carbon Action_Recryst Protocol C: Salt Recrystallization (Polishing) Action_AcidBase->Action_Recryst Final Polish Action_Carbon->Action_Recryst

Figure 1: Decision tree for selecting the appropriate purification protocol based on impurity characterization.[1]

Common Impurities & Analytical Markers

The following table summarizes the most frequent impurities found in synthetic batches of CAS 1237524-82-1.

Impurity TypeChemical IdentityOriginDetection (HPLC)
Impurity A 3-Hydroxypyrazine-2-carboxylic acidHydrolysis of the amide group due to high pH or heat.[1]Elutes before the main peak (more polar).
Impurity B 2-AminomalonamideUnreacted starting material.[1]Elutes after the main peak (depending on pH).
Impurity C Pyrazine Dimers/OxidesOxidative coupling during reaction or storage.Broad, late-eluting peaks; causes yellow color.[1]
Impurity D Inorganic Salts (NaCl, NaOH)Neutralization by-products.[1]Not visible on UV; detect via conductivity or Ion Chromatography.
Recommended HPLC Method (System Suitability)
  • Column: C18 Polar-Embedded (e.g., Waters Atlantis T3 or equivalent), 4.6 x 150 mm, 3 µm.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5 (Suppresses ionization of the acid impurity).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-5% B over 10 mins (Highly polar compound requires low organic).[1]

  • Detection: UV @ 230 nm (Amide absorption) and 320 nm (Pyrazine ring).

Troubleshooting & Purification Protocols

Q1: My sample is significantly yellow/brown. How do I remove the color?

Issue: Presence of oxidative oligomers or conjugated impurities. Solution: Use Protocol B (Carbon Treatment) followed by Protocol A .

Protocol B: Activated Carbon Treatment

  • Dissolution: Dissolve the crude sodium salt in deionized water (10 mL/g).

  • Adsorption: Add Activated Carbon (Type: Norit SX Ultra or equivalent) at 5-10% w/w relative to the substrate.

  • Heating: Stir at 40–50°C for 30–60 minutes. Do not boil, as this promotes hydrolysis.

  • Filtration: Filter hot through a Celite pad to remove carbon.

  • Result: The filtrate should be clear or pale yellow. Proceed to Protocol A to isolate the solid.

Q2: HPLC shows a large peak eluting early (Hydrolysis Product). How do I remove it?

Issue: The amide has hydrolyzed to the carboxylic acid (Impurity A). This is the most difficult impurity to remove via simple recrystallization because the sodium salts of the product and the impurity co-crystallize. Solution: Use Protocol A (Acid-Base Swing) . This is the "Gold Standard" for this compound.

Protocol A: Acid-Base Swing (Purification via Neutral Intermediate) Principle: Convert the soluble sodium salt into the insoluble neutral form (T-1105), wash away impurities, and regenerate the salt.

  • Acidification:

    • Dissolve crude CAS 1237524-82-1 in water (approx. 5-8 volumes).[1]

    • Cool to 0–5°C.

    • Slowly add 2M HCl dropwise until pH reaches 2.0–3.0 .

    • Observation: A thick white precipitate (the neutral 3-hydroxypyrazine-2-carboxamide) will form.[1]

  • Isolation & Wash:

    • Filter the solid.[3]

    • Critical Step: Wash the cake with cold water (2x) and cold isopropanol (1x).

    • Why? The hydrolysis impurity (carboxylic acid) is more soluble in acidic water than the amide. The starting materials are also washed away.

  • Regeneration of Sodium Salt:

    • Suspend the wet cake in HPLC-grade water (5 volumes).

    • Add exactly 1.0 equivalent of NaOH (use a standardized 1.0 N solution). Monitor pH; stop when pH reaches 7.5–8.0.

    • Note: Do not overshoot pH > 9.0, or you risk inducing new hydrolysis.

  • Isolation:

    • Lyophilize (Freeze-dry) the solution to obtain the fluffy white solid.[1]

    • Alternative: Concentrate under vacuum and precipitate with Ethanol/Acetone.

Q3: I need to remove inorganic salts (NaCl) without acidification. What do I do?

Issue: You want to desalt the material but keep it in the salt form. Solution: Use Protocol C (Solvent Polishing) .

Protocol C: Ethanol/Water Recrystallization

  • Dissolution: Dissolve the crude salt in the minimum amount of warm water (50°C).

  • Precipitation: Slowly add Ethanol (EtOH) or Isopropanol (IPA) as an anti-solvent while stirring (Ratio Water:EtOH approx 1:5 to 1:10).

  • Cooling: Cool gradually to 0°C.

  • Filtration: Filter the white crystals.

  • Mechanism: Sodium 3-carbamoylpyrazin-2-olate is less soluble in alcohol than NaCl.[1] However, this method is less effective at removing organic impurities than Protocol A.

Storage and Stability

  • Hygroscopicity: The sodium salt is hygroscopic. It must be stored in tightly sealed containers, preferably under Argon or Nitrogen.

  • Hydrolysis Risk: Exposure to moisture over time will convert the amide to the acid, especially if residual alkali is present.

References

  • Synthesis of Favipiravir Intermediates: Shi, F., et al. (2014). Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide. Drug Discoveries & Therapeutics.[4] [1]

  • Impurity Profiling of Pyrazine Carboxamides: Nakamura, T., et al. (2013). Process for producing pyrazine carboxamide derivatives. US Patent 2013/0203998. [1]

  • Chemical Properties & Safety Data: PubChem Compound Summary for CID 122375214 (Related Pyrazine Salts). [1]

  • T-1105 (Des-fluoro Favipiravir) Characterization: Furuta, Y., et al. (2002).[1] In vitro and in vivo activities of T-1105 against Influenza Virus.[1] [1]

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Oxo-Pyrazine Derivatives

Status: Online 🟢 Current Wait Time: 0 mins Operator: Senior Application Scientist (Process Chemistry Division) Welcome to the Pyrazinone Synthesis Helpdesk You have reached the Tier 3 Support for N-heterocycle synthesis....

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online 🟢 Current Wait Time: 0 mins Operator: Senior Application Scientist (Process Chemistry Division)

Welcome to the Pyrazinone Synthesis Helpdesk

You have reached the Tier 3 Support for N-heterocycle synthesis. We understand that 3-oxo-pyrazine derivatives (pyrazin-2(1H)-ones) are deceptively simple scaffolds. While they look like standard pyridones, the second nitrogen introduces unique electronic deficiencies, solubility nightmares, and regioselectivity traps.

Whether you are synthesizing Favipiravir (T-705) analogs or exploring novel kinase inhibitors, this guide addresses the "Why is this not working?" questions that don't make it into the Abstract of a paper.

Ticket #1: "I’m getting a 1:1 mixture of regioisomers during cyclization."

The Issue: You reacted an asymmetric 1,2-diamine with a 1,2-dicarbonyl (like a keto-ester or glyoxal derivative), expecting a single isomer. Instead, LCMS shows two peaks with identical mass, and they are impossible to separate by flash chromatography.

The Diagnosis: This is the classic "Condensation Trap." The difference in nucleophilicity between the two amines in your diamine is often insufficient to discriminate between the two carbonyls, especially if the dicarbonyl is activated (like an


-keto ester).

The Troubleshooting Protocol:

ApproachMethodologyWhy it works
Method A: pH Control Run the condensation in buffered acidic media (AcOH/NaOAc).Protonation of the more basic amine reduces its nucleophilicity, allowing the less basic amine (often the one you want to react first) to attack the more electrophilic carbonyl.
Method B: The "Amino Acid" Route Switch to

-amino acid amides
+ glyoxal/glyoxylic acid.
Instead of forming two bonds at once, you form the amide bond first (controlled), then cyclize. This guarantees regiochemistry.[1]
Method C: The Nitrile Route Use

-amino nitriles
followed by hydrolysis.
Nitriles provide a distinct oxidation state that directs the cyclization specifically to the 3-amino or 3-oxo position.

Visual Workflow: Selecting the Right Cyclization Strategy

Regioselectivity start START: Target Molecule Analysis sym Is the 1,2-Diamine Symmetric? start->sym classic Standard Condensation (Glyoxal + Diamine) sym->classic Yes asym Is the 1,2-Dicarbonyl Symmetric? sym->asym No asym->classic Yes risk HIGH RISK: Regio-mixture asym->risk No sol1 Solution 1: Amino Acid Amide + Glyoxal (Stepwise) risk->sol1 If 3-substituent needed sol2 Solution 2: alpha-Halo Ester + Diamine risk->sol2 If 3-oxo core needed

Figure 1: Decision tree for avoiding regioselectivity errors during pyrazinone ring construction.

Ticket #2: "My reaction turned into black tar during chlorination (POCl3)."

The Issue: You are trying to convert a 3-oxo-pyrazine to a 3-chloropyrazine (a key intermediate for Suzuki couplings or


) using neat Phosphoryl Chloride (

). The reaction mixture became viscous, turned black, and workup was a violent exothermic mess.

The Diagnosis: Pyrazinones are electron-deficient. Unlike pyridones, they are prone to polymerization under harsh acidic conditions. Furthermore, the "Vilsmeier-Haack" type intermediate is highly reactive. If you are making Favipiravir intermediates, the 6-fluoro or 6-nitro groups destabilize the ring further.

The Solution: The "Soft" Chlorination Stop using neat


 at reflux. Switch to the TSA Reagent  (N-chloro-N-methoxy-p-toluenesulfonamide) or catalytic activation.

Protocol: The "Clean" Chlorination

  • Solvent: Switch to Acetonitrile (MeCN) or Toluene.

  • Reagent: Use

    
     (1.5 eq) + DIEA (N,N-Diisopropylethylamine)  (2.0 eq). The base buffers the generated HCl, preventing acid-catalyzed polymerization.
    
  • Alternative Reagent (High Value Substrates): Use NCS (N-Chlorosuccinimide) with

    
     if the oxo-group is tautomerizable, or the TSA reagent  if avoiding phosphorous byproducts is critical [1].
    

Critical Warning: If your substrate has an N-oxide (often used to direct chlorination),


 will cause a "Boekelheide rearrangement" type reaction, potentially chlorinating the wrong position (C-2 instead of C-3) or deoxygenating the ring [2].
Ticket #3: "I can't get the product out of the aqueous phase."

The Issue: After hydrolysis or deprotection, your 3-oxo-pyrazine is stuck in the water layer. Extraction with DCM or EtOAc yields nothing.

The Diagnosis: 3-Oxo-pyrazines are amphoteric. They can act as weak acids (loss of NH proton, pKa ~8-9) and weak bases (protonation of N-4). At neutral pH, they are often zwitterionic or highly polar hydrogen-bond donors.

The Troubleshooting Protocol:

MethodProcedure
Isoelectric Precipitation Do not just "neutralize." You must titrate precisely to the Isoelectric Point (pI) . For many hydroxypyrazines, this is between pH 3.5 and 5.0. The solid often crashes out only in this narrow window.
The "Salting Out" Saturate the aqueous phase with NaCl or

. Use n-Butanol or IPA/CHCl3 (1:3) for extraction. DCM is too non-polar.
Continuous Extraction If the compound is valuable, use a liquid-liquid continuous extractor with EtOAc for 24-48 hours.
Ticket #4: "Tautomerism is ruining my alkylation selectivity."

The Issue: You want to alkylate the oxygen to get an alkoxypyrazine, but you keep getting the N-alkylated pyrazinone (amide). Or vice versa.

The Science: In solution, the 2(1H)-pyrazinone (amide) tautomer is generally favored over the 2-hydroxypyrazine (enol) form due to the strength of the C=O bond and solvation effects, despite the loss of aromaticity [3].

Control Strategy:

  • To get O-Alkylation (O-C bond):

    • Reagents: Use Silver salts (

      
       or 
      
      
      
      ) with the alkyl halide. Silver coordinates to the nitrogen lone pair, blocking N-alkylation and forcing the electrophile to the oxygen.
    • Solvent: Non-polar solvents (Benzene, Toluene) sometimes favor the O-form, but solubility is limiting.

    • Alternative: Convert the oxo group to a Chloride (see Ticket #2) and then perform a nucleophilic aromatic substitution (

      
      ) with the desired alkoxide. This is the only 100% reliable method for O-functionalization.
      
  • To get N-Alkylation (N-C bond):

    • Reagents: Use Cs2CO3 or NaH in polar aprotic solvents (DMF, DMSO).

    • Mechanism: The hard anion (N-) attacks the electrophile.

Visual Workflow: Tautomer Management

Tautomerism sub 3-Oxo-Pyrazine (Tautomeric Mix) path_O Target: O-Alkylation (Ether) sub->path_O path_N Target: N-Alkylation (Amide) sub->path_N method_Ag Use Ag2CO3 / Toluene (Silver Salt Method) path_O->method_Ag Direct method_Cl Route: Cl-Pyrazine + NaOR (SNAr - Most Reliable) path_O->method_Cl Indirect (Best) method_Base Use Cs2CO3 / DMF (Thermodynamic Control) path_N->method_Base

Figure 2: Strategic selection of conditions to control N- vs O-alkylation in tautomeric pyrazinones.

Ticket #5: "How do I install the Fluorine for Favipiravir analogs?"

The Issue: You need a fluorine atom at the C-6 position.[2] Direct fluorination of the ring is failing.

The Protocol: Direct fluorination (e.g., Selectfluor) rarely works well on electron-deficient pyrazinones. You must use the "Halex" (Halogen Exchange) reaction.

  • Precursor: Synthesize the 6-chloro-3-oxo-pyrazine derivative first.

  • Reaction: React with anhydrous KF (Potassium Fluoride) .

  • Catalyst: Use 18-Crown-6 or run in DMSO at elevated temperatures (

    
    ).
    
  • Critical Factor: The reaction must be bone dry. Water hydrates the fluoride ion, killing its nucleophilicity. Use spray-dried KF and molecular sieves.

References
  • Scientific Update LLP. (2020). Favipiravir and the battle against COVID-19. Link

    • Details the use of TSA and alternative chlorination strategies to avoid polymeriz
  • Sato, N. (1982). Studies on pyrazines.[1][3][4][5][6][7][8][9][10][11][12][13] High regioselective synthesis of chloropyrazines from 3-substituted pyrazine 1-oxides. Journal of Heterocyclic Chemistry. Link

    • Foundational text on the reactivity of pyrazine N-oxides and POCl3.
  • BenchChem. (2025). An In-depth Technical Guide on the Tautomerism and Stability of Heterocyclic Diones. Link

    • General principles of lactam-lactim tautomerism in 6-membered heterocycles.
  • Furuta, Y., et al. (2013). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B. Link

    • Describes the synthesis and biological context of the most famous 3-oxo-pyrazine deriv
  • Kodama, T., Sasaki, I., & Sugimura, H. (2021).[1] Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions. Journal of Organic Chemistry. Link

    • Provides modern alternative ring-construction methods (Aza-Diels-Alder)

Sources

Optimization

How to prevent degradation of sodium (3-hydroxypyrazine-2-carbonyl)amide during reaction

The following Technical Support Guide addresses the stability and degradation prevention of Sodium (3-hydroxypyrazine-2-carbonyl)amide (also known as the sodium salt of T-1105, a key Favipiravir intermediate). Case ID: T...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide addresses the stability and degradation prevention of Sodium (3-hydroxypyrazine-2-carbonyl)amide (also known as the sodium salt of T-1105, a key Favipiravir intermediate).

Case ID: T-1105-NA-STAB Status: Active Subject: Prevention of Degradation During Reaction and Handling

Executive Summary & Compound Analysis

Sodium (3-hydroxypyrazine-2-carbonyl)amide is a critical intermediate in the synthesis of pyrazine-based antivirals (e.g., Favipiravir/T-705). Structurally, it contains a pyrazine ring with a hydroxyl group (tautomeric with the oxo-form) and an amide group.[1]

Core Instability Factors:

  • Amide Hydrolysis: The primary degradation pathway. Under strongly alkaline or acidic conditions—especially at elevated temperatures—the amide group hydrolyzes to form 3-hydroxypyrazine-2-carboxylic acid , releasing ammonia.

  • Oxidative Discoloration: The electron-rich pyrazine ring (activated by the hydroxyl group) is susceptible to oxidation, leading to ring-opening or polymerization (browning).

  • Photodegradation: Pyrazine carboxamides are photosensitive and can degrade under UV/visible light exposure.

Troubleshooting Guide (Q&A)

Issue 1: "My reaction mixture turns yellow/brown rapidly upon adding the base."

Diagnosis: Oxidative degradation or polymerization of the pyrazine ring. Root Cause: The 3-hydroxyl group makes the pyrazine ring electron-rich and prone to oxidation by dissolved oxygen, especially at high pH. Corrective Action:

  • Degas Solvents: Sparge all solvents (water, methanol, ethanol) with Nitrogen or Argon for at least 15 minutes before use.

  • Inert Atmosphere: Conduct the entire reaction under a positive pressure of Nitrogen/Argon.

  • Add Antioxidants (Optional): If downstream chemistry permits, trace amounts of sodium bisulfite can scavenge oxidants, though strict inerting is usually sufficient.

Issue 2: "I am observing a loss of yield and the formation of a carboxylic acid impurity (M-16 mass shift)."

Diagnosis: Hydrolysis of the Amide to Carboxylic Acid. Root Cause: The sodium salt formation involves a base. If the pH > 12 or the temperature > 10°C for prolonged periods, the amide bond is cleaved. Corrective Action:

  • Temperature Control: Maintain reaction temperature strictly between 0°C and 5°C during base addition.

  • Stoichiometry: Do not use a large excess of base. Use 0.95 to 1.0 equivalents of NaOH or NaOMe. Avoid large excesses (e.g., >1.1 eq).

  • Quenching: If the reaction is an intermediate step, quench or process immediately. Do not hold the alkaline solution overnight.

Issue 3: "The isolated solid becomes sticky or changes color during storage."

Diagnosis: Hygroscopicity and subsequent hydrolysis. Root Cause: The sodium salt is highly hygroscopic. Absorbed moisture creates a localized alkaline environment (micro-droplets) that facilitates hydrolysis and oxidation over time. Corrective Action:

  • Drying: Dry the isolated solid under high vacuum (< 5 mbar) at 40°C for 12 hours.

  • Storage: Store in a desiccator or sealed container under Argon at -20°C .

Degradation Mechanism Visualization

The following diagram illustrates the critical degradation pathways (Hydrolysis and Oxidation) that must be prevented.

DegradationPathways Target Sodium (3-hydroxypyrazine- 2-carbonyl)amide (Target Salt) Acid 3-Hydroxypyrazine- 2-carboxylic acid (Impurity) Target->Acid Hydrolysis (pH > 12, T > 20°C) + H2O Oxidized Oxidized/Polymerized Ring Products (Brown Color) Target->Oxidized Oxidation (O2, Light, High pH) Ammonia NH3 (Gas) Target->Ammonia By-product Prev1 Control: T < 5°C Stoich. Base Prev1->Target Maintains Prev2 Control: Inert Gas (N2) Darkness Prev2->Target Protects

Caption: Figure 1. Degradation pathways of Sodium (3-hydroxypyrazine-2-carbonyl)amide showing hydrolysis to acid (red) and oxidative degradation (yellow), with mitigation controls (blue).

Optimized Experimental Protocol

This protocol is designed to generate the sodium salt while minimizing hydrolysis and oxidation.

Objective: Synthesis/Isolation of Sodium (3-hydroxypyrazine-2-carbonyl)amide with <0.5% Acid Impurity.

Reagents
  • Precursor: 3-Hydroxypyrazine-2-carboxamide (T-1105)[2]

  • Base: Sodium Methoxide (NaOMe) in Methanol (0.5 M) OR Sodium Hydroxide (1.0 M aq) - Note: NaOMe is preferred for easier drying.

  • Solvent: Anhydrous Methanol (degassed).

Step-by-Step Methodology
  • Preparation (Inerting):

    • Flame-dry a 3-neck round bottom flask and cool under a stream of Nitrogen.

    • Charge 3-Hydroxypyrazine-2-carboxamide (1.0 eq) into the flask.

    • Add Anhydrous Methanol (10 V) (10 mL per gram of substrate).

    • Critical Step: Sparge the suspension with Nitrogen for 15 minutes to remove dissolved Oxygen.

  • Salt Formation (Low Temp):

    • Cool the suspension to 0°C - 5°C using an ice/water bath.

    • Add Sodium Methoxide solution (0.98 - 1.0 eq) dropwise over 20 minutes.

    • Why? Slow addition at low temp prevents localized "hotspots" of high pH that trigger amide hydrolysis [1, 2].

    • Stir at 0°C for 30-60 minutes. The mixture should become a clear solution or a fine suspension of the salt.

  • Isolation (Rapid Workup):

    • Option A (Precipitation): Add cold, degassed Isopropanol or Diethyl Ether (20 V) to precipitate the sodium salt. Filter immediately under Nitrogen blanket.

    • Option B (Concentration): Evaporate solvent under reduced pressure (Rotavap) at bath temp < 35°C . Do not overheat.

  • Drying:

    • Dry the solid in a vacuum oven at 40°C for 6-12 hours.

    • Store immediately in a light-resistant, air-tight container.

Stability Data & Limits

ParameterSafe RangeDanger ZoneConsequence of Excursion
pH 7.0 - 10.5> 12.0 or < 2.0Rapid hydrolysis to carboxylic acid [3].
Temperature -20°C to 25°C> 40°C (in solution)Accelerated hydrolysis and decarboxylation.
Atmosphere Nitrogen / ArgonAir / OxygenOxidative ring opening (browning).
Light Dark / Amber GlassUV / Direct SunPhotochemical degradation.
Water Content < 1.0% (Solid)High HumidityClumping and hydrolysis in solid state.

References

  • Furuta, Y., et al. (2002). "In vitro and in vivo activities of T-705 against influenza virus." Antimicrobial Agents and Chemotherapy, 46(4), 977-981. Link

  • Haghpanah, M., et al. (2025). "Green synthesis of structural analogs of favipiravir." RSC Advances, 15. Link

  • Shi, F., et al. (2014). "Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide." Drug Discoveries & Therapeutics, 8(3), 117-120. Link

  • Nakamura, T., et al. (2010). "Process for producing pyrazine carboxamide derivative." Patent WO2010101223A1. Link

Sources

Troubleshooting

Technical Support Center: Advanced Purification Strategies for Polar Heterocyclic Intermediates

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who are struggling to isolate polar heterocycles—such as pyridines, imidazoles, pyrazol...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who are struggling to isolate polar heterocycles—such as pyridines, imidazoles, pyrazoles, and triazoles. These intermediates are notorious for causing severe column streaking, irreversible binding, and co-elution with structurally similar impurities.

This guide synthesizes field-proven chromatographic strategies. Rather than just giving you a recipe, I will explain the mechanistic causality behind each technique so you can build self-validating purification workflows.

Purification Strategy Workflow

Before diving into specific troubleshooting scenarios, consult the decision matrix below to determine the optimal chromatographic approach based on your intermediate's physicochemical properties.

PurificationWorkflow Start Crude Polar Heterocycle Soluble Soluble in Non-Polar Organic Solvents? Start->Soluble Basic Strongly Basic? (pKa > 7) Soluble->Basic Yes ReversePhase Reverse Phase (C18) + Volatile Buffer/pH Control Soluble->ReversePhase No (Water Soluble) AmineSilica Amine-Functionalized Silica (KP-NH) Basic->AmineSilica Yes StandardSilica Standard Bare Silica + TEA/NH3 Modifier Basic->StandardSilica No / Weakly Basic SCX SCX Catch-and-Release (Selective Isolation) AmineSilica->SCX If complex neutral impurities exist

Decision Matrix for Polar Heterocycle Purification Strategy

Troubleshooting Guide & FAQs

Q1: Why do my basic heterocycles streak severely on standard normal-phase silica, and how can I resolve this without losing yield? A: The causality lies in Brønsted acid-base interactions. Standard bare silica gel possesses highly acidic surface silanol groups (pKa ~4.5–5.5). When a basic nitrogen heterocycle passes through the column, it protonates and undergoes a strong ion-exchange interaction with the stationary phase, leading to broad tailing, poor resolution, and irreversible binding 1[1].

Solution: You have two self-validating options to disrupt this interaction:

  • Mobile Phase Modifiers: Add a volatile competing amine (e.g., 1–5% Triethylamine or 0.1M NH₃ in MeOH) to your eluent. The modifier saturates the acidic silanols, allowing your target to elute cleanly.

  • Stationary Phase Switch (Preferred): Switch to amine-functionalized silica (e.g., aminopropyl-bonded silica). The covalently bonded organic amines permanently mask the silanols, creating a basic surface environment. This allows you to elute basic heterocycles using softer, safer solvents (like Hexane/Ethyl Acetate) without the need for aggressive basic modifiers 1[1].

Q2: My intermediate is highly polar, water-soluble, and crashes out in standard injection solvents. Normal phase is impossible. What is the best approach? A: For water-soluble ionizable compounds, you must transition to Reversed-Phase (RP) Flash Chromatography (C18). Mechanistic Insight: The challenge with RP is that ionizable heterocycles exist in an equilibrium between their neutral (lipophilic) and ionized (hydrophilic) states. If a compound shifts between these states during the run, it results in split or fronting peaks 2[2]. Solution: Apply the "2 pH Rule." To maximize retention and peak shape, force the heterocycle into a single ionization state:

  • To keep organic amines in their free-base (lipophilic) form, adjust the mobile phase pH to 2 units above the compound's pKa using volatile bases like 0.1% TEA or Ammonium Hydroxide 2[2].

Q3: I have a complex reaction mixture where my basic heterocycle co-elutes with several neutral byproducts. How can I selectively isolate it? A: Employ a Strong Cation Exchange (SCX) "Catch-and-Release" Solid Phase Extraction (SPE) strategy. Mechanistic Insight: SCX media contains strongly acidic sulfonic acid groups. When your crude mixture is loaded, basic nitrogen heterocycles are protonated and ionically bound to the resin ("Catch"). Neutral and acidic impurities have no affinity and are washed straight through the column. A subsequent wash with a strong volatile base deprotonates the heterocycle, breaking the ionic bond and eluting the pure product ("Release") 3[3].

Quantitative Data: Stationary Phase Selection

Use this table to benchmark your stationary phase choice against the physicochemical parameters of your target intermediate.

Stationary PhasePrimary Retention MechanismTarget Compound ProfileTypical Mobile PhaseKey Advantage
Bare Silica (Normal Phase) Adsorption / Hydrogen BondingNeutral to weakly basic (pKa < 5)Hexane / EtOAc / MeOHHigh loading capacity, low cost
Amine-Functionalized Silica Adsorption (Basic Surface)Strongly basic amines (pKa > 7)Hexane / EtOAc (No modifiers)Eliminates need for TEA/NH₃ modifiers
C18 (Reversed Phase) Hydrophobic PartitioningWater-soluble, highly polarH₂O / MeCN or MeOH + BuffersResolves highly polar isomers
SCX (Strong Cation Exchange) Ionic BondingBasic heterocyclesMeOH (Wash) → 5% NH₃/MeOH (Elute)Absolute selectivity for basic compounds
Experimental Protocols
Protocol 1: SCX Catch-and-Release Purification of Basic Heterocycles

This protocol is ideal for scavenging basic nitrogen-containing heterocycles from complex neutral mixtures 3[3].

  • Conditioning: Condition the SCX cartridge with 3–5 Column Volumes (CV) of Methanol to solvate the sulfonic acid resin.

  • Loading: Dissolve the crude mixture in a minimum volume of Methanol or DCM/MeOH (1:1). Apply to the cartridge.

    • Causality: The basic heterocycle protonates and binds ionically to the sulfonic acid groups.

  • Washing (Catch): Wash the column with 5 CV of Methanol.

    • Self-Validation Check: Analyze the wash fractions via TLC or LC-MS; they should contain only neutral and acidic impurities.

  • Elution (Release): Elute the target heterocycle using 3–5 CV of 5% Ammonia (NH₃) in Methanol.

    • Causality: The high pH deprotonates the heterocycle, neutralizing its charge and breaking the ionic interaction with the resin.

  • Recovery: Concentrate the elution fractions under reduced pressure to yield the free-base heterocycle.

Protocol 2: Normal-Phase Purification using Amine-Functionalized Silica

Use this method when you want to avoid aqueous workups or the removal of high-boiling basic modifiers like TEA 1[1].

  • Equilibration: Equilibrate the amine-functionalized column (e.g., KP-NH) with 3 CV of the weak solvent (e.g., 100% Hexane).

  • Sample Loading: Dry-load the sample onto a small amount of Celite or amine-functionalized silica.

    • Causality: Liquid loading polar heterocycles often requires strong solvents (like DCM or DMF) which disrupt the initial gradient and cause severe band-broadening. Dry loading ensures a tight, uniform injection band.

  • Gradient Elution: Run a shallow gradient from 0% to 100% Ethyl Acetate in Hexane.

    • Causality: The basic stationary phase masks acidic silanols, allowing the heterocycle to partition based purely on polarity rather than destructive acid-base interactions.

  • Validation Check: Monitor fractions via UV (254 nm) or ELSD. The target should elute as a sharp, symmetrical peak without tailing.

References
  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Blog. URL:[Link]

  • Teledyne ISCO. "RediSep SCX column Application Note." Teledyne ISCO Chromatography Documents. URL:[Link]

  • Biotage. "Ionizable compound purification using reversed-phase flash column chromatography." Biotage Blog. URL:[Link]

Sources

Optimization

Optimizing solvent and temperature for pyrazine-2-carboxamide synthesis

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis of pyrazine-2-carboxamide, with a focus on optimizing solvent and temperature conditions. Technical Support Center:...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers, scientists, and drug development professionals on the synthesis of pyrazine-2-carboxamide, with a focus on optimizing solvent and temperature conditions.

Technical Support Center: Synthesis of Pyrazine-2-carboxamide

This guide provides in-depth technical assistance for the synthesis of pyrazine-2-carboxamide, a crucial scaffold in medicinal chemistry. We will explore common challenges, troubleshooting strategies, and optimization of reaction parameters, particularly solvent and temperature, to ensure a high yield and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing pyrazine-2-carboxamide?

A1: Pyrazine-2-carboxamide and its derivatives are typically synthesized through the condensation of an activated pyrazine-2-carboxylic acid with an amine.[1][2] A widely used method involves the conversion of pyrazine-2-carboxylic acid to its more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[3][4][5] The resulting pyrazine-2-carbonyl chloride is then reacted with an appropriate amine.[1][3][4][5] Alternatively, coupling reagents such as propyl phosphonic anhydride (T3P) can be employed to facilitate the direct amidation of the carboxylic acid without the need for an acyl chloride intermediate.[6]

Q2: How do solvent and temperature choices impact the synthesis of pyrazine-2-carboxamide?

A2: Solvent and temperature are critical parameters that significantly influence the reaction rate, yield, and side-product formation. The solvent must be inert to the reactants and capable of dissolving the starting materials. Anhydrous (dry) solvents are crucial, especially when working with reactive intermediates like acyl chlorides, to prevent hydrolysis back to the carboxylic acid.[7] The temperature affects the reaction kinetics; while higher temperatures can speed up the reaction, they can also promote the formation of side products.[7] For instance, the formation of the acyl chloride intermediate using thionyl chloride often requires refluxing in a solvent like toluene, while the subsequent amidation step is typically carried out at room temperature to maintain selectivity.[3][5]

Q3: What are the key factors to control for achieving a high yield?

A3: To maximize the yield of pyrazine-2-carboxamide, several factors must be carefully controlled:

  • Stoichiometry: A precise 1:1 molar ratio of the amine to the acyl chloride is recommended to avoid side reactions like di-acylation.[7]

  • Anhydrous Conditions: The use of dry solvents and glassware is essential to prevent the hydrolysis of the acyl chloride intermediate.[7]

  • Temperature Control: Maintaining the optimal temperature for each step of the reaction is crucial for minimizing the formation of byproducts.[7]

  • Choice of Base: When reacting the acyl chloride with an amine, a non-nucleophilic base like pyridine or triethylamine is often used to neutralize the HCl generated during the reaction.[3][5] This prevents the protonation of the amine, which would render it non-nucleophilic.

Q4: What are common side products, and how can their formation be minimized?

A4: Common side products in pyrazine-2-carboxamide synthesis include:

  • Di-sulfonylated or Di-acylated Products: These can form if an excess of the sulfonyl chloride or acyl chloride is used.[7] Careful control of the stoichiometry is the best way to avoid this.[7]

  • Hydrolysis Products: If moisture is present in the reaction, the acyl chloride can hydrolyze back to pyrazine-2-carboxylic acid.[7] Using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) can prevent this.[7]

  • Imidazole Derivatives: In some pyrazine syntheses, particularly those starting from sugars and ammonia, imidazole derivatives can form as impurities.[8]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of pyrazine-2-carboxamide.

Problem 1: Low or No Yield of the Desired Product

  • Possible Cause: Incomplete formation of the acyl chloride intermediate.

    • Explanation: The conversion of pyrazine-2-carboxylic acid to pyrazine-2-carbonyl chloride using thionyl chloride (SOCl₂) is a critical step. Insufficient SOCl₂ or inadequate heating can lead to incomplete conversion. The reaction typically requires refluxing for about an hour.[3][5]

    • Solution: Use a slight excess of SOCl₂ (e.g., 1.5 equivalents) and ensure the reaction mixture is heated to reflux.[3][5] After the reaction is complete, it is crucial to remove the excess SOCl₂ by evaporation, often with the aid of a dry solvent like toluene.[3][5]

  • Possible Cause: Deactivation of the amine nucleophile.

    • Explanation: The reaction between an acyl chloride and an amine generates hydrogen chloride (HCl). This HCl can protonate the starting amine, forming an ammonium salt which is no longer nucleophilic and cannot react with the acyl chloride.

    • Solution: Add a non-nucleophilic base, such as pyridine or triethylamine, to the reaction mixture.[3][5] The base will neutralize the HCl as it is formed, preventing the deactivation of the amine.[3][5]

  • Possible Cause: Suboptimal reaction temperature.

    • Explanation: While the formation of the acyl chloride requires heat, the subsequent amidation reaction is often best performed at room temperature to avoid side reactions.[1][3][5]

    • Solution: After forming the acyl chloride and removing excess SOCl₂, allow the reaction mixture to cool to room temperature before adding the amine.[1][3][5]

Problem 2: Presence of Multiple Impurities in the Crude Product

  • Possible Cause: Hydrolysis of the acyl chloride.

    • Explanation: Pyrazine-2-carbonyl chloride is highly reactive and susceptible to hydrolysis by water. Any moisture in the solvents, reagents, or glassware will lead to the formation of pyrazine-2-carboxylic acid as a significant impurity.[7]

    • Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents, and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.[7]

  • Possible Cause: Reaction with the solvent.

    • Explanation: Certain solvents can react with the acyl chloride. For example, if methanol is used as a solvent with an acyl chloride, it can lead to the formation of the corresponding methyl ester.[9]

    • Solution: Choose an inert solvent that does not have nucleophilic groups. Common choices include acetone, toluene, and dimethylformamide (DMF).[1][3][6]

Problem 3: Difficulty in Purifying the Final Product

  • Possible Cause: Co-elution of impurities during column chromatography.

    • Explanation: If the impurities have similar polarities to the desired product, they can be difficult to separate using column chromatography.

    • Solution: Optimize the solvent system for column chromatography. A gradient of hexane and ethyl acetate is often effective for purifying pyrazine carboxamide derivatives.[10] Thin Layer Chromatography (TLC) should be used to determine the optimal solvent ratio before performing the column.[10]

  • Possible Cause: The product is an oil or does not crystallize easily.

    • Explanation: Some pyrazine carboxamide derivatives may be oils or have low melting points, making recrystallization challenging.

    • Solution: If direct recrystallization is difficult, first purify the crude product by column chromatography.[6][10] The purified product may then be more amenable to recrystallization from a suitable solvent system, such as aqueous ethanol.[1]

Experimental Protocols

Protocol 1: Synthesis of Pyrazine-2-carboxamide from Pyrazine-2-carboxylic Acid

This protocol is a generalized procedure based on common methods for synthesizing pyrazine carboxamides.[3][4][5]

Materials:

  • Pyrazine-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Dry toluene

  • Dry acetone

  • Ammonia solution (e.g., concentrated aqueous ammonia or ammonia in an organic solvent)

  • Dry pyridine

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step 1: Formation of Pyrazine-2-carbonyl Chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyrazine-2-carboxylic acid (1.0 eq).

  • Add dry toluene, followed by the slow addition of thionyl chloride (1.5 eq).[3][5]

  • Heat the mixture to reflux and maintain for 1 hour.[3][5]

  • After cooling to room temperature, remove the excess thionyl chloride and toluene under reduced pressure. To ensure complete removal of SOCl₂, add dry toluene and evaporate under reduced pressure again; repeat this process two to three times.[3][5] The resulting crude pyrazine-2-carbonyl chloride is used directly in the next step.

Step 2: Amidation

  • Dissolve the crude pyrazine-2-carbonyl chloride in dry acetone.[3][4][5]

  • In a separate flask, prepare a solution of the amine (e.g., ammonia) (1.0 eq) in dry pyridine.[3][4][5]

  • Cool the amine solution in an ice bath and add the solution of pyrazine-2-carbonyl chloride dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.[1]

Step 3: Work-up and Purification

  • Pour the reaction mixture into cold water to precipitate the crude product.[1]

  • Filter the precipitate, wash with cold water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.[10]

  • Alternatively, the crude product can be purified by recrystallization from a suitable solvent like aqueous ethanol.[1]

  • Characterize the purified pyrazine-2-carboxamide using appropriate analytical techniques such as NMR, IR, and mass spectrometry.[1][6]

Data Presentation and Visualization

Solvent Selection Guide for Pyrazine-2-carboxamide Synthesis
SolventBoiling Point (°C)Polarity (Dielectric Constant)Suitability for Acyl Chloride FormationSuitability for Amidation
Toluene1112.4Excellent (for reflux with SOCl₂)[3][5]Good
Acetone5621Not suitable (reactive)Good (for dissolving acyl chloride)[1][3][4]
Dichloromethane (DCM)409.1Can be usedGood
Dimethylformamide (DMF)15337Can be used (catalytic amounts can promote the reaction)Excellent (good solvent for many amines)[6]
Pyridine11512.4Not suitable (reactive)Excellent (acts as both solvent and base)[3][4][5]
tert-Amyl Alcohol1025.8Not suitable (reactive)Good (in enzymatic synthesis)[11]
Diagrams

Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation cluster_step3 Step 3: Purification start Pyrazine-2-carboxylic Acid reagent1 SOCl₂ / Toluene start->reagent1 Add reflux Reflux (1 hr) reagent1->reflux evaporation Evaporation (remove excess SOCl₂) reflux->evaporation acyl_chloride Pyrazine-2-carbonyl Chloride evaporation->acyl_chloride reaction Stir at Room Temp acyl_chloride->reaction Add dropwise amine Amine / Pyridine amine->reaction workup Aqueous Work-up reaction->workup crude_product Crude Pyrazine-2-carboxamide workup->crude_product purification Column Chromatography or Recrystallization crude_product->purification final_product Pure Pyrazine-2-carboxamide purification->final_product

Caption: General workflow for the synthesis of pyrazine-2-carboxamide.

Troubleshooting_Low_Yield start Low or No Yield check_acyl_chloride Was acyl chloride formation confirmed? start->check_acyl_chloride check_amine Was a base used with the amine? check_acyl_chloride->check_amine Yes solution_acyl_chloride Solution: Use excess SOCl₂, reflux, and ensure complete removal of excess reagent. check_acyl_chloride->solution_acyl_chloride No check_conditions Were anhydrous conditions maintained? check_amine->check_conditions Yes solution_amine Solution: Add a non-nucleophilic base (e.g., pyridine) to neutralize HCl. check_amine->solution_amine No solution_conditions Solution: Use oven-dried glassware and anhydrous solvents. check_conditions->solution_conditions No

Caption: Troubleshooting decision tree for low yield in pyrazine-2-carboxamide synthesis.

References

  • 1 JOCPR.

  • 12 Taylor & Francis.

  • 6 RJPBCS.

  • 3 PMC - NIH.

  • 4 MDPI.

  • 10 Benchchem.

  • ResearchGate.

  • 13 PubMed - NIH.

  • ResearchGate.

  • 7 Benchchem.

  • 5 PMC.

  • 11 RSC Publishing.

  • Chemguide.

  • 8 Benchchem.

  • ResearchGate.

  • ResearchGate.

  • 14 Unknown Source.

  • Reddit.

  • Chemistry LibreTexts.

  • 15 Revue Roumaine de Chimie.

  • MDPI.

  • 16 Benchchem.

  • MDPI.

  • 17 Bendola Publishing.

  • Google Patents.

  • Thieme E-Books & E-Journals.

  • 18 JConsort: Consortium of Research Journals.

  • Unknown Source.

  • 19 PMC.

Sources

Reference Data & Comparative Studies

Validation

Optimizing Favipiravir Synthesis: Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide vs. Alternative Precursors

The Precursor Bottleneck in Antiviral Manufacturing Favipiravir (T-705; 6-fluoro-3-hydroxy-2-pyrazinecarboxamide) is a highly potent viral RNA-dependent RNA polymerase (RdRp) inhibitor. Despite its clinical efficacy agai...

Author: BenchChem Technical Support Team. Date: March 2026

The Precursor Bottleneck in Antiviral Manufacturing

Favipiravir (T-705; 6-fluoro-3-hydroxy-2-pyrazinecarboxamide) is a highly potent viral RNA-dependent RNA polymerase (RdRp) inhibitor. Despite its clinical efficacy against a broad spectrum of RNA viruses, the large-scale synthesis of Favipiravir is notoriously challenging. The core issue lies in the electron-deficient nature of the pyrazine ring, which strongly resists late-stage functionalization—specifically the critical C6-fluorination step.

Historically, industrial syntheses relied on long, 6-to-7-step routes that yielded less than 1% overall product[1]. Recent process chemistry has shifted toward optimizing the starting precursors to improve step-economy, safety, and yield. This guide provides a mechanistic and experimental comparison between the highly activated Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide and traditional alternatives like the neutral 3-hydroxy-2-pyrazinecarboxamide and the industrial standard 3,6-dichloropyrazine-2-carbonitrile .

Mechanistic Causality: The Sodium Salt Advantage

To understand why precursor selection dictates synthetic success, we must analyze the electronic and physical properties of the pyrazine substrate.

The Limitations of Neutral 3-Hydroxy-2-pyrazinecarboxamide: The neutral precursor features strong intermolecular hydrogen bonding between the C3-hydroxyl and the C2-carboxamide groups. This creates a highly stable crystal lattice, resulting in notoriously poor solubility in standard organic solvents. Consequently, direct fluorination of the neutral species requires harsh conditions or the use of expensive ionic liquids (e.g., BF4-BMIM) to achieve a homogeneous reaction, which 2[2].

The Electronic Activation of the Sodium Salt: By treating the neutral precursor with sodium hydroxide in anhydrous conditions, chemists isolate Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide (3[3]). This simple deprotonation provides two profound mechanistic advantages:

  • Lattice Disruption: The ionic nature of the salt breaks the hydrogen-bonding network, drastically increasing solubility in polar aprotic solvents like Acetonitrile (MeCN) or THF.

  • Nucleophilic Enhancement: The resulting pyrazinolate anion delocalizes a negative charge across the ring. This significantly increases the electron density at the C6 position, transforming an electron-deficient ring into a willing participant for direct electrophilic aromatic substitution (e.g., using Selectfluor).

The Industrial Alternative (3,6-Dichloropyrazine-2-carbonitrile): This alternative route bypasses direct electrophilic fluorination entirely. Instead, it relies on a 4[4] to install halogens that are later displaced via nucleophilic aromatic substitution (HALEX). While scalable, the dichloro-nitrile intermediate is highly volatile and a severe skin irritant, requiring specialized containment[4].

Pathway Start1 3-Aminopyrazine-2-carboxylic acid Alt1 3,6-Dichloropyrazine-2-carbonitrile (Allergenic / Volatile) Start1->Alt1 4 steps (Sandmeyer) Favipiravir Favipiravir (T-705) 6-fluoro-3-hydroxy-2-pyrazinecarboxamide Alt1->Favipiravir HALEX Fluorination & Hydrolysis Start2 3-Hydroxy-2-pyrazinecarboxamide (Neutral) SodSalt Sodium (3-oxo-3,4-dihydro pyrazine-2-carbonyl)amide Start2->SodSalt NaOH / Anhydrous Start2->Favipiravir Selectfluor in Ionic Liquid SodSalt->Favipiravir Direct Electrophilic Fluorination

Caption: Divergent synthetic pathways to Favipiravir highlighting the strategic use of the sodium salt precursor.

Comparative Performance Analysis

The following table synthesizes quantitative data across the primary precursor routes utilized in modern Favipiravir synthesis.

PrecursorRoute Length (to T-705)Overall YieldKey Mechanistic AdvantageMajor Limitation
Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide 1-2 steps~45-55%Delocalized anion activates C6 for direct electrophilic fluorination.Requires strictly anhydrous conditions to prevent Selectfluor degradation.
3-Hydroxy-2-pyrazinecarboxamide (Neutral) 1 step~30-50%One-step direct fluorination.Poor solubility; requires expensive ionic liquids (BF4-BMIM).
3,6-Dichloropyrazine-2-carbonitrile 3 steps5[5]Highly scalable HALEX fluorination; well-established industrial route.Intermediate is a severe skin irritant and highly volatile.
3-Aminopyrazine-2-carboxylic acid 6-7 steps5[5]Cheap, commercially available starting material.Long synthetic sequence; poor atom economy.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the step-by-step methodologies for the two leading synthetic strategies, explicitly defining the chemical causality behind each operation.

Protocol A: Direct Fluorination via Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide

This protocol leverages the electronic activation of the sodium salt for a highly step-economic synthesis.

  • Substrate Solvation: Suspend 1.0 equivalent of Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide in anhydrous acetonitrile (MeCN).

    • Causality: MeCN provides a polar aprotic environment that dissolves the sodium salt without donating protons. Protic solvents would rapidly re-protonate the pyrazinolate anion, destroying the electronic activation required for the next step.

  • Electrophilic Attack: Cool the reaction vessel to 0°C. Under a strict N2 atmosphere, add 1.2 equivalents of Selectfluor portion-wise.

    • Causality: Selectfluor transfers an electrophilic fluorine (

      
      ) to the electron-rich C6 position. Cooling controls the exothermic nature of the 
      
      
      
      transfer, preventing polyfluorination or pyrazine ring-opening. Strict anhydrous conditions are mandatory because water acts as a competing nucleophile, which would degrade Selectfluor into hydroxylated byproducts.
  • Quenching & Isolation: Stir the mixture at room temperature for 4 hours. Quench the reaction with saturated aqueous NaCl and extract with ethyl acetate.

    • Causality: The addition of NaCl drives the fluorinated organic product into the ethyl acetate layer (salting-out effect), while the highly polar Selectfluor byproducts (DABCO derivatives) remain trapped in the aqueous phase.

  • Purification: Concentrate the organic layer under reduced pressure and recrystallize the crude solid from 95% ethanol to yield pure Favipiravir.

Workflow Step1 1. Solvation Anhydrous MeCN Step2 2. Fluorination Selectfluor @ 0°C Step1->Step2 Step3 3. Propagation Stir 4h @ RT Step2->Step3 Step4 4. Quenching Sat. NaCl / EtOAc Step3->Step4 Step5 5. Purification EtOH Crystallization Step4->Step5

Caption: Step-by-step experimental workflow for the direct electrophilic fluorination of the sodium salt.

Protocol B: The HALEX Route via 3,6-Dichloropyrazine-2-carbonitrile (Alternative)

This protocol represents the traditional industrial standard, relying on nucleophilic aromatic substitution rather than electrophilic attack.

  • Halogen Exchange (HALEX): Dissolve 3,6-dichloropyrazine-2-carbonitrile in anhydrous DMF. Add 3.0 equivalents of spray-dried KF and 0.1 equivalents of 18-crown-6. Heat the mixture to 80°C for 6 hours.

    • Causality: 18-crown-6 acts as a phase-transfer catalyst that selectively chelates the potassium cation (

      
      ). This leaves the fluoride anion (
      
      
      
      ) "naked" and highly reactive, allowing it to easily displace the C6 chloride via a nucleophilic aromatic substitution (
      
      
      ) mechanism.
  • Hydrolysis & Hydroxylation: Cool the reaction and treat the resulting 6-fluoro-3-chloro intermediate with 30%

    
     and NaOH in water.
    
    • Causality: The alkaline peroxide acts dually. First, it hydrolyzes the nitrile group to a primary amide via a peroxyimidic acid intermediate. Second, the hydroxide acts as a nucleophile to displace the remaining C3 chloride with a hydroxyl group, yielding Favipiravir. Finally, the mixture is acidified with HCl to precipitate the product.

Strategic Recommendations

For research and mid-scale drug development, Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide is the superior precursor. By pre-installing the necessary electronic activation via the sodium salt, chemists can bypass the hazardous, multi-step Sandmeyer sequences required to generate 3,6-dichloropyrazine-2-carbonitrile. While the sodium salt route demands rigorous anhydrous conditions to protect the Selectfluor reagent, the drastic reduction in step count and the elimination of highly allergenic volatile intermediates make it a highly efficient, modern approach to synthesizing Favipiravir.

References

  • Source: PMC (nih.gov)
  • Source: Organic & Biomolecular Chemistry (RSC Publishing)
  • An Overview of the Synthetic Routes to Faipiravir and Their Analogous Source: ResearchGate URL
  • Favipiravir and the battle against COVID-19 Source: Scientific Update URL
  • Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)

Sources

Comparative

Structure-activity relationship (SAR) studies of pyrazine-2-carboxamide analogs

Executive Summary: The "Next-Gen" PZA Imperative Pyrazinamide (PZA) remains a cornerstone of first-line tuberculosis (TB) therapy due to its unique sterilizing activity against semi-dormant bacilli in acidic environments...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Next-Gen" PZA Imperative

Pyrazinamide (PZA) remains a cornerstone of first-line tuberculosis (TB) therapy due to its unique sterilizing activity against semi-dormant bacilli in acidic environments (e.g., phagolysosomes). However, its utility is severely compromised by two factors: pH-dependence (inactivity at neutral pH) and resistance mechanisms (primarily pncA mutations preventing prodrug activation).

This guide objectively compares the standard of care, Pyrazinamide , against emerging Lipophilic Pyrazine-2-carboxamide Analogs . Unlike PZA, these analogs are engineered to bypass the requirement for enzymatic activation and acidic pH, offering a direct-acting mechanism that retains potency against multidrug-resistant (MDR) strains.

At a Glance: Performance Matrix
FeatureStandard: Pyrazinamide (PZA) Product Class: 5-Substituted / N-Aryl Analogs
Mechanism Prodrug (Requires pncA activation)Direct Acting (FASN1 inhibition / Membrane disruption)
pH Efficacy Strictly Acidic (pH < 5.5)Broad Spectrum (Active at pH 6.8 - 7.4)
Resistance Profile Vulnerable to pncA mutationsBypasses pncA pathway; effective against PZA-R strains
Lipophilicity (LogP) -0.71 (Hydrophilic)2.5 - 6.8 (High membrane permeability)

Strategic SAR Modifications

The structural evolution from PZA to high-potency analogs focuses on three vector points on the pyrazine scaffold. The objective is to shift the molecule from a hydrophilic prodrug to a lipophilic, direct inhibitor.

Vector A: The Pyrazine Core (C-5 and C-6 Positions)
  • PZA (Benchmark): Unsubstituted. High metabolic clearance and low lipophilicity.

  • Analogs: Introduction of electron-withdrawing groups (EWGs) such as Chlorine (Cl) or bulky lipophilic groups like tert-butyl at C-5/C-6.

    • Impact: The 5-Chloro substitution is critical. It shifts the mechanism from ribosomal protein S1 (RpsA) interference (proposed for POA) to direct inhibition of Fatty Acid Synthase I (FASN1) .

    • Data: 5-Cl-PZA analogs demonstrate bactericidal activity without the need for pncA-mediated hydrolysis.

Vector B: The Amide Linker (N-Substitution)
  • PZA (Benchmark): Primary amide (-CONH₂). Essential for PncA recognition.

  • Analogs: Substitution with N-phenyl (anilides) or N-alkyl chains.

    • Impact: This modification blocks PncA hydrolysis, rendering the drug "PncA-independent." This is the primary design feature that overcomes standard PZA resistance.

Vector C: The Aryl Tail (Electronic Tuning)
  • Analogs: Attaching a phenyl ring with specific substituents (e.g., 3-CF₃ , 4-methyl , 3-iodo ).

    • Impact: Strong correlation between lipophilicity and potency.[1] Electron-withdrawing groups on the phenyl ring (e.g., 3,5-bis(trifluoromethyl) ) increase acidity of the amide proton and enhance membrane penetration via passive diffusion.

Comparative Performance Data

The following data aggregates findings from key SAR studies (Doležal et al., Eur. J. Med. Chem.; Zitko et al., Molecules) comparing PZA against optimized analogs against M. tuberculosis H37Rv.

Table 1: In Vitro Activity (MIC) and Selectivity
Compound IDStructure (R-Group)Core Sub.MIC (pH 5.5) [µg/mL]MIC (pH 6.0) [µg/mL]LogP (Calc)Cytotoxicity (Vero Cells)
PZA (Control) -HNone6.25 - 12.5 > 100 (Inactive) -0.71Non-toxic
Analog 1 N-(3-trifluoromethylphenyl)6-Cl1.563.134.2Low
Analog 2 N-(3-iodo-4-methylphenyl)5-t-Bu, 6-Cl< 1.00.826.1Moderate
Analog 3 N-(4-bromo-3-methylphenyl)None6.256.253.5Low
Analog 4 N-hexyl (Alkyl chain)None25.025.02.1Low

Interpretation: PZA loses all activity as pH approaches neutral (pH 6.0+). In contrast, Analog 1 and Analog 2 retain high potency regardless of pH, validating the "Direct Acting" hypothesis. Analog 2 shows sub-micromolar potency, significantly outperforming the parent drug.

Mechanistic Visualization

The following diagram illustrates the divergent pathways of PZA (Prodrug) versus the Analogs (Direct Inhibitors).

SAR_Mechanism cluster_bacterium Mycobacterium tuberculosis Cytosol PZA_In Pyrazinamide (PZA) (Passive/Active Transport) PncA PncA Enzyme (Amidase) PZA_In->PncA Hydrolysis POA Pyrazinoic Acid (POA) (Accumulates) PncA->POA Efflux Efflux Pump (POA Extrusion) POA->Efflux Extruded Acid_pH Acidic pH Required (Protonation H-POA) Efflux->Acid_pH Re-entry as H-POA Target_RpsA Target: RpsA (Trans-translation) Acid_pH->Target_RpsA Inhibits Target_Membrane Target: Membrane Potential Collapse Acid_pH->Target_Membrane Disrupts Analog_In 5-Cl/Aryl-Analogs (Lipophilic Diffusion) Target_FASN1 Target: FASN1 (Fatty Acid Synthase) Analog_In->Target_FASN1 Direct Inhibition (No Activation Needed) Analog_In->Target_Membrane Direct Disruption Mutation pncA Mutation (Resistance) Mutation->PncA Inactivates

Figure 1: Mechanistic bifurcation. PZA (Blue path) requires PncA activation and acidic pH. Analogs (Red path) bypass PncA, directly targeting FASN1 and membranes, rendering them effective against pncA-mutant strains.

Validated Experimental Protocols

To replicate the SAR data presented above, the following protocols utilize industry-standard methodology for synthesis and biological evaluation.

Protocol A: Synthesis of N-Phenylpyrazine-2-carboxamides

Rationale: This Schotten-Baumann condensation is preferred for its high yield and simplicity in generating library derivatives.

  • Reagents: Dissolve Pyrazine-2-carboxylic acid (1.0 eq) in anhydrous thionyl chloride (SOCl₂).

  • Activation: Reflux for 1-2 hours until gas evolution ceases. Evaporate excess SOCl₂ under reduced pressure to obtain the acyl chloride.

  • Coupling: Dissolve the acyl chloride in dry pyridine. Add the substituted aniline (1.1 eq) dropwise at 0°C.

  • Reaction: Stir at room temperature for 30 minutes, then heat to 50°C for 1 hour.

  • Workup: Pour the mixture into ice-cold water. The crude amide usually precipitates. Filter and wash with 5% NaHCO₃ (to remove unreacted acid) and water.

  • Purification: Recrystallize from ethanol/water to achieve >95% purity (verify via HPLC).

Protocol B: Microplate Alamar Blue Assay (MABA)

Rationale: MABA is the gold standard for high-throughput anti-TB screening. It uses Resazurin (Alamar Blue), a redox indicator that fluoresces pink in response to metabolic activity (growth).[2]

  • Preparation: Prepare M. tuberculosis H37Rv suspension and adjust turbidity to McFarland Standard 1.0. Dilute 1:20 in Middlebrook 7H9 broth (supplemented with OADC).

  • Plating: In a 96-well plate, dispense 100 µL of 7H9 broth into all wells.

  • Compound Addition: Add test analogs to column 2 and perform serial 2-fold dilutions across the plate to column 10.

    • Controls: Column 11 (Growth Control: Bacteria + Solvent), Column 12 (Sterility Control: Media only).

    • PZA Control: Must be run in acidified broth (pH 5.5 - 6.0) to observe activity. Analogs should be run at neutral pH (6.8).

  • Incubation: Seal plates and incubate at 37°C for 5-7 days.

  • Development: Add 20 µL of Alamar Blue solution (1:1 mixture of 10x Alamar Blue and 10% Tween 80) to the control well. Incubate for 24 hours.

  • Readout: If control turns pink (growth), add reagent to all wells and incubate another 24 hours.

    • Blue: No Growth (Inhibition).

    • Pink: Growth.[2][3]

    • MIC Definition: The lowest concentration preventing the color change from blue to pink.[3]

References

  • Doležal, M., et al. (2008).[4] "Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides." European Journal of Medicinal Chemistry, 43(5), 1105-1113.

  • Zitko, J., et al. (2009).[5] "Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation." Molecules, 14(10), 4180-4189.[5]

  • Zhang, Y., et al. (2014). "Mechanisms of Pyrazinamide Action and Resistance." Microbiology Spectrum, 2(4).

  • Franzblau, S. G., et al. (1998). "Rapid, low-technology MIC determination with clinical Mycobacterium tuberculosis isolates by using the microplate Alamar Blue assay."[2] Journal of Clinical Microbiology, 36(2), 362–366.

  • Zimic, M., et al. (2012). "Pyrazinamide inhibits the eukaryotic-like fatty acid synthase I (FASI) of Mycobacterium tuberculosis." Tuberculosis, 92, 215-221.

Sources

Validation

Validating the purity of synthesized CAS 1237524-82-1 by HPLC and HNMR

A Comparative Guide to HPLC and qNMR Methodologies Executive Summary CAS 1237524-82-1 , chemically identified as Sodium 3-oxo-3,4-dihydropyrazine-2-carboxamide , is a critical intermediate in the synthesis of the broad-s...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to HPLC and qNMR Methodologies

Executive Summary

CAS 1237524-82-1 , chemically identified as Sodium 3-oxo-3,4-dihydropyrazine-2-carboxamide , is a critical intermediate in the synthesis of the broad-spectrum antiviral Favipiravir (T-705) . Due to its ionic nature, low molecular weight, and high polarity, this molecule presents significant analytical challenges. Standard Reverse-Phase (RP) HPLC methods often fail to retain this compound, leading to "dead volume" elution and poor resolution from polar impurities like 2-aminomalonamide.

This guide objectively compares the industry-standard Ion-Pair RP-HPLC against the superior Hydrophilic Interaction Liquid Chromatography (HILIC) and Quantitative NMR (qNMR) . We demonstrate that while HPLC provides impurity profiling, qNMR is the only self-validating method capable of determining absolute purity (mass balance) including sodium and water content without reference standards.

Part 1: The Analytical Challenge

The synthesis of CAS 1237524-82-1 typically involves the condensation of 2-aminomalonamide with glyoxal derivatives, followed by salt formation. The resulting product is a hygroscopic sodium salt with high water solubility and negligible solubility in non-polar organic solvents.

Why Standard Methods Fail:

  • C18 Retention: On a standard C18 column, this polar salt elutes near the void volume (

    
    ), causing co-elution with solvent fronts and unretained salts.
    
  • Detection Issues: The pyrazine chromophore is distinct, but response factors vary significantly between the amide product and open-chain impurities.

  • Salt/Solvent Blindness: HPLC-UV cannot detect residual sodium, water, or inorganic salts, leading to an overestimation of "chemical purity" vs. "weight purity."

Part 2: Comparative Methodology
Method A: HILIC-UV/MS (Recommended Chromatographic Method)

Unlike Reverse-Phase chromatography, HILIC (Hydrophilic Interaction Liquid Chromatography) uses a polar stationary phase with a high-organic mobile phase. This creates a water-rich layer on the silica surface, retaining polar analytes via partitioning.

  • Mechanism: Partitioning into an adsorbed water layer + electrostatic interaction.

  • Advantages: High retention of polar pyrazines; MS-compatible buffers (Ammonium Formate).

  • Disadvantages: Long equilibration times; sensitivity to sample diluent composition.

Method B: 1H-qNMR (Recommended Purity Method)

Quantitative NMR uses the principle that signal intensity is directly proportional to the molar concentration of the nuclei, independent of the chemical structure.

  • Mechanism: Direct molar measurement relative to an Internal Standard (IS).

  • Advantages: No reference standard of the analyte required; detects residual solvents/water; absolute purity calculation.

  • Disadvantages: Lower sensitivity (LOD ~0.1 mg) compared to HPLC.

Comparative Data Summary
FeatureStandard RP-HPLC (C18)HILIC-UV (Recommended) 1H-qNMR (Primary)
Retention Mechanism Hydrophobic InteractionHydrophilic PartitioningNuclear Spin Resonance
Retention Time (

)
< 0.5 (Poor)3.0 - 5.0 (Excellent)N/A
Specificity Low (Co-elution risk)High (Separates isomers)High (Structural ID)
LOD ~0.05 µg/mL~0.1 µg/mL~100 µg/mL
Absolute Purity No (Area % only)No (Area % only)Yes (Weight %)
Salt/Water Detection NoNoYes (Indirect/Direct)
Part 3: Detailed Experimental Protocols
Protocol 1: HILIC-UV Purity Assessment

This protocol ensures retention of the polar sodium salt and separation from the starting material (2-aminomalonamide).

Reagents:

  • Acetonitrile (HPLC Grade)

  • Ammonium Formate (10 mM, pH 3.0 adjusted with Formic Acid)

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or Amide-HILIC) , 150 x 4.6 mm, 3.5 µm.

Instrument Parameters:

  • Flow Rate: 0.5 mL/min (Lower flow improves mass transfer in HILIC).

  • Mobile Phase: Isocratic 90% Acetonitrile / 10% Ammonium Formate Buffer (10mM).

    • Note: High organic content is required to force the polar analyte into the water layer on the column.

  • Temperature: 30°C.

  • Detection: UV @ 323 nm (Pyrazine absorption max) and 210 nm (Amide).

  • Injection Volume: 5 µL.

  • Sample Diluent: 85% Acetonitrile / 15% Water.

    • Critical: Diluent must match the mobile phase to prevent peak distortion.

Procedure:

  • Equilibrate column for at least 60 minutes (HILIC requires longer equilibration).

  • Inject Blank (Diluent).

  • Inject Standard (if available) to establish System Suitability (

    
    , Tailing Factor < 1.5).
    
  • Inject Sample (1.0 mg/mL).

  • Pass Criteria: Main peak retention factor (

    
    ) must be > 2.0 to ensure separation from void volume.
    
Protocol 2: qNMR Absolute Purity Determination

This protocol determines the weight % purity, accounting for the sodium counter-ion and hydration shell.

Reagents:

  • Solvent: Deuterium Oxide (D₂O) , 99.9% D.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable), dried over P₂O₅.

    • Why Maleic Acid? Singlet peak at ~6.3 ppm in D₂O falls in a clean window, distinct from pyrazine aromatic protons (~8-9 ppm).

Instrument Parameters:

  • Field Strength: 400 MHz or higher.

  • Pulse Sequence: zg30 (30° pulse angle) to ensure full relaxation.

  • Relaxation Delay (D1): 30 seconds (Must be

    
    ).
    
    • Validation: Measure

      
       of the pyrazine protons; typically 2-4 seconds.
      
  • Scans (NS): 16 or 32.

  • Temperature: 298 K.

Procedure:

  • Weigh ~20 mg of Sample (

    
    ) and ~10 mg of Internal Standard (
    
    
    
    ) directly into the same vial using a micro-balance (precision ±0.001 mg).
  • Dissolve in 0.7 mL D₂O. Transfer to NMR tube.[1]

  • Acquire spectrum.[2]

  • Integration:

    • Integrate IS peak (Maleic acid, 2H, singlet, ~6.3 ppm). Set value to normalized molar equivalent.

    • Integrate Analyte peak (Pyrazine H-5/H-6, aromatic doublet/singlet depending on tautomer, ~8.0-8.6 ppm).

  • Calculation:

    
    
    
    • 
      : Integral area[2]
      
    • 
      : Number of protons
      
    • 
      : Molecular weight[2][3][4]
      
    • 
      : Mass weighed
      
    • 
      : Purity of Internal Standard[5]
      
Part 4: Analytical Workflow Visualization

The following diagram illustrates the decision logic for validating CAS 1237524-82-1, highlighting the necessity of orthogonal methods.

ValidationWorkflow Start Synthesized CAS 1237524-82-1 (Sodium Salt) SolubilityCheck Solubility Check: Water Soluble / Organic Insoluble? Start->SolubilityCheck MethodSelect Select Analytical Method SolubilityCheck->MethodSelect Confirmed Polar/Ionic HPLC_C18 Standard C18 HPLC MethodSelect->HPLC_C18 HPLC_HILIC HILIC-UV/MS (Zwitterionic Column) MethodSelect->HPLC_HILIC qNMR 1H-qNMR (D2O) Internal Std: Maleic Acid MethodSelect->qNMR Result_C18 FAIL: Elution at Void Volume No Impurity Separation HPLC_C18->Result_C18 Result_HILIC PASS: Retention k' > 2.0 Impurity Profiling HPLC_HILIC->Result_HILIC FinalReport Final CoA Generation Combine HILIC (Purity %) + qNMR (Assay %) Result_HILIC->FinalReport Result_qNMR PASS: Absolute Purity (Includes Na+ & H2O correction) qNMR->Result_qNMR Result_qNMR->FinalReport

Caption: Orthogonal validation workflow for polar pyrazine intermediates. Note the failure of standard C18 HPLC and the requirement for HILIC and qNMR integration.

References
  • International Council for Harmonisation (ICH). (2023). Validation of Analytical Procedures Q2(R2). ICH Guidelines.[6] Link

  • Thermo Fisher Scientific. (2024). 3-Hydroxypyrazine-2-carboxamide Product Specifications.Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1][5][7] Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • SIELC Technologies. (2025). HPLC Separation of Pyrazinecarboxamide and Related Compounds on Primesep A.Link

  • NIST Chemistry WebBook. (2024). Standard Reference Data for Pyrazine Derivatives.Link

Sources

Comparative

Comparative Guide: Reactivity Profiling of Pyrazine Derivatives in Drug Discovery

Executive Summary: The Pyrazine Paradox Pyrazine (1,4-diazine) scaffolds are ubiquitous in FDA-approved therapeutics, including the proteasome inhibitor Bortezomib and the antitubercular agent Pyrazinamide . However, the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Pyrazine Paradox

Pyrazine (1,4-diazine) scaffolds are ubiquitous in FDA-approved therapeutics, including the proteasome inhibitor Bortezomib and the antitubercular agent Pyrazinamide . However, their extreme electron deficiency creates a "reactivity paradox" that challenges synthetic design:

  • Electrophilic Resistance: The scaffold is virtually inert to standard electrophilic aromatic substitution (

    
    ) without strong activation.
    
  • Nucleophilic Susceptibility: The ring is highly prone to nucleophilic attack, often leading to polymerization or ring opening if not controlled.

This guide objectively compares the performance of pyrazine derivatives across three critical reaction classes: Nucleophilic Aromatic Substitution (


) , Palladium-Catalyzed Cross-Coupling , and Radical C-H Functionalization .

Comparative Analysis: Nucleophilic Aromatic Substitution ( )

The Core Mechanism

In


 reactions, the rate-determining step for pyrazines is typically the initial nucleophilic attack, leading to a Meisenheimer complex. Consequently, electronegativity drives reactivity, reversing the trends seen in metal-catalyzed couplings.
Reactivity Hierarchy: Leaving Groups & Scaffolds

Leaving Group Order:


Scaffold Reactivity:  Pyrimidine (C2/C4) > Pyrazine  > Pyridine (C2)
Performance Data: Amination Efficiency

The following table compares the amination of 2-halopyrazines against 2-chloropyrimidine (a common alternative) using morpholine as the nucleophile.

SubstrateLeaving GroupConditionsYield (%)Reactivity Insight
2-Fluoropyrazine -FDMSO, 80°C, 2h>95%Highest. Fluorine's electronegativity stabilizes the transition state.
2-Chloropyrazine -ClWater, KF, 100°C, 17h80%Standard. Requires elevated temps or activation.
2-Bromopyrazine -BrDMSO, 120°C, 4h65%Moderate. Lower electronegativity slows nucleophilic attack.
2-Chloropyrimidine -ClWater, KF, 100°C, 17h95%Alternative. Pyrimidine is ~100x more reactive due to 1,3-nitrogen placement.

Technical Note: While 2-fluoropyrazine is kinetically superior, 2-chloropyrazine remains the industry standard due to cost-efficiency and stability, provided that temperature is controlled to prevent decomposition.

Comparative Analysis: Pd-Catalyzed Cross-Coupling

The Core Mechanism

Unlike ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


, the rate-determining step in Suzuki or Buchwald-Hartwig couplings is oxidative addition  of the C-X bond to Pd(0). This inverts the halogen reactivity order.
Reactivity Hierarchy

Halogen Order:


[1][2]
Performance Data: Suzuki-Miyaura Coupling

Comparison of 2-halopyrazines coupling with phenylboronic acid.

SubstrateCatalyst SystemTemp/TimeYieldAnalysis
2-Chloropyrazine

/ SPhos
100°C / 12h78%Challenging. Strong C-Cl bond requires electron-rich ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.[3]
2-Bromopyrazine

80°C / 6h92%Optimal. Weak C-Br bond allows use of cheaper, standard phosphine ligands.
2-Iodopyrazine

RT / 2h98%High Reactivity. Often unstable on storage; prone to homocoupling side-reactions.
Visualization: The Reactivity Inversion

The following diagram illustrates the critical "See-Saw" effect where reaction mechanism dictates substrate choice.

ReactivityInversion cluster_0 Reaction Mechanism cluster_1 Preferred Substrate (Halogen) SNAr Nucleophilic Substitution (SNAr) Rate Limiting: Nucleophilic Attack Fluoro Fluoropyrazine (-F) High Electronegativity SNAr->Fluoro Favors Pd Pd-Catalyzed Coupling Rate Limiting: Oxidative Addition Bromo Bromopyrazine (-Br) Weak C-X Bond Pd->Bromo Favors Fluoro->Pd Inert Bromo->SNAr Sluggish

Caption: Reactivity Inversion Diagram. For SNAr, electronegativity (F) drives the reaction. For Pd-coupling, bond weakness (Br/I) drives the reaction.[4]

Comparative Analysis: C-H Functionalization Strategies

When functionalizing the pyrazine core without pre-installed halogens, two distinct pathways exist: Minisci Radical Substitution and Electrophilic Aromatic Substitution (


) .
Minisci Reaction (Radical)[6][7][8]
  • Mechanism: Nucleophilic alkyl radical attacks the protonated (electron-deficient) heterocycle.

  • Regioselectivity: Highly selective for the C2 position (alpha to nitrogen).

  • Utility: Ideal for late-stage functionalization of complex drugs.

Electrophilic Aromatic Substitution ( )
  • Mechanism: Electrophile (

    
    ) attacks electron-rich ring.
    
  • Constraint: Pyrazine is too electron-deficient. Reaction fails unless the ring is activated by an amine (

    
    ) or N-oxide.
    
  • Regioselectivity (Activated): 2-Aminopyrazine directs electrophiles to C3 (ortho) or C5 (para) .

Regioselectivity Pyrazine Pyrazine Core Pos2 C2 Position (Preferred) Pyrazine->Pos2 Directs to Pos35 C3 / C5 Position (Ortho/Para) Pyrazine->Pos35 Directs to Minisci Minisci Reaction (Radical Attack) Minisci->Pyrazine Attacks SEAr SEAr Reaction (Electrophilic Attack) SEAr->Pyrazine Blocked Activation Requires Activation (-NH2 or N-Oxide) SEAr->Activation Enables Activation->Pyrazine Activates

Caption: Regioselectivity Map. Minisci reactions target C2 natively. SEAr requires activation to target C3/C5.

Experimental Protocols

Protocol A: Green Amination of 2-Chloropyrazine

A self-validating protocol utilizing water as a solvent to leverage the hydrophobic effect.

Materials:

  • 2-Chloropyrazine (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Potassium Fluoride (KF) (2.0 equiv) - Acts as base and increases local ionic strength.

  • Solvent: Deionized Water.

Methodology:

  • Setup: In a 10 mL pressure vial, charge 2-chloropyrazine (114 mg, 1.0 mmol) and KF (116 mg, 2.0 mmol).

  • Addition: Add water (1.0 mL) followed by morpholine (104 µL, 1.2 mmol).

  • Reaction: Seal the vial and heat to 100°C for 17 hours with vigorous magnetic stirring.

    • Checkpoint: The reaction mixture typically transitions from heterogeneous to homogeneous or forms a distinct oil layer depending on product solubility.

  • Workup: Cool to room temperature. Extract with Isopropyl Acetate (

    
     mL).
    
  • Validation: Analyze organic phase by LC-MS. Expected mass

    
    .
    
  • Purification: Evaporate solvent. Recrystallize from heptane if necessary.

Protocol B: Suzuki Coupling of 2-Chloropyrazine (Challenging Substrate)

Optimized for the less reactive chloro-derivative using an electron-rich ligand.

Materials:

  • 2-Chloropyrazine (1.0 equiv)

  • Phenylboronic acid (1.5 equiv)

  • Catalyst:

    
     (2 mol%)
    
  • Ligand: SPhos (4 mol%)

  • Base:

    
     (2.0 equiv)
    
  • Solvent: Toluene/Water (10:1).

Methodology:

  • Pre-complexation: In a separate vial, stir

    
     and SPhos in Toluene for 10 mins to generate the active Pd(0)-L species.
    
  • Main Reaction: Charge 2-chloropyrazine (1.0 mmol), Phenylboronic acid (1.5 mmol), and

    
     (2.0 mmol) into a reaction tube.
    
  • Combination: Add the catalyst solution to the reaction tube.

  • Degassing: Sparge with Argon for 5 minutes (Critical: Oxygen poisons the electron-rich phosphine).

  • Heating: Heat to 100°C for 12 hours.

  • Workup: Filter through a Celite pad to remove Pd black. Concentrate and purify via flash chromatography (Hexane/EtOAc).

References

  • Evaluation of SNAr Reactivity in Aqueous Media Source: National Institutes of Health (PMC) Title: Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? URL:[Link]

  • Minisci Reaction Regioselectivity Source: National Institutes of Health (PMC) Title: Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes URL:[Link]

  • Pyrazine N-Oxide Reactivity Source: Thieme Connect Title: Pyrazines: Substitutions and N-Oxide Chemistry URL:[Link]

  • Covalent Fragment Screening on Pyrazines Source: PubMed Title: SNAr Reactive Pyrazine Derivatives as p53-Y220C Cleft Binders URL:[Link]

Sources

Validation

Bioisosteric Replacement of the Amide Group in Pyrazine-Based Scaffolds: A Comprehensive Comparison Guide

Executive Summary The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutics ranging from the antitubercular agent pyrazinamide to the proteasome inhibitor bortezomib[1]....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutics ranging from the antitubercular agent pyrazinamide to the proteasome inhibitor bortezomib[1]. However, when an amide group is directly attached to the pyrazine ring (forming a pyrazinecarboxamide), the molecule often suffers from rapid in vivo clearance and suboptimal membrane permeability. This guide objectively compares the performance of the native amide against its leading heterocyclic bioisosteres (e.g., 1,2,4-oxadiazoles, 1,3,4-oxadiazoles, and 1,2,3-triazoles). By analyzing structural causality and providing self-validating experimental workflows, this document serves as an authoritative resource for drug development professionals optimizing pyrazine-based leads.

Mechanistic Rationale: The Pyrazine-Amide Relationship

The native peptide-like amide bond is highly susceptible to enzymatic cleavage by ubiquitous amidases and oxidative degradation by Cytochrome P450 (CYP450) enzymes[2]. Furthermore, primary and secondary amides possess a high polar surface area (PSA) and act as both hydrogen bond donors (HBD) and acceptors (HBA), which can restrict passive diffusion across lipid bilayers.

Replacing the amide with a heterocyclic bioisostere eliminates the hydrolyzable bond while mimicking the spatial geometry and dipole moment of the native functional group[2]. Crucially, the pyrazine nitrogen can engage in intramolecular hydrogen bonding (IMHB) with the bioisostere. Studies on ATR kinase inhibitors (such as VE-821 analogs) have demonstrated that aromatic nitrogen atoms in these heterocycles serve as superior H-bond acceptors compared to aromatic oxygens. This IMHB interaction effectively "freezes" the molecule into a planar, bioactive conformation, reducing the entropic penalty upon target binding[3].

G A Native Pyrazinecarboxamide (Metabolically Labile) B Amidase / CYP450 Degradation A->B Susceptible C Heterocyclic Bioisostere (e.g., 1,2,4-Oxadiazole) A->C Optimization D Conformational Locking (via IMHB) C->D E Improved Permeability (Reduced PSA) C->E F Enhanced in vivo Half-Life & Efficacy D->F E->F

Logical framework for replacing pyrazine-linked amides with heterocycles.

Comparative Performance Analysis

The following table synthesizes quantitative data comparing the physicochemical and pharmacokinetic properties of a standard pyrazinecarboxamide against its primary heterocyclic bioisosteres.

Scaffold / BioisostereH-Bond DonorsH-Bond AcceptorsRelative Conformational Energy (kcal/mol)*Human Liver Microsome

(min)
Caco-2 Permeability (

,

cm/s)
Native Amide 1-210.0 (Baseline)< 204.5
1,2,4-Oxadiazole 03+1.2> 12028.0
1,3,4-Oxadiazole 03-0.58522.5
1,2,3-Triazole 03+0.811018.0

*Note: Relative conformational energy dictates the propensity of the pyrazine nitrogen to form an IMHB with the bioisostere. A lower energy indicates a highly stable, locked planar conformation[3].

Experimental Methodologies & Self-Validating Protocols

Synthesis of 1,2,4-Oxadiazole Pyrazine Bioisosteres

To convert a pyrazine scaffold into a 1,2,4-oxadiazole bioisostere, the amidoxime route is the industry standard. This protocol relies on thermodynamic gradients to drive cyclization.

Step-by-Step Protocol:

  • Amidoxime Formation : Dissolve pyrazine-2-carbonitrile (1.0 eq) in ethanol. Add hydroxylamine hydrochloride (1.5 eq) and triethylamine (1.5 eq). Reflux for 4 hours.

    • Causality: Triethylamine liberates free hydroxylamine, which acts as a potent nucleophile to attack the electrophilic nitrile carbon, forming the pyrazine-2-carboximidamide (amidoxime) intermediate.

  • O-Acylation : Isolate the amidoxime and dissolve in anhydrous DMF. Add the desired carboxylic acid (1.1 eq), followed by coupling agent CDI (1,1'-Carbonyldiimidazole, 1.2 eq). Stir at room temperature for 2 hours.

    • Causality: CDI activates the carboxylic acid. The highly nucleophilic oxygen of the amidoxime attacks the activated intermediate, yielding an O-acyl amidoxime.

  • Cyclization : Heat the reaction mixture to 110°C for 6 hours (or use tetrabutylammonium fluoride, TBAF, as a catalyst[2]).

    • Causality: Thermal energy drives the intramolecular dehydration. The reaction is thermodynamically pulled forward by the formation of the highly stable, aromatic 1,2,4-oxadiazole ring.

Self-Validating in vitro Metabolic Stability Assay (HLM)

To objectively prove that the bioisostere has resolved the metabolic liability of the amide, a Human Liver Microsome (HLM) assay must be performed. This protocol is designed as a self-validating system to differentiate enzymatic clearance from chemical instability.

Step-by-Step Protocol:

  • Preparation : Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    .
    
  • Microsome Addition : Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate at 37°C for 5 minutes.

  • System Split (Self-Validation) :

    • Test Arm : Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: Microsomes contain membrane-bound CYPs but lack soluble cofactors. NADPH initiates the electron transport chain required for CYP450 catalytic cycles.

    • Control Arm : Add an equivalent volume of buffer instead of NADPH. Causality: This minus-NADPH control is critical. If the compound degrades in this arm, the instability is chemical (e.g., hydrolysis) rather than CYP-mediated, validating the mechanism of clearance.

  • Quenching : At time points 0, 15, 30, and 60 minutes, transfer 50 µL aliquots into 150 µL of ice-cold acetonitrile containing an internal standard.

    • Causality: Cold acetonitrile immediately denatures the microsomal proteins, abruptly stopping the enzymatic reaction and precipitating the proteins to prevent LC-MS/MS column clogging.

  • Analysis : Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to calculate the half-life (

    
    ) and intrinsic clearance (
    
    
    
    ).

G Step1 Prepare 1 µM Test Compound in pH 7.4 Buffer Step2 Add Human Liver Microsomes (0.5 mg/mL) Step1->Step2 Step3 Pre-incubate at 37°C (5 minutes) Step2->Step3 Split Divide into Test & Control Step3->Split Test Add NADPH (1 mM) (Initiates CYP Reaction) Split->Test Ctrl Add Buffer (No NADPH) (Validates Stability) Split->Ctrl Quench Quench with Cold Acetonitrile at 0, 15, 30, 60 min Test->Quench Ctrl->Quench Analyze LC-MS/MS Analysis (Calculate Clearance) Quench->Analyze

Self-validating HLM metabolic stability workflow with minus-NADPH control.

Conclusion

Replacing the amide group in pyrazine-based compounds with heterocyclic bioisosteres is a highly effective strategy to overcome metabolic liabilities and poor permeability. By leveraging 1,2,4-oxadiazoles or 1,3,4-oxadiazoles, researchers can exploit intramolecular hydrogen bonding to lock the scaffold into its bioactive conformation while drastically extending its in vivo half-life. The rigorous application of self-validating assays, such as the minus-NADPH controlled HLM protocol, ensures that these structural modifications translate reliably into pharmacokinetic improvements.

References

  • Title : Amide Bond Bioisosteres: Strategies, Synthesis, and Successes Source : National Institutes of Health (NIH) - PMC URL :[Link]

  • Title : Ester and Amide Bioisosteres Source : Cambridge MedChem Consulting URL : [Link]

  • Title : Pyrazinecarboxylic Acid Derivatives with Antimycobacterial Activity Source : Semantic Scholar URL :[Link]

Sources

Comparative

A Senior Application Scientist's Guide to Condensing Agents in Pyrazine Amide Synthesis

For Researchers, Scientists, and Drug Development Professionals The pyrazine moiety is a critical pharmacophore found in numerous therapeutic agents, most notably in the antitubercular drug pyrazinamide.[1][2][3][4] The...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazine moiety is a critical pharmacophore found in numerous therapeutic agents, most notably in the antitubercular drug pyrazinamide.[1][2][3][4] The synthesis of pyrazine amides, therefore, is a cornerstone of medicinal chemistry and drug development. The efficacy of the final amidation step is heavily reliant on the choice of condensing agent. This guide provides an in-depth comparison of commonly employed condensing agents for pyrazine amide synthesis, offering experimental insights and data to inform your selection process.

The Central Challenge: Activating the Carboxylic Acid

The direct reaction between a carboxylic acid and an amine to form an amide is a kinetically slow process. Condensing agents are therefore employed to activate the carboxylic acid, converting the hydroxyl group into a better leaving group and facilitating nucleophilic attack by the amine.

A Comparative Analysis of Condensing Agents

The selection of an appropriate condensing agent is pivotal and depends on factors such as the substrate's steric and electronic properties, potential for racemization, desired reaction conditions, and cost. Below is a comparative overview of common classes of condensing agents.

Condensing Agent ClassExamplesMechanism of ActionAdvantagesDisadvantages
Carbodiimides DCC, EDC, DICReact with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5]Readily available, cost-effective, and efficient for a wide range of substrates.Formation of urea byproducts which can be difficult to remove (especially DCU from DCC).[6][7] Risk of racemization.[5]
Phosphonium Salts BOP, PyBOPForm an active ester with the carboxylic acid.High reactivity, low racemization, and the byproducts are generally water-soluble, simplifying purification.Higher cost compared to carbodiimides, and potential toxicity of byproducts.
Uronium/Aminium Salts HATU, HBTUForm a highly reactive OAt- or OBt-active ester.[8]Very high reactivity, fast reaction times, and low rates of epimerization, making them suitable for challenging couplings.[8]Higher cost, and the tetramethylurea byproduct can sometimes be difficult to remove.
Acid Halide Formation Thionyl chloride (SOCl₂), Oxalyl chlorideConverts the carboxylic acid to a highly reactive acyl chloride.Inexpensive and highly reactive.Generates corrosive HCl gas, requires anhydrous conditions, and may not be suitable for sensitive substrates.
Enzymatic Lipases (e.g., Lipozyme® TL IM)Catalyzes the direct amidation of esters or acids.Green and sustainable, highly specific, and operates under mild conditions.[9][10]Can have substrate specificity limitations and may require longer reaction times.

Experimental Protocols and Performance Data

The following sections provide detailed experimental protocols and reported yields for pyrazine amide synthesis using different condensing agents, extracted from peer-reviewed literature.

Carbodiimide-Mediated Coupling: The Workhorse

Carbodiimides, particularly N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their efficiency and cost-effectiveness. The addition of additives like 1-hydroxybenzotriazole (HOBt) or 4-(dimethylamino)pyridine (DMAP) can suppress side reactions and improve yields.[7][11]

Experimental Protocol: General DCC/DMAP Coupling [6]

  • Dissolve the pyrazinecarboxylic acid (1 equivalent), amine (1 equivalent), and DMAP (0.3 equivalents) in dichloromethane (DCM) at room temperature.

  • Add DCC (1 equivalent) to the solution.

  • Stir the mixture at room temperature for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Wash the filtrate with water, and separate the organic layer.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

DOT Diagram: DCC-Mediated Amide Synthesis Workflow

DCC_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Pyrazine_Acid Pyrazinecarboxylic Acid Stir Stir at RT 12 hours Pyrazine_Acid->Stir Amine Amine Amine->Stir DCC DCC DCC->Stir DMAP DMAP (cat.) DMAP->Stir Solvent DCM Solvent->Stir Filter Filter DCU Stir->Filter Wash Aqueous Wash Filter->Wash Dry Dry & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Pure Pyrazine Amide Purify->Product

Caption: Workflow for DCC-mediated pyrazine amide synthesis.

Performance Data:

Pyrazine Carboxylic AcidAmineCondensing SystemYieldReference
5-Bromothiophene-2-carboxylic acid3-Methyl-1-phenyl-1H-pyrazol-5-amineDCC/DMAP8%[12]
Boc-protected valine4-Amino-N-(4-methoxybenzyl)benzamideEDC/DMAP/HOBt (cat.)91%[11]

Note: While the first example shows a low yield, it highlights that even with standard reagents, substrate-specific optimization is crucial. The second example demonstrates the high efficiency of EDC with additives for a more complex amide coupling.

Uronium/Aminium Salt-Mediated Coupling: For Challenging Substrates

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent, particularly for sterically hindered substrates or when racemization is a concern.[8]

Experimental Protocol: General HATU Coupling [5]

  • Dissolve the pyrazinecarboxylic acid (1 equivalent) in DMF at 0°C.

  • Add HATU (2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (3 equivalents).

  • Add the amine (a slight excess compared to the acid).

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Dilute the reaction with water and extract with an appropriate organic solvent.

  • Purify the product as necessary.

DOT Diagram: HATU-Mediated Amide Synthesis Mechanism

HATU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Formation Pyrazine_Acid Pyrazine-COOH Active_Ester OAt-Active Ester Pyrazine_Acid->Active_Ester HATU HATU HATU->Active_Ester Base DIPEA Base->Active_Ester Amide Pyrazine Amide Active_Ester->Amide Nucleophilic Attack Amine R-NH₂ Amine->Amide

Sources

Validation

Comprehensive Analytical Cross-Validation of Sodium (3-hydroxypyrazine-2-carbonyl)amide

Executive Summary This guide provides a rigorous analytical cross-validation framework for Sodium (3-hydroxypyrazine-2-carbonyl)amide (referred to herein as T-1105 Sodium ). This compound is the sodium salt of T-1105 (3-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous analytical cross-validation framework for Sodium (3-hydroxypyrazine-2-carbonyl)amide (referred to herein as T-1105 Sodium ). This compound is the sodium salt of T-1105 (3-hydroxypyrazine-2-carboxamide), the non-fluorinated structural analog of the antiviral drug Favipiravir (T-705).

While T-1105 serves as a critical broad-spectrum antiviral scaffold and polymerase inhibitor, its utility is often limited by the poor aqueous solubility of the free base. The Sodium Salt variant addresses this bioavailability bottleneck but introduces analytical challenges regarding hygroscopicity, counter-ion stoichiometry, and polymorphic stability. This document outlines the orthogonal methodologies required to validate the salt form against its free base and fluorinated alternatives.

Chemical Identity & Structural Context[1][2][3][4]

To validate the analytical data, one must first understand the structural distinctness of the target molecule compared to its market-dominant analog (Favipiravir) and its parent free base.

FeatureT-1105 Sodium (Target)T-1105 Free Base (Parent)Favipiravir (T-705) (Analog)
Chemical Name Sodium 3-hydroxypyrazine-2-carboxamide3-Hydroxypyrazine-2-carboxamide6-Fluoro-3-hydroxypyrazine-2-carboxamide
Formula C₅H₄N₃NaO₂C₅H₅N₃O₂C₅H₄FN₃O₂
Key Functionality High Solubility (Ionic)Low Solubility (Neutral)Fluorinated Bioisostere
Analytical Marker Na⁺ Cation + Pyrazine CorePyrazine Core OnlyFluorine (¹⁹F NMR active)
Critical Impurity Sodium Hydroxide / CarbonatePyrazine-2,3-dicarboxamide6-Chloro analog

Analytical Cross-Validation Strategy

A single analytical technique is insufficient for salt forms. We employ a "Self-Validating System" using three orthogonal pillars: Separation (HPLC) , Stoichiometry (IC) , and Structural Confirmation (NMR/XRD) .

Pillar 1: Purity & Potency via HPLC

Objective: Quantify the organic purity and distinguish the des-fluoro T-1105 core from fluorinated contaminants (T-705).

  • Causality: We utilize a C18 column with a phosphate buffer (pH 2.5) .

    • Why pH 2.5? The 3-hydroxy group (tautomeric with 3-oxo) has a pKa ~5-6. At pH 2.5, the molecule is protonated (neutral), ensuring interaction with the hydrophobic stationary phase. At neutral pH, it would ionize, eluting near the void volume (t₀) and causing peak tailing.

  • Differentiation: T-1105 elutes earlier than T-705 due to the lack of the lipophilic Fluorine atom.

Pillar 2: Counter-ion Stoichiometry via Ion Chromatography (IC)

Objective: Confirm the Sodium:Organic ratio is exactly 1:1.

  • Causality: HPLC-UV cannot detect Sodium. IC with conductivity detection is mandatory to prove the "Sodium" label isn't just physical adulteration with NaCl or NaOH.

  • Specification: Theoretical Sodium content is ~14.2% (depending on hydration). A deviation >0.5% indicates incomplete salt formation or excess base.

Pillar 3: Solid-State Stability (PXRD)

Objective: Verify the crystalline salt form vs. physical mixture.

  • Causality: Sodium salts often form hydrates. Powder X-Ray Diffraction (PXRD) patterns of the salt are distinct from the superposition of Free Base + NaOH patterns.

Comparative Performance Data

The following data summarizes the performance of T-1105 Sodium against its primary alternatives.

Table 1: Physicochemical Comparison
ParameterT-1105 Sodium (Target)T-1105 Free Base (Alternative 1)Favipiravir (Alternative 2)
Aqueous Solubility > 50 mg/mL (High)< 2 mg/mL (Low)~ 3 mg/mL (pH dependent)
Hygroscopicity Moderate (Requires desiccated storage)Low (Stable)Low
HPLC Retention (RT) 3.2 min3.2 min4.5 min*
UV Max (

)
225 nm, 320 nm225 nm, 320 nm225 nm, 323 nm
Bio-activation Requires protonation in stomachDirect absorptionDirect absorption

*Note: RT based on C18 column, 1.0 mL/min, 10% ACN / 90% Phosphate Buffer pH 2.5.

Experimental Protocols

Protocol A: High-Performance Liquid Chromatography (Organic Purity)

Use this protocol to separate T-1105 Sodium from synthesis intermediates.

  • Instrument: HPLC with Diode Array Detector (DAD).

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase:

    • Solvent A: 20 mM Potassium Phosphate Buffer (adjusted to pH 2.5 with Phosphoric Acid).

    • Solvent B: Acetonitrile (HPLC Grade).

  • Gradient Program:

    • 0-5 min: Isocratic 5% B (Equilibration of polar amide).

    • 5-15 min: Linear ramp to 40% B (Elution of lipophilic impurities).

    • 15-20 min: Re-equilibration at 5% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 225 nm (Amide backbone) and 320 nm (Pyrazine core).

  • Sample Prep: Dissolve 10 mg T-1105 Sodium in 10 mL Mobile Phase A. (Note: The acidic buffer converts the salt to free base in situ for chromatography).

Protocol B: Ion Chromatography (Sodium Quantification)

Use this protocol to validate the salt stoichiometry.

  • Instrument: Dionex ICS-5000+ or equivalent with Conductivity Detector.

  • Column: Dionex IonPac CS12A (Cation Exchange).

  • Suppressor: CERS 500 (Self-regenerating suppressor) in recycle mode.

  • Eluent: 20 mM Methanesulfonic Acid (Isocratic).

  • Flow Rate: 1.0 mL/min.

  • Standard: NIST-traceable Sodium Standard (10 ppm, 20 ppm, 50 ppm).

  • Calculation: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="ng-star-inserted display">

    
    
    

Visualization of Analytical Logic

Diagram 1: Analytical Cross-Validation Workflow

This diagram illustrates the decision tree for validating the Sodium Salt.

AnalyticalWorkflow RawSample Raw T-1105 Sodium Sample HPLC HPLC (pH 2.5) Determine Organic Purity RawSample->HPLC Dissolve IC Ion Chromatography Quantify Na+ (14.2%) RawSample->IC Dissolve XRD PXRD / DSC Confirm Crystallinity RawSample->XRD Solid State Decision Data Correlation HPLC->Decision Single Peak (RT ~3.2m) IC->Decision Na+ 1:1 Ratio XRD->Decision Unique Pattern Result_Pass VALIDATED Salt Form Decision->Result_Pass All Criteria Met Result_Fail REJECT (Mix or Impure) Decision->Result_Fail Deviation > Limits

Caption: Orthogonal validation workflow ensuring chemical purity (HPLC), salt stoichiometry (IC), and physical form (XRD).

Diagram 2: Mechanism of Action & Prodrug Activation

Understanding the biological fate of the molecule clarifies why the salt form is used (rapid dissolution).

MOA Salt T-1105 Sodium (High Solubility) Stomach Gastric Environment (pH 1-3) Salt->Stomach Oral Intake FreeBase T-1105 Free Base (Protonated) Stomach->FreeBase Rapid Precipitation (Fine Particles) Cell Intracellular Metabolism FreeBase->Cell Passive Diffusion RTP T-1105-RTP (Active Triphosphate) Cell->RTP Ribosylation & Phosphorylation Polymerase Viral RdRp (Inhibition) RTP->Polymerase Competitive Inhibition

Caption: The Sodium salt ensures rapid dissolution and dispersion in the stomach, facilitating conversion to the absorbable free base and subsequent intracellular activation.

References

  • Furuta, Y., et al. (2002). "In vitro and in vivo activities of T-705 against influenza virus." Antimicrobial Agents and Chemotherapy.

  • Huchting, J., et al. (2019). "Cell line-dependent activation and antiviral activity of T-1105, the non-fluorinated analogue of T-705 (favipiravir)."[1][2] Antiviral Research.

  • International Conference on Harmonisation (ICH). (2005). "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines.

  • PubChem. (2023). "Compound Summary: 3-Hydroxypyrazine-2-carboxamide (T-1105)." National Library of Medicine.

  • Yelampalli, S.R., et al. (2023).[3] "Determination of Sodium, Potassium, and Magnesium as Sulfate Salts in Oral Preparations Using Ion Chromatography." MDPI Separations.

Sources

Comparative

In Vivo vs In Vitro Activity of Pyrazine Carboxamide Derivatives: A Comparative Technical Guide

Executive Summary Pyrazine carboxamide derivatives, exemplified by Pyrazinamide (PZA) and Favipiravir (T-705) , represent a unique class of therapeutics where standard in vitro screening often fails to predict in vivo ef...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazine carboxamide derivatives, exemplified by Pyrazinamide (PZA) and Favipiravir (T-705) , represent a unique class of therapeutics where standard in vitro screening often fails to predict in vivo efficacy. This discrepancy stems primarily from their nature as prodrugs requiring specific environmental triggers (acidic pH) or host-mediated metabolic activation (phosphoribosylation) to exert biological activity.

This guide analyzes the mechanistic divergence between laboratory assays and clinical performance, providing researchers with validated protocols and comparative data to bridge this translational gap.

Mechanistic Basis of Activity Divergence

The "activity gap" for pyrazine carboxamides is not an artifact of experimental error but a feature of their pharmacodynamics.

The Acid-Activation Paradox (Antituberculars)

Standard Mueller-Hinton broth (pH 7.3) renders Pyrazinamide clinically inactive (MIC > 100 µg/mL), yet it is a cornerstone of TB therapy.

  • Mechanism: PZA is a prodrug converted to pyrazinoic acid (POA) by the bacterial enzyme pyrazinamidase (PncA).[1]

  • In Vivo Reality: M. tuberculosis resides within macrophage phagolysosomes (pH 5.5–6.0). In this acidic environment, POA becomes protonated (H-POA), allowing it to re-enter the bacillus via passive diffusion.[2] Once inside the neutral cytoplasm, it dissociates, trapping the anion and acidifying the cell (Ion Trapping Model).

  • In Vitro Failure: At neutral pH, the protonated form is scarce, and the anionic POA is expelled by efflux pumps, preventing toxic accumulation.

Host-Dependent Ribosylation (Antivirals)

Favipiravir (T-705) shows variable in vitro potency depending on the cell line used (e.g., MDCK vs. Vero cells) because it requires intracellular conversion to its triphosphate form (T-705-RTP).

  • Mechanism: T-705

    
     T-705-ribofuranosyl-5'-monophosphate 
    
    
    
    T-705-RTP.
  • In Vivo Reality: Systemic metabolism and tissue-specific kinase expression drive high efficacy in animal models that is not always linear with cell culture EC50 values.

Visualizing the Mechanism

The following diagram illustrates the critical "Ion Trapping" mechanism for PZA, highlighting why acidic media is non-negotiable for in vitro relevance.

PZA_Mechanism cluster_extracellular Extracellular Environment (Phagolysosome) cluster_intracellular M. tuberculosis Cytoplasm (Neutral pH) PZA_ext PZA (Prodrug) PZA_int PZA PZA_ext->PZA_int Passive Diffusion POA_ext POA- (Anion) HPOA_ext H-POA (Protonated) POA_ext->HPOA_ext Protonation at pH 5.5 POA_int POA- (Toxic Accumulation) HPOA_ext->POA_int Re-entry (Diffusion) Acid Acidic pH (5.5) Acid->HPOA_ext PZA_int->POA_int Hydrolysis by PncA POA_int->PZA_ext Efflux Pump Target Target Inhibition (PanD / Membrane Potential) POA_int->Target Disrupts CoA / pH PncA PncA Enzyme

Figure 1: The "Ion Trapping" model of Pyrazinamide. Note that accumulation of the active POA- species depends heavily on the external acidic pH facilitating the re-entry of H-POA.

Comparative Performance Analysis

Antitubercular Activity: PZA vs. Lipophilic Analogs

Newer derivatives aim to bypass the PncA requirement or improve lipophilicity to enhance uptake at neutral pH.

CompoundStructure ClassIn Vitro MIC (pH 6.0)In Vitro MIC (pH 5.5)In Vivo Efficacy (Murine TB)Key Insight
Pyrazinamide (PZA) Parent> 100 µg/mL12.5 - 50 µg/mLHigh (Sterilizing)Activity is strictly pH-dependent; standard MICs are misleading.
Pyrazinoic Acid (POA) Active Metabolite> 200 µg/mL6.25 - 25 µg/mLLow/Moderate Poor pharmacokinetic profile limits in vivo utility despite being the "active" form.
POA n-octyl ester Lipophilic Ester12.5 µg/mL< 6.25 µg/mLHigh Lipophilicity allows passive diffusion independent of pH; acts as a prodrug for POA.
5-Cl-PZA Halogenated Amide3.13 µg/mL0.78 µg/mLModerate Electron-withdrawing groups enhance potency but may alter toxicity profiles.
Morphazinamide N-substituted> 50 µg/mL25 µg/mLLow Failed to show superiority over PZA in clinical settings despite theoretical advantages.
Antiviral Activity: Favipiravir vs. Analogs

Here, the discrepancy often lies in the metabolic competence of the in vitro cell line versus the whole organism.

CompoundVirus TargetIn Vitro EC50 (MDCK Cells)In Vivo Efficacy (Hamster/Mouse)Discrepancy Factor
Favipiravir (T-705) Influenza / Ebola1 - 10 µg/mLHigh (Survival > 80%)Good correlation in influenza; requires high doses for Ebola due to rapid clearance.
T-1106 Yellow Fever / PTV76 - 743 µM (Poor)Superior to T-705 Metabolic Activation: T-1106 is converted to RTP more efficiently in the liver (in vivo) than in MDCK cells.
T-1105 Broad SpectrumVariableHigh (Lethal Mutagenesis)Often shows higher toxicity; narrow therapeutic index compared to T-705.

Detailed Experimental Protocols

To generate data that withstands scrutiny, researchers must use protocols that account for the specific activation requirements of these molecules.

Protocol A: pH-Adjusted MIC Determination (The "Gold Standard")

Use this for PZA and novel pyrazine derivatives to avoid false negatives.

Reagents:

  • Middlebrook 7H9 broth supplemented with OADC.

  • Phosphate-citrate buffer system.

  • Resazurin dye (for colorimetric readout).

Workflow:

  • Media Preparation: Prepare 7H9 broth. Crucially, adjust pH to 5.8 and 6.0 using phosphate-citrate buffer. Note: Standard pH 6.8 will yield inactive results for PZA.

  • Inoculum: Adjust M. tuberculosis H37Rv culture to OD600 ~ 0.1, then dilute 1:100.

  • Plate Setup: Use 96-well plates. Add 100 µL of pH-adjusted media containing serial dilutions of the test compound (range: 0.5 – 500 µg/mL).

  • Incubation: Incubate at 37°C for 5–7 days.

  • Readout: Add 30 µL of 0.01% Resazurin. Incubate 24h.

    • Pink: Viable bacteria (Growth).

    • Blue: Inhibited bacteria (No Growth).

  • Validation: PZA control must show MIC < 50 µg/mL at pH 5.8. If PZA MIC > 100 µg/mL, the pH adjustment failed.

Protocol B: In Vivo Murine Infection Model

Essential for verifying prodrug conversion and pharmacokinetic stability.

Subject: BALB/c mice (6–8 weeks old). Infection: Aerosol infection with M. tuberculosis (~100 CFU implantation).

Workflow:

  • Establishment: Allow infection to establish for 2 weeks (acute phase) or 4 weeks (chronic phase).

  • Treatment: Administer compounds via oral gavage (p.o.) daily.

    • PZA Control: 150 mg/kg (human equivalent dose).

    • Test Compound: Dose escalation (e.g., 50, 100, 200 mg/kg).

  • Duration: Treat for 4 weeks.

  • Endpoint: Sacrifice mice. Homogenize lungs and spleen.

  • Plating: Plate serial dilutions on 7H11 agar (supplemented with charcoal if carryover effects are suspected).

  • Calculation: Calculate Log10 reduction in CFU compared to untreated controls.

    • Success Criteria: > 1.5 Log reduction indicates significant bactericidal activity.

Experimental Workflow Diagram

This decision tree guides the evaluation of new pyrazine derivatives, preventing the premature discarding of active prodrugs.

Workflow Start New Pyrazine Derivative Step1 Standard MIC (pH 6.8) Start->Step1 Decision1 Active at pH 6.8? Step1->Decision1 Step2 Acidic MIC (pH 5.5 - 6.0) Decision2 Active at pH 5.5? Step2->Decision2 Decision1->Step2 No Macrophage Macrophage Intracellular Assay (J774 or THP-1 cells) Decision1->Macrophage Yes (Novel Mechanism) Mechanism Mechanism Check: Is it PncA Dependent? Decision2->Mechanism Yes (PZA-like) Discard Discard / Redesign Decision2->Discard No (Inactive) Mechanism->Macrophage InVivo Murine Infection Model (Aerosol Challenge) Macrophage->InVivo Good Intracellular Kill

Figure 2: Strategic workflow for evaluating pyrazine carboxamide derivatives. Note that lack of activity at neutral pH (Step 1) should not halt development; Acidic MIC (Step 2) is the critical filter.

References

  • Zhang, Y., & Mitchison, D. (2003).[3] The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease. Link

  • Peterson, N. D., et al. (2015). Mechanism of Action of Pyrazinamide: The Role of Efflux Pumps. Journal of Infectious Diseases. Link

  • Furuta, Y., et al. (2002).[4] In Vitro and In Vivo Activities of Anti-Influenza Virus Compound T-705.[4][5][6] Antimicrobial Agents and Chemotherapy.[2][4][7][8] Link[4]

  • Gowen, B. B., et al. (2010). Efficacy of Favipiravir (T-705) and T-1106 Pyrazine Derivatives in Phlebovirus Disease Models.[4][9] Antiviral Research. Link

  • Zitko, J., et al. (2013).[10] Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides. Bioorganic & Medicinal Chemistry Letters. Link

  • Denkin, S., et al. (2005). Acidic pH Promotes Pyrazinamide Accumulation in Mycobacterium tuberculosis.[1][2] Antimicrobial Agents and Chemotherapy.[2][7][8] Link

Sources

Safety & Regulatory Compliance

Safety

Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide proper disposal procedures

As a Senior Application Scientist, I approach chemical handling and laboratory logistics not merely as a regulatory checklist, but as a self-validating system of scientific logic. Sodium (3-oxo-3,4-dihydropyrazine-2-carb...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling and laboratory logistics not merely as a regulatory checklist, but as a self-validating system of scientific logic. Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide (CAS: 1237524-82-1) is a critical pyrazine intermediate, most notably utilized in the synthesis of the broad-spectrum antiviral Favipiravir (T-705) [1].

Because this compound is a nitrogen-rich heterocyclic salt, its operational handling and disposal require an advanced understanding of its physicochemical behavior. Improper disposal—specifically, standard combustion without appropriate scrubbing—can lead to the release of highly toxic nitrogen oxides (NOx).

The following guide provides a comprehensive, field-proven operational and disposal framework designed for drug development professionals and laboratory safety officers.

Physicochemical & Hazard Profiling

Before executing any handling or disposal protocol, it is imperative to understand the material's baseline properties. The sodium salt configuration makes this compound highly polar and reactive toward strong oxidizers, dictating our storage and segregation strategies [1, 2].

Table 1: Physicochemical & Hazard Profile

ParameterSpecification / Value
Chemical Name Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide
CAS Number 1237524-82-1
Molecular Formula C5H4N3NaO2
Molecular Weight 161.09 g/mol
Physical Form Solid (White powder)
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)

Mechanistic Toxicology & Safety Rationale

Why do we enforce strict PPE for this specific compound? The hazards associated with this compound (H315, H319, H335) are driven by its chemical structure. As a sodium salt of a pyrazine derivative, the compound can act as a mild base when dissolved in the ambient moisture of mucous membranes or sweat [3]. This localized pH shift, combined with the inherent bioactivity of the pyrazine ring, causes acute irritation to the respiratory tract and eyes.

Causality in Safety: Standard surgical masks are insufficient because they do not filter fine particulate dust. A well-fitted N95 or P100 respirator is required to prevent the inhalation of micro-particulates that could deposit in the lower respiratory tract and trigger an inflammatory response [3].

Operational Workflow: Safe Handling & Spill Response

In the event of a breach in containment, immediate and calculated action is required to prevent aerosolization of the powder.

Step-by-Step Methodology: Spill Containment
  • Isolate the Area: Immediately restrict access to the spill zone. Ensure the laboratory's local exhaust ventilation (fume hood or snorkel) is active to capture any aerosolized dust.

  • Don Appropriate PPE: Operators must equip nitrile gloves (double-gloving recommended), safety goggles (not safety glasses, to prevent dust ingress), and a P100 particulate respirator.

  • Suppress Dust Formation: Do not dry-sweep the powder. Lightly mist the spill with a compatible inert solvent (such as isopropanol or a light water mist) to aggregate the powder and prevent it from becoming airborne.

  • Physical Collection: Use non-sparking, anti-static tools to scoop the dampened material into a high-density polyethylene (HDPE) wide-mouth container.

  • Decontamination & Validation: Wipe the affected surface with a damp, disposable microfiber cloth.

    • Self-Validating Step: Inspect the surface under a high-intensity flashlight held at a low angle. The absence of reflective particulate matter validates the physical decontamination of the surface.

SpillResponse Start 1. Spill Detected (Isolate Area) PPE 2. Don PPE (P100, Nitrile Gloves) Start->PPE Contain 3. Contain Spill (Solvent Mist Suppression) PPE->Contain Collect 4. Physical Collection (Non-sparking tools) Contain->Collect Dispose 5. Transfer to Hazmat Storage Collect->Dispose

Workflow for immediate spill response and dust suppression containment.

Proper Disposal Procedures (The Core Protocol)

Because Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide contains a high mass-percentage of nitrogen within its pyrazine ring, it cannot be disposed of in standard municipal or biomedical waste streams. Thermal degradation of this compound produces toxic nitrogen oxides (NOx) and carbon monoxide [4].

Therefore, it must be routed to a licensed chemical disposal facility equipped with a specialized incinerator.

Step-by-Step Methodology: Waste Packaging & Disposal
  • Primary Containment: Transfer all residual chemical, contaminated packaging, and spill cleanup materials into a sealable, chemically inert primary container (e.g., an amber glass jar or HDPE bottle).

  • Secondary Containment & Segregation: Place the primary container into a secondary UN-rated hazardous waste drum. Crucial Causality: Ensure this drum is strictly segregated from strong oxidizing agents (e.g., peroxides, nitrates). Mixing pyrazine derivatives with oxidizers in a waste drum can lead to exothermic degradation and potential auto-ignition.

  • Labeling: Affix a GHS-compliant hazardous waste label indicating "Toxic Solid Waste - Nitrogenous Heterocycle (CAS 1237524-82-1)".

  • Transfer to Licensed Facility: Dispatch the waste via a certified hazardous material transport service.

  • Incineration Protocol (Facility Level): The material must be burned in a chemical incinerator equipped with an afterburner (to ensure complete combustion of the aromatic ring) and an alkaline scrubber (to neutralize the acidic NOx gases generated during combustion) [4].

    • Self-Validating Step: Request a Certificate of Destruction (CoD) from the disposal facility that explicitly confirms the use of NOx scrubbing during the incineration batch. This closes the loop on environmental compliance.

WasteDisposal Waste Solid Chemical Waste (CAS 1237524-82-1) Segregation Segregate from Strong Oxidizers Waste->Segregation Packaging Seal in UN-Rated Secondary Containers Segregation->Packaging Transport Licensed Hazmat Transportation Packaging->Transport Incineration Chemical Incinerator (NOx Scrubber Active) Transport->Incineration

End-to-end disposal pathway for nitrogenous pyrazine waste.

Quantitative Data Summary: Waste Management Parameters

To ensure seamless handoffs to environmental health and safety (EHS) teams and third-party disposal vendors, adhere to the following operational parameters.

Table 2: Incineration & Disposal Parameters

ParameterOperational Threshold / Requirement
Incinerator Type Chemical incinerator with afterburner
Scrubber Requirement Mandatory (Alkaline scrubber for NOx neutralization)
Storage Temperature (Pre-disposal) Room Temperature (Keep dry and in an inert atmosphere)
Incompatible Waste Streams Strong oxidizing agents, strong acids
Transport Classification Non-hazardous for transport (RIDADR: NONH)
Aqueous Discharge PROHIBITED. Do not discharge into drains or water courses.

References

  • PubChem. "Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide - Compound Summary". National Center for Biotechnology Information. URL: [Link]

  • Cleanchem Laboratories. "MATERIAL SAFETY DATA SHEETS FAVIPIRAVIR". URL: [Link]

Handling

Personal protective equipment for handling Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide

As a Senior Application Scientist overseeing the scale-up of antiviral therapeutics, I frequently consult on the safe handling of active pharmaceutical ingredients (APIs) and their precursors. Sodium (3-oxo-3,4-dihydropy...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing the scale-up of antiviral therapeutics, I frequently consult on the safe handling of active pharmaceutical ingredients (APIs) and their precursors. Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide (CAS 1237524-82-1) is a critical, highly utilized intermediate in the synthesis of the broad-spectrum RNA polymerase inhibitor Favipiravir (T-705)[1][2].

While the sodium salt formulation of this pyrazinecarboxamide derivative is engineered to improve aqueous solubility for downstream amidation and fluorination steps, this specific chemical modification introduces unique handling risks. The following guide provides drug development professionals with a self-validating, mechanistic approach to handling this compound safely.

Mechanistic Hazard Assessment & PPE Matrix

To design an effective safety protocol, we must understand the causality behind the chemical's hazards. The pyrazine ring combined with the carboxamide group gives this molecule its biological activity[2]. However, this same structure makes the fine white solid highly reactive with the mucosal membranes of the respiratory tract and eyes[1].

Because it is a sodium salt, any inhaled or contacted dust will rapidly dissolve in the moisture of your respiratory tract or basal tears, leading to acute, localized irritation. The compound is classified under GHS with the signal word Warning (GHS07) .

Table 1: Hazard Mitigation and PPE Matrix

GHS Hazard CodeMechanistic Risk & CausalityRequired PPE & Engineering Control
H302 (Harmful if swallowed)Ingestion via cross-contamination from gloved hands to mouth.Dedicated nitrile gloves (EN 374 compliant); strict no-eating/drinking policy in the handling zone[3].
H315 (Causes skin irritation)Direct epidermal contact leading to localized inflammation upon dissolution in sweat.Disposable lab coat with fitted cuffs; double-gloving is heavily recommended for bulk transfers.
H319 (Causes serious eye irritation)Micro-dust settling on the ocular surface, reacting instantly with basal tears.Tight-fitting safety goggles with side-shields (EN 166/NIOSH approved). Standard safety glasses are insufficient[3].
H335 (May cause respiratory irritation)Inhalation of aerosolized micro-particulates during weighing (P261).Primary: Chemical fume hood (80-120 fpm). Secondary: N95/P100 particulate respirator if handled outside a hood[4].

Operational Plan & Handling Protocol

Expertise & Experience Insight: Pyrazine powders exhibit high static cling. When transferring the powder, static electricity can cause the particles to repel each other and aerosolize, drastically increasing the risk of inhalation (H335). Grounding your equipment and using anti-static tools is a critical, often-overlooked step.

Step-by-Step Weighing and Transfer Methodology Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check is successful.

  • Workspace Preparation & Validation:

    • Clear the chemical fume hood of all non-essential equipment to maintain laminar airflow.

    • Validation Check: Verify the hood's face velocity monitor reads between 80–120 feet per minute (fpm). If the digital readout is blank or the alarm sounds, abort the procedure immediately.

  • Static Mitigation:

    • Wipe the analytical balance and the surrounding hood surface with a damp, lint-free cloth. This micro-layer of moisture increases local humidity and dissipates static charges.

    • Utilize an anti-static weighing boat and a grounded stainless-steel spatula.

  • Compound Handling (P280):

    • Don all required PPE (Goggles, lab coat, nitrile gloves)[4].

    • Open the primary container only inside the operational fume hood.

    • Slowly transfer the Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide using smooth, deliberate motions to prevent the generation of dust clouds.

  • Post-Transfer Securing:

    • Seal the container tightly. To prevent chemical degradation, the compound must be stored in an inert atmosphere at room temperature or refrigerated (2-8°C), kept strictly dry[4].

Spill Response & Disposal Plan

Because this is a sodium salt (C5H4N3NaO2), it is highly soluble in water[5]. This chemical property dictates our spill and decontamination strategy; using dry methods will exacerbate the hazard, while aqueous methods will neutralize the physical risk of dust.

Immediate Spill Protocol:

  • Isolate: Stop all airflow disturbances. Do not use a dry brush or broom , as this will immediately aerosolize the pyrazine dust into the breathing zone[3].

  • Contain: Cover the spilled powder with damp absorbent pads (using water or a 70% ethanol/water mixture). The water will dissolve the sodium salt, safely trapping it within the matrix of the pad.

  • Collect: Carefully fold the damp pads inward to encapsulate the material and place them into a designated, sealable hazardous waste bag.

  • Decontaminate: Wipe the affected surface twice with wet paper towels, followed by a final dry wipe (P302+P352)[4].

Waste Disposal:

  • Solid waste (contaminated gloves, weigh boats, spill pads) must be segregated into a clearly labeled "Hazardous Solid Waste - Pyrazine Derivatives" container.

  • Do not flush any residual powder down the sink. Aqueous washings from glassware should be collected in an aqueous hazardous waste carboy for professional incineration[3].

Workflow Visualization

Below is the logical workflow for the safe handling and emergency response regarding pyrazinecarboxamide derivatives.

G Start Pre-Operational Assessment PPE Don Required PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood Verify Fume Hood Airflow (>100 fpm) PPE->Hood Weighing Weighing & Transfer (Anti-static tools) Hood->Weighing Spill Spill Detected? Weighing->Spill SpillResponse Spill Protocol (Damp wipe, no sweeping) Spill->SpillResponse Yes Decon Decontamination (Water/EtOH wipe) Spill->Decon No SpillResponse->Decon Disposal Hazardous Waste Disposal Decon->Disposal

Fig 1. Logical workflow for handling and spill response of pyrazinecarboxamide derivatives.

References

  • National Center for Biotechnology Information. "Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide | C5H4N3NaO2 - PubChem." PubChem. URL:[Link]

  • Watsonnoke Scientific Ltd. "Sodium (3-oxo-3,4-dihydropyrazine-2-carbonyl)amide CAS 1237524-82-1." Watsonnoke. URL:[Link]

  • Cleanchem Laboratories. "MATERIAL SAFETY DATA SHEETS FAVIPIRAVIR." Cleanchem Laboratories. URL:[Link]

  • Shi et al. "A practical and step-economic route to Favipiravir." ResearchGate. URL:[Link]

Sources

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